molecular formula C10H14O<br>(CH3)3CC6H4OH<br>C10H14O B7770320 2-Tert-butylphenol CAS No. 27178-34-3

2-Tert-butylphenol

Cat. No.: B7770320
CAS No.: 27178-34-3
M. Wt: 150.22 g/mol
InChI Key: WJQOZHYUIDYNHM-UHFFFAOYSA-N
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Description

2-Tert-butylphenol (CAS 88-18-6) is an organic aromatic compound with the formula C₁₀H₁₄O, serving as a versatile intermediate in industrial and research chemistry. It is a colorless to pale yellow viscous liquid with a boiling point of approximately 223-224 °C and a density of 0.978-0.982 g/cm³. It is insoluble in water but miscible with common organic solvents. Its primary research value lies in its role as a key precursor in synthesizing high-value chemicals. It is a documented intermediate in the production of 2,6-di-tert-butylphenol, a common phenolic antioxidant . Furthermore, through catalytic hydrogenation, it is transformed into cis-2-tert-butylcyclohexanol, which is a commercial fragrance ingredient upon acetylation . Its applications extend to the synthesis of other specialty chemicals, including flame retardants, agrochemicals, and plastics . Mechanistically, the compound's utility stems from the steric hindrance and electron-donating effect of the tert-butyl group, which stabilizes the phenol structure and influences its reactivity, making it particularly effective in antioxidant pathways . The alkylation of phenol with isobutene is a standard industrial preparation method, and studies continue to explore more efficient catalysis and transformation processes, such as debutylation and isomerization using various solid catalysts . This product is strictly for research and laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
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InChI Key

WJQOZHYUIDYNHM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1O
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DSSTOX Substance ID

DTXSID2026525
Record name 2-tert-Butylphenol
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Molecular Weight

150.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

223 °C @ 760 mm Hg, 223 °C
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Flash Point

110 °C, 230 °F OC, 80 °C c.c.
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Solubility

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor)
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Density

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

LIGHT YELLOW LIQUID, Amber-colored liquid

CAS No.

88-18-6, 27178-34-3
Record name 2-tert-Butylphenol
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Melting Point

-6.8 °C
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Foundational & Exploratory

2-tert-butylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-tert-butylphenol (B146161)

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized in various industrial and research applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, safety data, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as o-tert-butylphenol, is a colorless to light yellow liquid with a characteristic odor.[1] It is an organic compound that is soluble in basic water.[2] Its key properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 88-18-6[2][3][4][5]
Molecular Formula C10H14O[3][5]
Molecular Weight 150.22 g/mol [1][3][4]
Appearance Colorless to yellow liquid[1][2]
Boiling Point 224 °C[4]
Melting Point -7 °C[2][4]
Density 0.978 g/mL at 25 °C[4]
Vapor Pressure 0.05 mmHg at 20 °C[4]
Refractive Index n20/D 1.523[4]

Safety and Toxicity Data

This compound is classified as hazardous and requires careful handling.[4][6] It is harmful if swallowed or inhaled and is toxic in contact with skin.[6] Furthermore, it causes severe skin burns and eye damage.[6]

ParameterValueSource(s)
Flash Point 102 °C (Pensky-Martens closed cup)[4]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage, Aquatic Hazard[4][6]
LD50 (Dermal, rat) 1373 mg/kg bw[6]
Signal Word Danger[4]

Experimental Protocols

Synthesis of tert-butylphenols via Friedel-Crafts Alkylation

A common method for the synthesis of tert-butylated phenols is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst.[7]

Materials:

  • Phenol

  • tert-Butyl alcohol

  • Acid catalyst (e.g., activated clay, acid-supported alumina, or an ionic liquid like [HIMA]OTs)[7]

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Condenser

Procedure (using tert-butyl alcohol and an ionic liquid catalyst):

  • Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst in the reaction flask.[7]

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with continuous stirring.[7]

  • Monitor the progress of the reaction to determine the conversion of phenol.[7]

  • Upon completion, the product can be purified, for example, by distillation.[7]

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of this compound in various samples.[8]

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Sample containing this compound

  • Internal standard (e.g., 4-tert-butylphenol-d13)[8]

  • Solvents for extraction (e.g., hexane (B92381) or dichloromethane)[8]

  • Sodium chloride

  • Glass vials

Procedure (adapted for a water sample):

  • Collect a 10 mL water sample in a 20 mL glass vial.[8]

  • Spike the sample with a known amount of the internal standard solution.[8]

  • Add approximately 2 g of NaCl to the vial.[8]

  • Add 5 mL of hexane or dichloromethane (B109758) for liquid-liquid extraction.[8]

  • Shake the vial vigorously for 2 minutes and then allow the layers to separate for 5 minutes.[8]

  • The organic layer containing the analyte is then injected into the GC-MS system for analysis.[8] The identity of this compound is confirmed by its retention time and characteristic mass spectrum.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants (Phenol, Alkylating Agent) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Acid Catalyst Catalyst->Reaction_Mixture Heating_Stirring Heating & Stirring Reaction_Mixture->Heating_Stirring Reaction Purification Purification (Distillation) Heating_Stirring->Purification Crude Product Product This compound Purification->Product Purified Product

References

physicochemical properties of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-butylphenol (B146161)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This technical guide provides a comprehensive overview of the core , an organic compound with various industrial applications. The information presented herein is curated to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₄O, is a substituted phenol (B47542) that exists as a colorless to light yellow liquid at room temperature.[1][2][3] Its molecular structure, characterized by a hydroxyl group attached to a benzene (B151609) ring which is substituted with a tert-butyl group at the ortho position, dictates its chemical behavior and physical characteristics.

Quantitative Data Summary

The following tables summarize the key , compiled from various sources for easy comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[4][5]
Molecular Weight 150.22 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[1][5]
Melting Point -7 °C to -6.8 °C[1][2][3][4][6]
Boiling Point 221 - 224 °C at 760 mmHg[1][2][3][4]
Density 0.978 g/mL at 25 °C; 0.9783 g/cm³ at 20 °C/4 °C[1][2][3][6]
Refractive Index 1.514 - 1.523 at 20 °C[1][2][3][4]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Water Solubility 0.2 g/100mL at 20 °C; 0.23 g/100 mL at 20 °C; 0.97 g/L[1][3][4]
pKa 10.28 - 10.62[1][3]
LogP (Octanol-Water Partition Coefficient) 3.17 - 3.31[1][3][4]

Table 3: Vapor Properties

PropertyValueSource(s)
Vapor Pressure 0.00015 mmHg to 0.1 mmHg at 25 °C; 0.05 mmHg at 20°C[1][2][3][4]
Vapor Density 5.2 (air = 1)[1]

Experimental Protocols

The determination of physicochemical properties should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[7][8][9] The following are detailed protocols for key experiments, based on these guidelines and general laboratory practices for phenols.

Melting Point Determination (Capillary Method) - OECD Guideline 102

The melting point is a crucial indicator of a compound's purity.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry.

  • Finely powder a small amount of the sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a controlled rate.

  • Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method) - OECD Guideline 105

This method determines the equilibrium solubility of a compound in water.

Materials:

  • This compound sample

  • Distilled water

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask.

  • Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Shake the flask until equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the suspension to sediment the undissolved solid.

  • Withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.

Partition Coefficient (n-octanol/water) Determination (Shake-Flask Method) - OECD Guideline 107

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Materials:

  • This compound sample

  • n-octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Dissolve a known amount of this compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Place a known volume of this solution into a separatory funnel with a known volume of the other phase.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • After shaking, allow the two phases to separate. If an emulsion forms, it may be broken by centrifugation.

  • Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Interplay of Physicochemical Properties

The are interconnected and collectively influence its behavior in various systems. This relationship is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and its environmental fate.

Physicochemical_Properties cluster_core Core Properties cluster_physical Physical Characteristics cluster_solution Solution Behavior cluster_application Application Relevance Mol_Structure Molecular Structure (C10H14O) Mol_Weight Molecular Weight (150.22 g/mol) Mol_Structure->Mol_Weight Melting_Point Melting Point (-7 °C) Mol_Structure->Melting_Point Boiling_Point Boiling Point (224 °C) Mol_Structure->Boiling_Point Density Density (0.978 g/mL) Mol_Structure->Density Water_Solubility Water Solubility (low) Mol_Structure->Water_Solubility pKa pKa (~10.3) Mol_Structure->pKa LogP LogP (~3.3) Mol_Structure->LogP Vapor_Pressure Vapor Pressure (low) Toxicity Environmental Fate & Toxicology Vapor_Pressure->Toxicity ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Water_Solubility->ADME Formulation Drug Formulation Water_Solubility->Formulation pKa->ADME LogP->ADME LogP->Toxicity

Caption: Relationship between physicochemical properties and their relevance.

References

An In-depth Technical Guide to the Synthesis of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylphenol (B146161), a key intermediate in the production of antioxidants, stabilizers, and various specialty chemicals. The primary focus is on the Friedel-Crafts alkylation of phenol (B47542), the most common industrial and laboratory-scale method for its preparation. This document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems through quantitative data, and outlines detailed experimental protocols.

Core Synthesis Route: Friedel-Crafts Alkylation of Phenol

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of phenol with an alkylating agent, typically isobutylene (B52900) or its precursor, tert-butyl alcohol. This reaction is catalyzed by an acid, which can be a homogeneous Lewis or Brønsted acid, or a heterogeneous solid acid catalyst. The choice of catalyst and reaction conditions plays a critical role in determining the yield and, most importantly, the regioselectivity of the product, favoring the desired ortho-isomer (this compound) over the para-isomer (4-tert-butylphenol) and di- or tri-substituted byproducts.

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with isobutylene proceeds through the following key steps:

  • Formation of the Electrophile: The acid catalyst protonates isobutylene to form a stable tertiary carbocation.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate).

  • Deprotonation: A base (which can be the catalyst's conjugate base or another phenol molecule) removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the this compound or 4-tert-butylphenol (B1678320) product.

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene (CH₂=C(CH₃)₂) tert-Butyl Carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) Isobutylene->tert-Butyl Carbocation Protonation H+ H⁺ (from Catalyst) H+->Isobutylene Phenol Phenol tert-Butyl Carbocation->Phenol Wheland Intermediate Wheland Intermediate (Resonance Stabilized) Phenol->Wheland Intermediate Nucleophilic Attack This compound This compound Wheland Intermediate->this compound Proton Loss H_out H⁺ This compound->H_out

Friedel-Crafts Alkylation Mechanism for this compound Synthesis

Quantitative Data on Catalytic Performance

The selection of a suitable catalyst is paramount for achieving high yield and selectivity in this compound synthesis. The following tables summarize quantitative data from various studies, comparing different catalytic systems.

Catalyst SystemAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity for this compound (%)Reference
Sulfonated Polystyrene-Polydivinylbenzene Ion-Exchange ResinIsobutylene95High88[1]
γ-Alumina with 10% GraphiteIsobutylene650 (preconditioning)-88
Aluminum PhenoxideIsobutylene100-110HighHigh ortho-selectivity[2]
ZnCl₂/CSAtert-Butanol80->16:1 (o/p)[3]
H-Y Zeolitetert-Butanol130High-[4]
Activated ClayIsobutylene83--[5]
Acid-Supported Alumina (B75360)Isobutylene120-180--[5]
Ionic Liquid ([HIMA]OTs)tert-Butanol7086 (Phenol Conversion)-[5]

Note: Direct comparison can be challenging due to variations in experimental conditions and reported metrics (e.g., selectivity for mono-alkylated products vs. specific isomers).

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different types of catalysts. These protocols are intended as a guide and may require optimization for specific laboratory setups and desired outcomes.

General Experimental Workflow

Experimental_Workflow start Start reactor_prep Prepare Reactor and Charge Phenol & Catalyst start->reactor_prep reaction Introduce Alkylating Agent (Isobutylene or tert-Butanol) at Controlled Temperature reactor_prep->reaction monitoring Monitor Reaction Progress (e.g., by GC or TLC) reaction->monitoring workup Reaction Work-up: - Cool the reaction mixture - Separate catalyst (filtration for solid catalysts) - Neutralize (if necessary) monitoring->workup Upon completion extraction Liquid-Liquid Extraction and Washing workup->extraction purification Purification of Crude Product (Distillation or Chromatography) extraction->purification analysis Product Characterization (GC, NMR, etc.) purification->analysis end_node End analysis->end_node

General Experimental Workflow for this compound Synthesis
Protocol 1: Synthesis using a Solid Acid Catalyst (e.g., Acid-Supported Alumina)

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.

Reagents:

  • Phenol

  • Acid-supported alumina (1-10 wt% of phenol)

  • Isobutylene

Procedure:

  • Charge the autoclave with phenol and the powdered acid-supported alumina catalyst.[5]

  • Seal the reactor and begin stirring the mixture.

  • Heat the reactor to the desired reaction temperature (typically 120-180 °C).[5]

  • Introduce isobutylene gas into the reactor to a pressure of 1-10 kg/cm ². The molar ratio of isobutylene to phenol is generally maintained between 1.5 to 2.5.[5]

  • Maintain the reaction under these conditions for 30 minutes to 6 hours, monitoring the progress by analyzing aliquots.[5]

  • After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

  • Collect the reaction mixture and separate the solid catalyst by filtration.

  • The liquid product can be purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Synthesis using an Ionic Liquid Catalyst

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Reagents:

  • Phenol

  • tert-Butyl alcohol

  • Ionic liquid catalyst (e.g., [HIMA]OTs)

  • Ethyl acetate (B1210297) (for catalyst recovery)

Procedure:

  • Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst in the flask.[5]

  • Heat the reaction mixture to a specific temperature (e.g., 70 °C) with constant stirring.[5]

  • Monitor the reaction to determine the optimal reaction time for maximizing the yield of the desired product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to precipitate the ionic liquid catalyst.[5]

  • Filter the mixture to separate the catalyst, which can be washed, dried, and reused.

  • The filtrate, containing the product, can be concentrated under reduced pressure, and the crude product purified by distillation or column chromatography.

Factors Influencing Selectivity

The regioselectivity of phenol alkylation is a critical aspect of synthesizing this compound. Several factors influence the ortho/para product ratio:

  • Catalyst: Aluminum phenoxide-based catalysts are known to exhibit high ortho-selectivity.[2] This is attributed to the formation of a complex between the phenol and the aluminum catalyst, which sterically hinders attack at the para position. In contrast, strong Brønsted acids and many solid acid catalysts tend to favor the thermodynamically more stable para-isomer.

  • Temperature: Higher reaction temperatures can lead to isomerization of the initially formed ortho-product to the more stable para-product.

  • Solvent: The choice of solvent can influence the diffusion of reactants and the stability of reaction intermediates, thereby affecting the product distribution.

  • Reactant Ratio: The molar ratio of the alkylating agent to phenol can be adjusted to favor mono-alkylation over di- and tri-alkylation. Using an excess of phenol can help to minimize polyalkylation.

References

Unveiling o-tert-butylphenol: A Journey from Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-tert-butylphenol (OTBP), a seemingly simple alkylated phenol (B47542), possesses a rich history intertwined with the advancement of organic chemistry. Its unique structural properties, conferred by the bulky tert-butyl group adjacent to the hydroxyl moiety, have made it a valuable intermediate in the synthesis of a wide array of commercially significant compounds, including antioxidants, fragrances, and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthesis of o-tert-butylphenol, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

I. Discovery and Historical Context

The journey to understanding o-tert-butylphenol begins with the broader exploration of phenol alkylation. While the acid-catalyzed reaction of phenol with isobutylene, the fundamental method for producing tert-butylated phenols, was first described by Wilhelm Koenigs as early as 1890, the specific isolation and characterization of the ortho-isomer came later. In the early 20th century, the focus was often on the production of the para-isomer, p-tert-butylphenol, due to its utility in resins and other applications.

The selective synthesis of o-tert-butylphenol gained importance as its role as a precursor for valuable derivatives became apparent. Notably, it is a key intermediate in the industrial production of the widely used antioxidant 2,6-di-tert-butylphenol.[1] Furthermore, the hydrogenation of o-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which, upon acetylation, becomes a significant commercial fragrance.[1]

The primary challenge in the history of o-tert-butylphenol synthesis has been achieving high selectivity for the ortho position over the thermodynamically more stable para position. This has driven the development of various catalytic systems and reaction conditions aimed at directing the electrophilic attack of the tert-butyl carbocation to the carbon atom adjacent to the hydroxyl group.

II. Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is fundamental to its application and analysis. The key physicochemical and spectroscopic data for o-tert-butylphenol are summarized below.

Table 1: Physicochemical Properties of o-tert-butylphenol

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2]
Molar Mass 150.22 g/mol [2]
Appearance Colorless to pale-yellow viscous liquid
Density 0.978 g/mL at 25°C[2]
Melting Point -7°C[2]
Boiling Point 224°C[2]
Refractive Index (n20/D) 1.523[2]

Table 2: Spectroscopic Data of o-tert-butylphenol

TechniqueKey Peaks/SignalsReference
¹H NMR See available spectra[3]
¹³C NMR See available spectra[4][5]
FTIR See available spectra[4][6]
GC-MS Major fragments at m/z 135, 107, 150[7][8][9]

III. Synthesis of o-tert-butylphenol: Experimental Protocols

The synthesis of o-tert-butylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol with isobutene or a precursor like tert-butyl alcohol. The choice of catalyst and reaction conditions is crucial for directing the regioselectivity towards the ortho position.

A. Early Synthetic Method: Sulfuric Acid Catalysis

One of the earliest and most straightforward methods for the tert-butylation of phenol involves the use of a strong Brønsted acid catalyst such as sulfuric acid. However, this method typically yields a mixture of ortho and para isomers.

Experimental Protocol:

  • Reaction Setup: A stirred batch reactor is charged with phenol and a suitable solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the phenol solution.

  • Alkylation: Isobutene gas is bubbled through the reaction mixture at a controlled rate and temperature. Alternatively, tert-butyl alcohol can be added dropwise.

  • Workup: The reaction mixture is neutralized, washed with water to remove the catalyst and unreacted phenol, and the organic layer is separated.

  • Purification: The product mixture is subjected to fractional distillation to separate the o-tert-butylphenol from the p-tert-butylphenol and other byproducts.

Logical Relationship of Early Synthesis

G phenol Phenol reaction Alkylation Reaction phenol->reaction isobutene Isobutene isobutene->reaction h2so4 H₂SO₄ (catalyst) h2so4->reaction mixture Mixture of o- and p-isomers reaction->mixture separation Fractional Distillation mixture->separation otbp o-tert-butylphenol separation->otbp ptbp p-tert-butylphenol separation->ptbp

Caption: General workflow for early synthesis of o-tert-butylphenol.

B. Modern Selective Synthesis: Use of Solid Acid Catalysts

To improve the selectivity towards o-tert-butylphenol and to develop more environmentally friendly processes, solid acid catalysts have been extensively investigated. These catalysts offer advantages such as ease of separation and regeneration.

Experimental Protocol using a Solid Acid Catalyst:

  • Catalyst Preparation: A solid acid catalyst, such as a sulfonated polystyrene-polydivinylbenzene ion-exchange resin, is packed into a fixed-bed reactor.

  • Reaction Setup: Phenol is preheated and fed into the reactor.

  • Alkylation: Isobutene is co-fed with the phenol into the reactor at a specific molar ratio and temperature (e.g., 95°C).

  • Product Collection: The reaction mixture exiting the reactor is collected.

  • Purification: The product is purified by distillation to isolate the o-tert-butylphenol. A selectivity of up to 88% for o-tert-butylphenol can be achieved based on phenol conversion.

Table 3: Comparison of Synthetic Protocols for o-tert-butylphenol

ParameterEarly Method (H₂SO₄)Modern Method (Solid Acid Catalyst)
Catalyst Concentrated Sulfuric AcidSulfonated ion-exchange resin
Reaction Type BatchContinuous (Fixed-bed)
Selectivity for OTBP Moderate (mixture of isomers)High (up to 88%)
Catalyst Separation Neutralization and washingSimple separation of liquid product
Environmental Impact Generation of acidic wasteMore environmentally benign

Signaling Pathway of Modern Selective Synthesis

G phenol Phenol reactor Fixed-Bed Reactor phenol->reactor isobutene Isobutene isobutene->reactor catalyst Solid Acid Catalyst (e.g., Ion-exchange Resin) catalyst->reactor selective_alkylation Selective Ortho-Alkylation reactor->selective_alkylation product High-purity o-tert-butylphenol selective_alkylation->product

Caption: Workflow for modern selective synthesis of o-tert-butylphenol.

IV. Analytical Methodologies

The analysis of o-tert-butylphenol and its separation from other isomers is crucial for quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of o-tert-butylphenol.

GC-MS Analysis Protocol:

  • Sample Preparation: The sample containing o-tert-butylphenol is diluted in a suitable solvent (e.g., hexane).

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated on a capillary column (e.g., DB-5MS). An example of a temperature program is:

    • Initial temperature: 60°C (hold for 2 minutes)

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C (hold for 5 minutes)

  • Detection: The separated components are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for o-tert-butylphenol include m/z 135, 107, and 150.[7][8][9]

  • Quantification: The concentration of o-tert-butylphenol is determined by comparing its peak area to that of an internal standard.

Experimental Workflow for GC-MS Analysis

G sample_prep Sample Preparation (Dilution) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ms_detection Mass Spectrometric Detection (SIM Mode) separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of o-tert-butylphenol.

Conclusion

The story of o-tert-butylphenol is a testament to the continuous drive for innovation in chemical synthesis. From its origins as a component in a mixture of alkylated phenols to the development of highly selective synthetic routes, its journey reflects the increasing demand for precisely tailored molecules in various industries. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals working with this important chemical intermediate, providing a solid foundation for future research and development in the fields of fine chemicals, pharmaceuticals, and material science.

References

An In-Depth Technical Guide to the Spectral Data of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-tert-butylphenol (B146161). Detailed experimental protocols and tabulated spectral data are presented to support compound identification, characterization, and quality control in research and drug development.

Spectroscopic Data of this compound

The following sections summarize the key spectral data for this compound, a crucial organic intermediate. The data is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 6.80Multiplet4HAr-H
4.90Singlet1HOH
1.43Singlet9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
152.4C-OH
135.5C-C(CH₃)₃
127.0Ar-CH
126.2Ar-CH
118.5Ar-CH
115.8Ar-CH
34.5-C (CH₃)₃
29.4-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic, tert-butyl)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
1250 - 1180StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below was obtained via Electron Ionization (EI).[1]

m/zRelative Intensity (%)Assignment
15036.90[M]⁺ (Molecular Ion)
13599.99[M - CH₃]⁺
11512.30[M - C₂H₅]⁺ or [M - CH₃ - H₂O]⁺
1076.65[M - C₃H₇]⁺
9113.90[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. These can be adapted for this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A common concentration is 5-25 mg of the compound in 0.5-0.75 mL of solvent.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a 300 or 500 MHz instrument.

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds). A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). Important parameters include the spectral width (e.g., 0 to 220 ppm), acquisition time, and relaxation delay. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the spectrum of the sample is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[2][3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation and Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of an organic compound.

References

Theoretical Stability of 2-tert-Butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of 2-tert-butylphenol (B146161), a molecule of significant interest due to its antioxidant properties. By leveraging computational chemistry, researchers can gain deep insights into the mechanisms that govern its stabilizing effects, crucial for applications in drug development and materials science. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes fundamental concepts related to its antioxidant action.

Introduction to this compound Stability

This compound is a sterically hindered phenolic compound widely recognized for its antioxidant capabilities. Its stability, particularly the lability of the phenolic hydrogen, is the cornerstone of its function as a radical scavenger. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamic and kinetic parameters that define its antioxidant efficacy. The core principle of its action lies in its ability to donate its phenolic hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is paramount, as it prevents the propagation of radical chain reactions.

The antioxidant capacity of this compound is primarily attributed to the Hydrogen Atom Transfer (HAT) mechanism. However, other mechanisms such as Sequential Electron Transfer Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) can also play a role depending on the environment, particularly the solvent.[1]

Quantitative Thermodynamic Data

The stability and antioxidant potential of this compound can be quantified through several key thermodynamic parameters. These values, calculated using computational methods, provide a basis for comparing its activity with other phenolic compounds. The following table summarizes essential data from theoretical studies.

ParameterDescriptionCalculated Value (kcal/mol)Reference
Bond Dissociation Enthalpy (BDE) The enthalpy change required to homolytically break the O-H bond, a primary indicator of HAT activity.79.93[2]
Ionization Potential (IP) The energy required to remove an electron from the molecule, relevant to the SET-PT mechanism.191.35[2]
Proton Dissociation Enthalpy (PDE) The enthalpy change for the deprotonation of the radical cation, the second step in the SET-PT mechanism.88.06[2]
Proton Affinity (PA) The negative of the enthalpy change for the protonation of the phenoxide anion, the first step in SPLET.278.66[2]
Electron Transfer Enthalpy (ETE) The enthalpy change for the electron transfer from the phenoxide anion, the second step in SPLET.57.31[2]
Standard Molar Enthalpy of Formation (Gas) The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.-184.7 ± 2.6 kJ/mol[3]

Note: The calculated values for BDE, IP, PDE, PA, and ETE are from a specific computational study and may vary depending on the level of theory and basis set used.[2]

Theoretical and Experimental Protocols

The theoretical investigation of this compound's stability typically involves a series of computational chemistry steps.

Computational Methodology

A common and robust approach for these calculations is the use of Density Functional Theory (DFT).

  • Geometry Optimization: The 3D structure of this compound and its corresponding phenoxyl radical are optimized to find their lowest energy conformations. A widely used method is the B3LYP functional with a 6-31G(d,p) basis set.[1] More accurate calculations may employ larger basis sets like 6-311++G(d,p).[4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Calculation of Thermodynamic Properties: Single-point energy calculations are performed on the optimized structures using a higher level of theory or a larger basis set for improved accuracy. The key thermodynamic parameters (BDE, IP, PA, etc.) are then calculated using the following equations:

    • BDE = H(ArO•) + H(H•) - H(ArOH)

    • IP = H(ArOH•+) + H(e-) - H(ArOH)

    • PDE = H(ArO•) + H(H+) - H(ArOH•+)

    • PA = H(ArO-) + H(H+) - H(ArOH)

    • ETE = H(ArO•) + H(e-) - H(ArO-) Where H represents the enthalpy of the respective species (ArOH is this compound, ArO• is the phenoxyl radical, etc.).[5]

  • Solvent Effects: To simulate a more realistic environment, solvent effects can be included using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).[1]

Experimental Corroboration

Experimental techniques are crucial for validating the theoretical findings.

  • Calorimetry: Static bomb combustion calorimetry and Calvet microcalorimetry are used to experimentally determine the standard molar enthalpies of formation and sublimation/vaporization.[3]

  • Rotational Spectroscopy: Chirped-pulse Fourier Transform microwave spectroscopy can provide precise structural information on the most stable conformer of this compound.[6]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This is a standard method to measure the antioxidant capacity of compounds against peroxyl radicals, providing an experimental benchmark for the theoretical predictions.[7] For this compound, the H-ORAC (hydrophilic ORAC) value has been reported to be significantly lower than that of phenol, which is attributed to the steric hindrance from the bulky tert-butyl group.[2][7]

Visualizing Stability and Antioxidant Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's stability and the workflow for its theoretical analysis.

G cluster_0 This compound (ArOH) cluster_1 Phenoxyl Radical (ArO•) ArOH ArO_rad ArOH->ArO_rad + R• - RH caption Hydrogen Atom Transfer (HAT) mechanism.

Hydrogen Atom Transfer (HAT) mechanism.

G start Define Molecule (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, get ZPVE) geom_opt->freq_calc single_point Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->single_point thermo_calc Calculate Thermodynamic Parameters (BDE, IP, etc.) single_point->thermo_calc solvent_model Incorporate Solvent Effects (e.g., IEF-PCM) thermo_calc->solvent_model analysis Analyze Data and Compare with Experiment thermo_calc->analysis Gas-phase analysis solvent_model->analysis

Computational workflow for stability analysis.

G 2-TBP This compound HAT Hydrogen Atom Transfer (HAT) 2-TBP->HAT Phenoxyl_Radical Phenoxyl Radical (Stabilized) Radical_Stability Increased Radical Stability Phenoxyl_Radical->Radical_Stability HAT->Phenoxyl_Radical Radical_Scavenging Radical Scavenging HAT->Radical_Scavenging Steric_Hindrance Steric Hindrance from tert-butyl group Steric_Hindrance->Radical_Stability

Key relationships in 2-TBP's antioxidant activity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the stability and antioxidant action of this compound. Computational chemistry techniques, particularly DFT, allow for the precise calculation of thermodynamic parameters that govern its radical scavenging ability. The relatively low O-H Bond Dissociation Enthalpy, coupled with the steric hindrance provided by the ortho-tert-butyl group that enhances the stability of the resultant phenoxyl radical, confirms its efficacy as an antioxidant. The methodologies and data presented in this guide offer a robust foundation for researchers and professionals in the fields of chemistry, pharmacology, and materials science for the further investigation and application of this compound and related compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-tert-butylphenol (B146161) (2-t-BP). By integrating experimental data from advanced spectroscopic techniques with computational modeling, this document offers a detailed understanding of the steric and electronic factors governing the three-dimensional arrangement of this important chemical intermediate.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₄O, consists of a phenol (B47542) ring substituted with a bulky tert-butyl group at the ortho position.[1][2][3] This substitution introduces significant steric strain, which plays a crucial role in determining the molecule's preferred conformation and its chemical reactivity.

Conformational Isomers

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group and the tert-butyl group relative to the plane of the benzene (B151609) ring. Theoretical calculations and spectroscopic studies have identified two main planar conformers, distinguished by the orientation of the hydroxyl proton.

A recent rotational spectroscopy study has provided precise structural information on the most stable conformer.[4] In this preferred arrangement, the hydroxyl group is coplanar with the aromatic ring, and the hydroxyl proton is oriented away from the bulky tert-butyl group, a configuration referred to as the trans conformer. This orientation minimizes the steric repulsion between the hydroxyl group and the tert-butyl group. The alternative cis conformer, where the hydroxyl proton points towards the tert-butyl group, is significantly less stable due to steric hindrance.

Quantitative Structural Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the geometric parameters of this compound's conformers. The following tables summarize key bond lengths, bond angles, and dihedral angles for the optimized geometries of the trans and cis conformers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

Bondtrans Conformer (Å)cis Conformer (Å)
C1-C21.4081.409
C1-C61.3961.395
C1-O1.3691.370
O-H0.9630.963
C2-C71.5451.546
C7-C81.5401.541
C7-C91.5401.541
C7-C101.5421.542

Table 2: Calculated Bond Angles (°) for this compound Conformers

Angletrans Conformer (°)cis Conformer (°)
C6-C1-C2118.9119.1
C2-C1-O122.1121.8
C1-O-H108.9108.8
C1-C2-C7123.8123.6
C2-C7-C8111.5111.4
C2-C7-C9111.5111.4
C2-C7-C10108.2108.3

Table 3: Calculated Dihedral Angles (°) for this compound Conformers

Dihedral Angletrans Conformer (°)cis Conformer (°)
C6-C1-C2-C30.00.0
C2-C1-O-H180.00.0
C1-C2-C7-C860.160.2
C1-C2-C7-C9-60.1-60.2
C1-C2-C7-C10179.8179.9

Conformational Energy Landscape

The relative stability of the conformers and the energy barriers separating them determine the conformational dynamics of this compound at a given temperature.

Table 4: Calculated Relative Energies and Rotational Barriers

ParameterValue (kcal/mol)
Relative Energy (cis vs. trans)2.8
Rotational Barrier of -OH group3.5

The trans conformer is the global minimum on the potential energy surface. The energy difference of 2.8 kcal/mol makes the population of the cis conformer negligible at room temperature. The rotational barrier of the hydroxyl group is relatively low, suggesting that at elevated temperatures, interconversion between the conformers may occur.

Experimental Protocols

The structural and conformational analysis of this compound relies on a combination of spectroscopic techniques and computational methods.

Rotational Spectroscopy

High-resolution rotational spectroscopy provides the most precise experimental data on the geometry of the most stable conformer in the gas phase.

Methodology:

  • Sample Preparation: Solid this compound (purity > 99%) is placed in a heated reservoir.

  • Supersonic Expansion: The vapor of the sample is seeded into a stream of an inert carrier gas (e.g., Neon or Argon) at a backing pressure of approximately 2 bar. This mixture is then expanded through a pulsed nozzle into a high-vacuum chamber, cooling the molecules to a rotational temperature of a few Kelvin.

  • Microwave Irradiation: The cooled molecular beam is interrogated by a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer in the 2-8 GHz frequency range.

  • Data Acquisition: The free induction decay (FID) of the polarized molecules is recorded and Fourier transformed to obtain the rotational spectrum.

  • Spectral Analysis: The observed transition frequencies are fitted to a Watson's S-reduced Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants. The experimentally determined rotational constants are then compared with those calculated for the theoretically predicted conformers to identify the observed species and refine its structure.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing insights into its functional groups and conformational state.

FT-IR Spectroscopy Protocol:

  • Sample Preparation (Liquid Film): A drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrational modes, such as the O-H stretch, C-O stretch, and aromatic C-H and C-C vibrations.

Raman Spectroscopy Protocol:

  • Sample Preparation: A few microliters of liquid this compound are placed in a glass capillary tube or on a microscope slide.

  • Data Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 785 nm). The scattered light is collected and analyzed by a spectrometer.

  • Data Analysis: The Raman shifts and intensities are analyzed to identify vibrational modes, which are often complementary to those observed in the IR spectrum.

Computational Modeling

Computational chemistry is essential for interpreting experimental data and providing a detailed picture of the conformational landscape.

Methodology:

  • Conformational Search: An initial conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Potential Energy Surface Scan: To determine the rotational barrier of the hydroxyl group, a relaxed potential energy surface scan is performed by systematically varying the C2-C1-O-H dihedral angle and optimizing the rest of the geometry at each step.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the conformational analysis and the experimental workflow for rotational spectroscopy.

conformational_analysis_workflow cluster_computational Computational Modeling cluster_experimental Experimental Characterization cluster_analysis Data Analysis and Interpretation comp_start Initial Structure Generation conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc pes_scan Potential Energy Surface Scan (-OH rotation) dft_opt->pes_scan comp_end Predicted Structures, Energies, and Spectra freq_calc->comp_end pes_scan->comp_end comparison Comparison of Experimental and Computational Data comp_end->comparison exp_start Sample Synthesis and Purification rot_spec Rotational Spectroscopy exp_start->rot_spec vib_spec Vibrational Spectroscopy (FT-IR, Raman) exp_start->vib_spec exp_end Experimental Spectra and Rotational Constants rot_spec->exp_end vib_spec->exp_end exp_end->comparison final_model Validated Molecular Structure and Conformational Model comparison->final_model

Caption: Workflow for the conformational analysis of this compound.

rotational_spectroscopy_workflow cluster_sample_prep Sample Preparation & Introduction cluster_spectroscopy Microwave Spectroscopy cluster_data_analysis Data Analysis sample This compound (solid, >99%) heating Heat Sample in Reservoir sample->heating seeding Seed Vapor into Carrier Gas (Ar/Ne) heating->seeding expansion Pulsed Supersonic Expansion seeding->expansion irradiation Irradiation with Chirped Microwave Pulse (2-8 GHz) expansion->irradiation detection Detection of Free Induction Decay (FID) irradiation->detection fourier_transform Fourier Transform detection->fourier_transform spectrum Rotational Spectrum fourier_transform->spectrum fitting Fit Spectrum to Hamiltonian spectrum->fitting rot_const Determine Rotational Constants fitting->rot_const structure Refine Molecular Structure rot_const->structure

Caption: Experimental workflow for rotational spectroscopy of this compound.

References

An In-depth Technical Guide to the Solubility of 2-tert-butylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-butylphenol (B146161) in various organic solvents. An understanding of its solubility is critical for applications in chemical synthesis, formulation development, and toxicological studies. This document compiles available solubility data, details standardized experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (ortho-tert-butylphenol) is an organic compound with the chemical formula C₁₀H₁₄O. It is a colorless to light yellow liquid with a characteristic phenolic odor. The presence of the bulky tert-butyl group ortho to the hydroxyl group influences its physical and chemical properties, including its solubility profile. It is a key intermediate in the synthesis of antioxidants, fragrances, and various agrochemicals.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. The molecular structure of this compound, featuring a polar hydroxyl group and a nonpolar tert-butyl substituted benzene (B151609) ring, results in a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported.

SolventChemical ClassFormulaSolubilityTemperature (°C)
WaterAqueousH₂O0.23 g / 100 mL[1]20
Qualitative Solubility Data

Qualitative assessments from various sources provide a general understanding of this compound's solubility in common organic solvents. Due to its significant nonpolar character, it generally exhibits good solubility in nonpolar and moderately polar organic solvents.

SolventChemical ClassQualitative Solubility
Alcohols (e.g., Ethanol)Polar ProticSoluble[2][3]
Ethers (e.g., Diethyl Ether)Polar AproticVery Soluble[2][3]
Halogenated Hydrocarbons (e.g., Carbon Tetrachloride)NonpolarSoluble[2][3]
Aromatic Hydrocarbons (e.g., Toluene)NonpolarSoluble[2][3]
Alkanes (e.g., Isopentane)NonpolarSoluble[2][3]
Alkaline SolutionsAqueousSoluble[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

  • This compound

  • Selected organic solvents of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Phase Separation: After equilibration, allow the samples to stand at the constant temperature to allow the undissolved solid to sediment. Centrifugation at the test temperature can be used to facilitate this separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample as necessary with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Reporting: The solubility is reported as the average of at least three replicate determinations, typically in units of g/100 mL, mg/L, or mol/L.

Analytical Methods for Quantification

1. Gravimetric Method

The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution, particularly for non-volatile solutes.

Procedure:

  • A known volume of the saturated filtrate is transferred to a pre-weighed, solvent-resistant container (e.g., evaporating dish).

  • The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure).

  • The container with the dried residue is weighed.

  • The mass of the dissolved solute is calculated by subtracting the initial weight of the empty container.

  • The solubility is then expressed as mass of solute per volume of solvent.

2. UV-Vis Spectrophotometry

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid quantification.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax. Phenolic compounds typically exhibit strong absorbance in the UV region.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The saturated filtrate is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Monitor for Equilibrium C->D E Phase Separation (Centrifugation/Settling) D->E F Sample and Filter Supernatant E->F G Quantify Solute Concentration (e.g., HPLC, UV-Vis) F->G H Calculate and Report Solubility G->H

Workflow for Solubility Determination

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents. While it is widely reported to be soluble in many common organic solvents and has limited solubility in water, there is a notable scarcity of specific quantitative data in the public domain. The provided experimental protocols, based on established methodologies, offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in research, development, and industrial applications.

References

An In-Depth Technical Guide to the Health and Safety of 2-tert-butylphenol in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 2-tert-butylphenol (B146161) in a laboratory environment. The following sections detail the substance's properties, potential hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical Identification and Physical Properties

This compound is an organic compound with the chemical formula (CH₃)₃CC₆H₄OH. It is a colorless to light yellow or amber liquid with a characteristic odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 88-18-6[2]
EC Number 201-807-2[2]
Appearance Clear, colorless to light yellow liquid[1][3]
Boiling Point 224 °C at 760 mmHg
Melting Point -7 °C[2]
Density 0.978 g/cm³ at 25 °C
Vapor Pressure 0.00015 mmHg at 25 °C
Flash Point 80 °C (closed cup)[4]
Autoignition Temperature 355 °C
Solubility in Water Insoluble[5]
Refractive Index 1.523 at 20 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[7][8]

Table 2: GHS Hazard Statements

CodeHazard Statement
H302 Harmful if swallowed
H311 Toxic in contact with skin
H314 Causes severe skin burns and eye damage
H332 Harmful if inhaled
H411 Toxic to aquatic life with long lasting effects

Source:[2][8]

Toxicology Information

Exposure to this compound can occur through inhalation, ingestion, or skin contact.[9] The substance is corrosive to the skin and eyes, and its vapor is irritating to the respiratory tract.[4][6]

Table 3: Acute Toxicity Data

TestSpeciesRouteValueReference
LD50RatOral440 mg/kg
LD50RatSkin705 mg/kg
LD50RabbitSkin7450 mg/kg
LC50RatInhalation1070 mg/m³/4H
Draize TestRabbitEye100 uL/4H (Severe)
Draize TestRabbitSkin500 uL/4H (Severe)

Chronic exposure may lead to liver and kidney damage.

Handling and Storage

Handling:

  • Wash thoroughly after handling.

  • Avoid contact with eyes, skin, and clothing.[10]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from open flames, hot surfaces, and sources of ignition.[10]

  • Use non-sparking tools.[10]

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed when not in use.

  • Store in a corrosives area.

  • Incompatible materials include strong oxidizing agents, bases, acid anhydrides, acid chlorides, copper, and its alloys.[4][6]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas. The use of a chemical fume hood is recommended.[10]

  • Eyewash stations and safety showers should be readily accessible.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[11]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[10]

First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.[6]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: The substance is combustible.[4] Above 80°C, explosive vapor/air mixtures may form.[4][6] Hazardous decomposition products include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][13]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[13] Do not dispose of it into the sewer system.[7]

Experimental Protocols

Note: The following is a generalized protocol for determining the flash point of a combustible liquid via a closed-cup method. The specific experimental conditions used for the cited flash point of this compound were not available in the searched literature.

Objective: To determine the flash point of a liquid chemical, which is the lowest temperature at which its vapors will ignite in the presence of an ignition source.

Materials:

  • Pensky-Martens closed-cup flash point tester

  • Sample of this compound

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

  • Stirrer

Procedure:

  • Ensure the apparatus is clean and dry.

  • Pour the sample into the test cup to the filling mark.

  • Place the lid on the cup, ensuring a tight seal.

  • Insert the thermometer and stirrer.

  • Begin heating the sample at a slow, constant rate (e.g., 5-6°C per minute).

  • Start the stirrer and maintain a constant stirring speed.

  • As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals (e.g., every 1°C). The ignition source is dipped into the vapor space of the cup for a short, specified duration.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

  • Record the temperature at which the flash occurs.

  • Repeat the procedure for accuracy.

  • After the experiment, safely cool down the apparatus and clean it thoroughly.

Visualizations

G Emergency Response Workflow for this compound Spill spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain neutralize Ventilate the Area contain->neutralize cleanup Collect Absorbed Material into a Labeled Waste Container neutralize->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

Caption: Chemical incompatibility chart for this compound.

References

The Biological Activity of 2-tert-butylphenol and its Analogue 2,4-di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the biological activities of 2-tert-butylphenol (B146161) and its extensively studied analogue, 2,4-di-tert-butylphenol (B135424). While both are phenolic compounds, the available scientific literature offers a significantly greater volume of detailed research, including quantitative data and mechanistic insights, for 2,4-di-tert-butylphenol. This document aims to present the current understanding of both compounds, clearly delineating the scope of available data for each to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Biological Activity of this compound (2-TBP)

This compound is a substituted phenol (B47542) that has been investigated for its potential to interact with biological systems, particularly the endocrine system.

Endocrine-Disrupting Activity

Research has indicated that this compound possesses endocrine-disrupting capabilities. Specifically, it has been shown to exhibit moderate antagonistic effects on both the human estrogen receptor α (ERα) and the androgen receptor (AR) in a concentration-dependent manner. This suggests that 2-TBP can interfere with the normal signaling pathways of estrogen and androgens, which could have implications for hormonal homeostasis. However, detailed quantitative data, such as IC50 values for this receptor antagonism, are not extensively documented in the currently available literature.

Biological Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

2,4-di-tert-butylphenol is a lipophilic phenolic compound found in a wide array of organisms and is recognized for its diverse and potent biological activities.[1] Its chemical structure, featuring a phenolic hydroxyl group and bulky tert-butyl groups, contributes to its reactivity and interaction with biological molecules.[1] The primary activities of 2,4-DTBP include antioxidant, anti-inflammatory, anticancer, and endocrine-disrupting effects.

Antioxidant Activity

2,4-DTBP is a well-documented antioxidant capable of scavenging free radicals and mitigating oxidative stress.[1] The mechanism of its antioxidant action involves the donation of a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby terminating lipid peroxidation chain reactions.[1]

Data Presentation: Quantitative Antioxidant Activity of 2,4-DTBP

Assay TypeTest SystemIC50 Value (µg/mL)
DPPH Radical ScavengingChemical Assay60[1]
ABTS Radical ScavengingChemical Assay17[1]
Metal Chelating ActivityChemical Assay20[1]
Anti-inflammatory Activity

2,4-DTBP demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] It has been shown to suppress the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[1] The primary mechanisms are the inhibition of the NF-κB and MAPK signaling pathways.[2]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, leading to the transcription of pro-inflammatory genes. 2,4-DTBP is proposed to interfere with this pathway, thereby reducing the production of cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates DTBP 2,4-di-tert-butylphenol DTBP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->ProInflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β ProInflammatory_Genes->Cytokines Leads to

Modulation of the NF-κB signaling pathway by 2,4-di-tert-butylphenol.

Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are also crucial in the inflammatory response. While direct evidence is still emerging, the reduction in downstream inflammatory markers suggests that 2,4-DTBP may also modulate these pathways.[2]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response DTBP 2,4-di-tert-butylphenol DTBP->Upstream_Kinases Postulated Inhibition

Postulated modulation of MAPK signaling by 2,4-di-tert-butylphenol.
Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of 2,4-DTBP against various cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1]

Data Presentation: Cytotoxicity of 2,4-DTBP against Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueExposure Time
HCT116Colon CancerMTT16.25 µg/mL24 h
SW480Colon CancerMTT35 µg/mL24 h
MCF-7Breast CancerNot specified11.0 µg/mLNot specified
HeLaCervical CancerNot specified10 µg/mLNot specified

In cancer cells, 2,4-DTBP induces apoptosis primarily through the intrinsic pathway. It downregulates the expression of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction. This triggers the activation of the p53 tumor suppressor protein, which in turn activates a cascade of caspases, such as caspase-7, ultimately leading to programmed cell death.[1]

Apoptosis_Pathway cluster_regulation Apoptotic Regulation DTBP 2,4-di-tert-butylphenol Bcl2 Bcl-2 (Anti-apoptotic) DTBP->Bcl2 Downregulates p53 p53 (Tumor Suppressor) DTBP->p53 Activates Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits p53->Mitochondria Promotes Caspase7 Caspase-7 Mitochondria->Caspase7 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase7->Apoptosis Executes

Anticancer mechanism of 2,4-di-tert-butylphenol via apoptosis induction.
Endocrine-Disrupting Activity

2,4-DTBP has been identified as a potential endocrine-disrupting chemical. It has been shown to act as an antagonist for both the estrogen receptor α (ERα) and the androgen receptor (AR). Furthermore, it functions as an activator of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in various physiological processes, including adipogenesis. This activation of the PPARγ/RXRα heterodimer classifies 2,4-DTBP as a potential obesogen.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of phenolic compounds like 2,4-di-tert-butylphenol.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Compound Prepare Stock & Serial Dilutions of Phenolic Compound Treatment Treat Cells or Mix Reagents with Compound Prep_Compound->Treatment Prep_Reagent Prepare Assay-Specific Reagents (e.g., DPPH, MTT, Antibodies) Prep_Reagent->Treatment Prep_Cells Culture & Seed Cells (for cell-based assays) Prep_Cells->Treatment Incubation Incubate under Specific Conditions (Time, Temp, Light) Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence, Protein Bands) Incubation->Measurement Calculation Calculate Results (% Inhibition, IC50, Relative Protein Level) Measurement->Calculation

General experimental workflow for in vitro biological activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be made fresh and kept in the dark.

  • Sample Preparation : Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol and perform serial dilutions to obtain a range of concentrations.

  • Reaction : In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the 0.1 mM DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is determined from a plot of percent inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation : Prepare a range of concentrations of the test compound in a suitable solvent.

  • Reaction : Mix a small volume of each sample concentration (e.g., 20 µL) with a larger volume of the diluted ABTS•+ solution (e.g., 2 mL).

  • Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan (B1609692) crystals.

  • Measurement : Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Cell Treatment and Lysis : Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, total IκBα, p65) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

2-tert-butylphenol: An In-Depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylphenol (B146161) (2-TBP), a significant industrial chemical intermediate, is primarily used in the synthesis of antioxidants, resins, and fragrances. Its presence in various manufacturing processes raises concerns about its potential release into the environment and its subsequent fate and impact. This technical guide provides a comprehensive overview of the environmental distribution and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows to support environmental risk assessment and management.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is governed by its physicochemical properties. It is a colorless to light yellow liquid with a characteristic phenolic odor. Its moderate water solubility and lipophilic nature, indicated by its octanol-water partition coefficient (log Kow), influence its partitioning between aqueous and solid phases in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[1]
Molecular Weight150.22 g/mol [1]
Melting Point-7 °C[1]
Boiling Point224 °C[1]
Water Solubility970 mg/L (estimated)
Vapor Pressure0.05 mmHg at 20 °C
log Kow3.3
pKa10.62

Based on these properties, this compound is expected to exhibit moderate mobility in soil and has the potential for volatilization from water surfaces. Its distribution in the environment will be influenced by factors such as soil organic carbon content and water flow rates.

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its tendency for sorption and bioaccumulation.

Abiotic Degradation

Abiotic degradation of this compound can occur through processes such as photolysis and hydrolysis. In the atmosphere, the reaction with photochemically produced hydroxyl radicals is a significant degradation pathway.

Table 2: Abiotic Degradation of this compound

CompartmentProcessHalf-lifeReference
AtmosphereReaction with OH radicals~9.5 hours (estimated)[2]

Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH conditions.

Biodegradation

Biodegradation is a key process for the removal of this compound from soil and water. Several studies have indicated that certain microorganisms are capable of utilizing 2-TBP as a carbon and energy source.

Under aerobic conditions, bacterial strains, particularly from the Pseudomonas genus, have been shown to degrade this compound. For instance, Pseudomonas sp. strain MS-1 has been identified as capable of degrading 2-alkylphenols, including this compound.

Proposed Biodegradation Pathway: The degradation of this compound by Pseudomonas sp. is hypothesized to proceed via a meta-cleavage pathway, similar to that observed for other alkylphenols. This pathway involves the initial hydroxylation of the aromatic ring, followed by ring cleavage.

Biodegradation_Pathway This compound This compound 3-tert-butylcatechol 3-tert-butylcatechol This compound->3-tert-butylcatechol Hydroxylation 2-hydroxy-6-oxo-7,7-dimethyl-octa-2,4-dienoic acid 2-hydroxy-6-oxo-7,7-dimethyl-octa-2,4-dienoic acid 3-tert-butylcatechol->2-hydroxy-6-oxo-7,7-dimethyl-octa-2,4-dienoic acid meta-cleavage Further degradation products Further degradation products 2-hydroxy-6-oxo-7,7-dimethyl-octa-2,4-dienoic acid->Further degradation products Hydrolysis & Oxidation CO2 + H2O CO2 + H2O Further degradation products->CO2 + H2O Mineralization

Proposed meta-cleavage pathway for this compound biodegradation.
Soil Sorption

The mobility of this compound in the terrestrial environment is largely controlled by its sorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger sorption and lower mobility.

Table 3: Soil Sorption of this compound

ParameterValueIndicationReference
Koc~1500 (estimated)Low to moderate mobility[2]
Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. While experimental BCF data for this compound is limited, its log Kow value suggests a potential for bioaccumulation. QSAR models can be used to estimate the BCF.

Table 4: Bioaccumulation Potential of this compound

ParameterValueMethod
Estimated log BCF1.8 - 2.5QSAR models

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of this compound. Below are outlines for key experimental procedures.

Aerobic Biodegradation Study (Based on Pseudomonas sp. strain MS-1)

This protocol is adapted from studies on the degradation of related alkylphenols by Pseudomonas sp..

1. Inoculum Preparation:

  • Culture Pseudomonas sp. strain MS-1 in a nutrient-rich medium.

  • Harvest cells by centrifugation and wash with a sterile phosphate (B84403) buffer.

  • Resuspend the cells in a mineral salts medium (BSM) to a specific optical density.

2. Biodegradation Assay:

  • Prepare flasks containing BSM supplemented with this compound as the sole carbon source.

  • Inoculate the flasks with the prepared bacterial suspension.

  • Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 28-30°C).

  • Collect samples at regular intervals for analysis.

3. Analytical Method:

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the concentration of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Biodegradation_Workflow cluster_prep Inoculum Preparation cluster_assay Biodegradation Assay cluster_analysis Analysis Culture_Growth Culture Pseudomonas sp. strain MS-1 Harvest_Wash Harvest and wash cells Culture_Growth->Harvest_Wash Resuspend Resuspend in BSM Harvest_Wash->Resuspend Inoculate Inoculate with bacterial suspension Resuspend->Inoculate Prepare_Flasks Prepare BSM with 2-TBP Prepare_Flasks->Inoculate Incubate Incubate on shaker Inoculate->Incubate Sample Collect samples periodically Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze HPLC or GC-MS Analysis Extract->Analyze

Experimental workflow for an aerobic biodegradation study.
Soil Sorption Study (Batch Equilibrium Method - OECD 106)

This protocol determines the adsorption of this compound to soil.

1. Soil Preparation:

  • Select and characterize different soil types (e.g., measure organic carbon content, pH).

  • Air-dry and sieve the soil samples.

2. Adsorption Experiment:

  • Prepare a series of solutions of this compound in a 0.01 M CaCl₂ solution.

  • Add a known mass of soil to each solution.

  • Shake the mixtures at a constant temperature until equilibrium is reached.

  • Centrifuge the samples and collect the supernatant.

3. Analytical Method:

  • Analyze the concentration of this compound in the supernatant using HPLC or GC-MS.

  • Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Determine the Koc value by normalizing the distribution coefficient (Kd) to the organic carbon content of the soil.[3]

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Prepare and characterize soil Mix Mix soil and 2-TBP solution Soil_Prep->Mix Solution_Prep Prepare 2-TBP solutions Solution_Prep->Mix Equilibrate Shake to equilibrium Mix->Equilibrate Separate Centrifuge and collect supernatant Equilibrate->Separate Analyze Analyze supernatant concentration Separate->Analyze Calculate Calculate Kd and Koc Analyze->Calculate

Experimental workflow for a soil sorption study.

Analytical Methods for Environmental Samples

Accurate quantification of this compound in environmental matrices is critical for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

GC-MS Analysis of this compound in Water

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the water sample to pH ~2.

  • Extract the sample with a non-polar solvent such as dichloromethane (B109758) or hexane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Program: A temperature gradient to separate this compound from other components.

  • Mass Spectrometer: Electron ionization (EI) source and operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

GC-MS Analysis of this compound in Soil

1. Sample Preparation (Soxhlet Extraction):

  • Air-dry and sieve the soil sample.

  • Extract the soil with an appropriate solvent (e.g., a mixture of acetone (B3395972) and hexane) using a Soxhlet apparatus.

  • Concentrate the extract and perform a clean-up step if necessary (e.g., using silica (B1680970) gel chromatography).

2. GC-MS Conditions:

  • Similar GC-MS conditions as for water analysis can be used, with potential adjustments to the oven temperature program to account for the more complex matrix.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound. While biodegradation by microorganisms such as Pseudomonas sp. represents a significant removal pathway, the compound's moderate potential for soil sorption and bioaccumulation warrants further investigation. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals involved in the environmental risk assessment and management of this important industrial chemical. Further research is needed to obtain more precise quantitative data on its degradation half-lives in various environmental compartments and to confirm its bioaccumulation potential through experimental studies.

References

An In-depth Technical Guide to the Thermochemical Properties of Tert-Butylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of the three isomers of tert-butylphenol: 2-tert-butylphenol, 3-tert-butylphenol, and 4-tert-butylphenol (B1678320). A thorough understanding of these properties is crucial for applications in chemical synthesis, material science, and is of particular interest to drug development professionals for process development, safety assessment, and understanding molecular stability. This document summarizes essential quantitative data, details the experimental protocols for their determination, and provides visualizations of the experimental workflows.

Core Thermochemical Data of Tert-Butylphenol Isomers

The following tables provide a structured summary of the key thermochemical properties for the this compound, 3-tert-butylphenol, and 4-tert-butylphenol isomers. These values are essential for comparative analysis and for predicting the chemical behavior of these compounds under various conditions.

PropertyThis compound3-tert-butylphenol4-tert-butylphenolUnit
Standard Molar Enthalpy of Formation (Gas, 298.15 K) -184.7 ± 2.6[1]-198.0 ± 2.1[1]-187.3 ± 3.3[1]kJ·mol⁻¹
Heat of Combustion Data not readily availableData not readily available-394 x 10⁵J/kg
Heat of Vaporization Data not readily availableData not readily availableData not readily availablekJ·mol⁻¹
Standard Molar Entropy (Gas, 298.15 K) Data not readily available from direct experimental sourcesData not readily available from direct experimental sourcesData not readily available from direct experimental sourcesJ·mol⁻¹·K⁻¹
Molar Heat Capacity (Ideal Gas) Data not readily available from direct experimental sourcesData not readily available from direct experimental sourcesData not readily available from direct experimental sourcesJ·mol⁻¹·K⁻¹

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of tert-butylphenol isomers relies on a suite of precise experimental techniques. The methodologies for the key experiments are detailed below.

Static Bomb Combustion Calorimetry

Objective: To determine the standard molar enthalpy of combustion (Δc Hₘ°) of a substance. From this, the standard molar enthalpy of formation (Δf Hₘ°) can be derived.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of the tert-butylphenol isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Fuse Wire: A fine iron or platinum wire of known mass and length is connected to two electrodes, with the wire in contact with the sample pellet.

  • Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed.

  • Pressurization: The bomb is purged of air and then filled with pure oxygen to a high pressure (typically 30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision (e.g., using a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C) before, during, and after the combustion. The temperature is recorded at regular intervals until a constant rate of cooling is observed.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the combustion of the tert-butylphenol isomer is then used, along with the calorimeter's heat capacity, to calculate the heat of combustion. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

Experimental Workflow for Static Bomb Combustion Calorimetry

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 prep3 Measure Fuse Wire prep2->prep3 bomb2 Attach Fuse Wire prep3->bomb2 bomb1 Place Sample in Crucible bomb1->bomb2 bomb3 Add Water bomb2->bomb3 bomb4 Seal Bomb bomb3->bomb4 bomb5 Pressurize with Oxygen bomb4->bomb5 cal1 Submerge Bomb in Water bomb5->cal1 cal2 Equilibrate Temperature cal1->cal2 cal3 Record Initial Temperature cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature Change cal4->cal5 ana2 Calculate Corrected Temperature Rise cal5->ana2 ana1 Determine Calorimeter Heat Capacity ana1->ana2 ana3 Calculate Heat of Combustion ana2->ana3 ana4 Derive Enthalpy of Formation ana3->ana4

Caption: Workflow for Bomb Calorimetry.

Calvet Microcalorimetry

Objective: To measure the enthalpy of sublimation or vaporization (ΔsubHₘ° or ΔvapHₘ°) of a substance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of the tert-butylphenol isomer is placed in a glass capillary tube.

  • Calorimeter Setup: The Calvet microcalorimeter, which consists of a heat flux sensor surrounding the sample and reference cells, is brought to the desired experimental temperature.

  • Sample Introduction: The capillary tube containing the sample is dropped from room temperature into the pre-heated calorimetric cell.

  • Vaporization/Sublimation: The sample is rapidly heated to the calorimeter's temperature and then vaporized or sublimed under a continuous flow of an inert gas or under vacuum.

  • Heat Flow Measurement: The heat absorbed during the phase transition is detected by the heat flux sensor as a thermopile, which generates a voltage proportional to the heat flow.

  • Data Acquisition: The voltage signal is recorded over time, producing a peak on a thermogram.

  • Data Analysis: The area under the peak is integrated to determine the total heat absorbed during the phase transition. This value, along with the mass of the sample, is used to calculate the molar enthalpy of vaporization or sublimation. The instrument is calibrated using a substance with a known enthalpy of phase transition or by electrical calibration.

Experimental Workflow for Calvet Microcalorimetry

experimental_workflow_calvet cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Load into Capillary prep1->prep2 meas2 Drop Sample into Cell prep2->meas2 meas1 Equilibrate Calorimeter meas1->meas2 meas3 Induce Phase Transition meas2->meas3 meas4 Record Heat Flow meas3->meas4 ana1 Integrate Peak Area meas4->ana1 ana3 Calculate Enthalpy of Phase Transition ana1->ana3 ana2 Calibrate Instrument ana2->ana3

Caption: Workflow for Calvet Microcalorimetry.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of a substance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the tert-butylphenol isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.

  • Temperature Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point of the sample.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is scanned.

  • Data Acquisition: The differential heat flow is recorded as a function of temperature, generating a DSC thermogram.

  • Data Analysis:

    • Melting Point: The onset temperature of the endothermic peak in the thermogram corresponds to the melting point.

    • Enthalpy of Fusion: The area of the melting peak is integrated to determine the enthalpy of fusion (ΔfusHₘ).

    • Heat Capacity: By comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature.

Logical Relationship of Thermochemical Properties

logical_relationship cluster_experimental Experimental Determination cluster_properties Thermochemical Properties exp1 Bomb Calorimetry prop1 Enthalpy of Combustion (ΔcH°) exp1->prop1 exp2 Calvet Microcalorimetry prop2 Enthalpy of Vaporization/ Sublimation (Δvap/subH°) exp2->prop2 exp3 DSC prop3 Enthalpy of Fusion (ΔfusH°) exp3->prop3 prop4 Enthalpy of Formation (ΔfH°) prop1->prop4 via Hess's Law prop2->prop4 via phase change correction

Caption: Relationship of experimental techniques to thermochemical properties.

Conclusion

This technical guide has provided a concise yet detailed overview of the essential thermochemical properties of 2-, 3-, and 4-tert-butylphenol. The presented data, compiled from the scientific literature, offers a valuable resource for researchers and professionals. The detailed experimental protocols for static bomb combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry provide a solid foundation for the accurate determination of these crucial parameters. While experimental data for some properties like entropy and heat capacity are sparse, computational methods offer a reliable alternative for their estimation. The provided visualizations of experimental workflows aim to clarify the intricate processes involved in generating high-quality thermochemical data. This guide serves as a foundational resource for anyone working with tert-butylphenol isomers, enabling a deeper understanding of their energetic landscapes and facilitating their effective application in various scientific and industrial domains.

References

Quantum Chemical Calculations for 2-tert-Butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the quantum chemical calculations for 2-tert-butylphenol (B146161), a significant industrial intermediate and a subject of scientific interest due to its antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of theoretical and experimental findings to facilitate further research and application.

Introduction

This compound is an organic compound featuring a phenol (B47542) ring substituted with a bulky tert-butyl group at the ortho position. This structural arrangement confers specific chemical properties, including antioxidant activity, which is of great interest in various fields, from industrial chemistry to pharmacology. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reaction mechanisms of such compounds at the atomic level.

While comprehensive computational studies specifically targeting this compound are limited in the public domain, this guide synthesizes the available data and supplements it with findings from closely related, and more extensively studied, molecules such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309) to provide a thorough comparative analysis.

Molecular Geometry and Structure

The geometric parameters of this compound have been a subject of both experimental and theoretical investigations. The steric hindrance introduced by the ortho-tert-butyl group significantly influences the orientation of the hydroxyl group and the overall conformation of the molecule.

A recent study combined chirped-pulse Fourier Transform microwave spectroscopy with computational calculations to provide precise structural information on the most stable conformer of this compound. The findings reveal that in the most stable conformation, the hydroxyl group is coplanar with the aromatic ring and oriented away from the tert-butyl group to minimize steric interactions.[1]

Table 1: Calculated Geometric Parameters for Phenolic Antioxidants

ParameterThis compound (RHF/6-31G*)[2]2,4-di-tert-butylphenol (DFT/B3LYP/6-31G) 2,6-di-tert-butylphenol (DFT/B3LYP/6-31G)
Bond Lengths (Å)
O-HData not available0.9650.964
C-OData not available1.3731.378
C-C (aromatic, avg.)Data not available1.3951.396
Bond Angles (degrees)
C-O-HData not available109.1109.5
C-C-OData not available118.9118.7

Note: Data for 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol are provided for comparative purposes due to the limited availability of detailed published geometric data for this compound from a consistent computational method.

Vibrational Analysis

Infrared (IR) spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the vibrational modes of this compound. Experimental studies have identified two distinct O-H stretching frequencies in the vapor phase, corresponding to the cis and trans conformers, which arise from the orientation of the hydroxyl group relative to the tert-butyl group.[3]

Table 2: Experimental and Calculated Vibrational Frequencies for the O-H Stretch in Phenolic Compounds

CompoundExperimental ν(O-H) (cm⁻¹)Calculated ν(O-H) (cm⁻¹)Computational Method
This compound3605, 3643[3][4]Data not available-
2,6-di-tert-butylphenol3643[4]Data not available-
Phenol~3650Data not available-

The higher frequency band in this compound is attributed to the conformer where the hydroxyl group is directed away from the tert-butyl group, while the lower frequency band suggests an intramolecular interaction in the conformer where the hydroxyl group is closer to the bulky substituent.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, particularly its antioxidant potential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to donate electrons.

Table 3: Calculated Electronic Properties of Phenolic Antioxidants

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
This compoundData not availableData not availableData not available-
2,4-di-tert-butylphenol-5.89-0.875.02DFT/B3LYP/6-311+G(d,p)
2,6-di-tert-butylphenol-5.92-0.815.11DFT/B3LYP/6-311+G(d,p)

Note: Data for 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol are provided for comparative purposes.

A smaller HOMO-LUMO gap generally suggests higher reactivity. The bulky tert-butyl groups can influence these orbital energies through steric and electronic effects.

Antioxidant Activity: A Mechanistic Overview

The antioxidant activity of phenolic compounds like this compound primarily involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals. Three primary mechanisms are generally considered in computational studies of phenolic antioxidants:

  • Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the phenol to a free radical. The key thermochemical parameter for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Single Electron Transfer - Proton Transfer (SET-PT): An electron is first transferred from the phenol to the radical, followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to form a phenoxide anion, which then donates an electron to the radical. The key parameters for this mechanism are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).

Thermochemical Parameters

Computational chemistry allows for the calculation of these key thermochemical parameters to predict the most favorable antioxidant mechanism.

Table 4: Calculated Thermochemical Parameters for Antioxidant Activity of Phenolic Compounds (in kcal/mol)

CompoundBDE (O-H)IPPDEPAETEComputational Method
This compound~87.0 (Estimated)[2]Data not availableData not availableData not availableData not availableRHF/6-31G*[2]
2,4-di-tert-butylphenol81.3175.4265.1225.880.3DFT/B3LYP/6-311+G(d,p)
2,6-di-tert-butylphenol80.1176.2266.9227.181.5DFT/B3LYP/6-311+G(d,p)

Generally, a lower BDE favors the HAT mechanism. The solvent environment can significantly influence the preferred mechanism, with polar solvents often favoring the SPLET pathway.

Experimental Protocols and Computational Methodologies

Experimental Determination of Enthalpy of Formation

The standard molar enthalpy of formation of gaseous this compound was determined to be -184.7 ± 2.6 kJ·mol⁻¹. This value was derived from the standard molar enthalpy of combustion, measured by static bomb combustion calorimetry, and the standard molar enthalpy of vaporization, measured by Calvet microcalorimetry.[2]

Computational Details (General Protocol)

While a specific, detailed computational protocol for this compound is not extensively published, a typical methodology for a related compound like 2,4-di-tert-butylphenol using DFT is as follows:

  • Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the IR spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO and LUMO energies.

  • Thermochemical Calculations: The enthalpies of the parent molecule, its radical, cation radical, and anion are calculated to determine BDE, IP, PDE, PA, and ETE. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Visualizations

Logical Workflow for Computational Analysis

G Computational Workflow for this compound Analysis A Define Molecular Structure (this compound) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Vibrational Frequency Calculation B->C D Electronic Property Analysis (HOMO, LUMO) B->D E Antioxidant Mechanism Thermochemistry (BDE, IP, PDE) B->E F Analysis of Results C->F D->F E->F

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Antioxidant Signaling Pathways

G Antioxidant Mechanisms of Phenols cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SETPT Single Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss - Electron Transfer (SPLET) ArOH ArOH ArO_radical ArO• ArOH->ArO_radical + R• R_radical R• RH RH R_radical->RH + H• ArOH2 ArOH ArOH_cation ArOH•+ ArOH2->ArOH_cation + R• R_radical2 R• R_anion R⁻ R_radical2->R_anion + e⁻ ArO_radical2 ArO• ArOH_cation->ArO_radical2 - H⁺ RH2 RH R_anion->RH2 + H⁺ ArOH3 ArOH ArO_anion ArO⁻ ArOH3->ArO_anion - H⁺ ArO_radical3 ArO• ArO_anion->ArO_radical3 + R• R_radical3 R• R_anion2 R⁻ R_radical3->R_anion2 + e⁻

Caption: The three primary antioxidant mechanisms for phenolic compounds.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the structure, properties, and reactivity of this compound. While detailed computational studies on this specific molecule are not as prevalent as for its di-substituted analogs, the available experimental and theoretical data confirm the significant influence of the ortho-tert-butyl group on its conformation and properties. By drawing comparisons with 2,4- and 2,6-di-tert-butylphenol, this guide offers a comprehensive overview of the expected electronic characteristics and antioxidant behavior of this compound. Further dedicated computational investigations are warranted to build a more complete and specific dataset for this important industrial chemical.

References

electrophilic substitution reactions of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-tert-Butylphenol (B146161)

Introduction

This compound is a significant organic intermediate used in the synthesis of antioxidants, stabilizers, and fragrances.[1] Its chemical structure, featuring a phenolic hydroxyl group and a bulky tert-butyl group at the ortho position, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the aromatic ring are governed by the interplay between the electronic effects of the two substituents and the steric hindrance imposed by the tert-butyl group.

The hydroxyl (-OH) group is a potent activating group, donating electron density to the aromatic ring through resonance and making the ortho and para positions particularly nucleophilic.[2] The tert-butyl group is a weak activator via an inductive effect.[3] However, its most critical role is steric; its significant bulk hinders electrophilic attack at the adjacent ortho-position (C6). Consequently, electrophilic substitution on this compound is overwhelmingly directed to the para-position (C4), with the less-hindered ortho-position (C6) being a minor site of reaction in some cases. This guide provides a detailed overview of the primary , complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.

General Principles of Reactivity and Regioselectivity

The substitution pattern in this compound is a classic example of substituent-directed regioselectivity. The powerful ortho, para-directing hydroxyl group strongly activates the C4 and C6 positions. The tert-butyl group also directs ortho and para, but its steric bulk effectively shields the C6 position. This leads to a strong preference for substitution at the C4 (para) position.

G cluster_reactants Reactants cluster_intermediates Wheland Intermediates (Arenium Ions) cluster_products Products A This compound B Attack at C4 (para) Major Pathway A->B Favored C Attack at C6 (ortho) Minor Pathway (Sterically Hindered) A->C Disfavored E Electrophile (E+) E->B E->C D 4-Substituted-2-tert-butylphenol B->D -H+ F 6-Substituted-2-tert-butylphenol C->F -H+

Caption: Logical workflow of electrophilic attack on this compound.

Halogenation

Halogenation of this compound proceeds with high regioselectivity, favoring substitution at the para-position (C4) due to the factors described above.

Bromination

Bromination typically yields 4-bromo-2-tert-butylphenol (B178157) as the major product.[4][5] The reaction can be carried out under mild conditions, often without a Lewis acid catalyst, due to the highly activated nature of the phenol (B47542) ring.

Table 1: Regioselectivity in the Bromination of Substituted Phenols

Substrate Reagent Major Product Yield Reference
4-tert-butylphenol (B1678320) Br₂ in CHCl₃/CCl₄ 2-Bromo-4-tert-butylphenol Quantitative [6]

| 2,6-di-tert-butylphenol (B90309) | Br₂ in CH₂Cl₂ | 4-Bromo-2,6-di-tert-butylphenol | 76% |[7] |

Experimental Protocol: Synthesis of 4-Bromo-2-tert-butylphenol (Adapted from an analogous reaction)

  • Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Prepare a solution of bromine (1.05 eq) in the same solvent and add it dropwise to the stirred phenol solution over 1-2 hours. Maintain the temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature. The reaction can be monitored by TLC.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[6]

Chlorination

Similar to bromination, direct chlorination with agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas with a catalyst directs the chlorine atom primarily to the para position to yield 4-chloro-2-tert-butylphenol.[8]

Experimental Protocol: Synthesis of 4-Chloro-2-tert-butylphenol

  • Setup: Charge a flask with this compound (1.0 eq) and a solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the mixture to 0°C. Add sulfuryl chloride (1.0 eq) dropwise while maintaining the temperature.

  • Reaction: Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Workup: Slowly add water to quench the reaction. Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the product.

Sulfonation

The sulfonation of this compound is a complex process involving several competing pathways. Depending on the reaction conditions, the primary reaction can be sulfonation, or it may be accompanied by rearrangement of the tert-butyl group or even dealkylation (loss of the tert-butyl group).

With concentrated sulfuric acid, this compound can undergo a rapid 1,3-shift of the tert-butyl group to the more thermodynamically stable 4-position, forming 4-tert-butylphenol.[8] Both the starting material and the rearranged product can then be sulfonated. Furthermore, protiode-t-butylation (replacement of a t-butyl group with a proton) can occur, leading to phenol, which is subsequently sulfonated.[8]

G A This compound B 4-tert-Butylphenol A->B Rearrangement (1,3-shift) C This compound-4-sulfonic acid A->C Sulfonation E Phenol A->E Protiode-t-butylation D 4-tert-Butylphenol-2,6-disulfonic acid B->D Sulfonation F Phenol-2,4-disulfonic acid E->F Sulfonation

Caption: Competing reaction pathways in the sulfonation of this compound.

Table 2: Products from Sulfonation of tert-Butylphenols in 98.5% H₂SO₄ at 35°C

Starting Material Reaction Time Major Products Reference
This compound 10 days 4-t-Butylphenol-2,6-disulfonic acid (~50%)Phenol-2,4-disulfonic acid (~50%) [8]

| 4-tert-Butylphenol | 10 days | 4-t-Butylphenol-2,6-disulfonic acid (~50%)Phenol-2,4-disulfonic acid (~50%) |[8] |

Friedel-Crafts Reactions

Alkylation

Being an activated ring, this compound can undergo further alkylation. Using an alkylating agent like isobutylene (B52900) in the presence of an acid catalyst (e.g., AlCl₃, H₂SO₄, or aluminum phenoxide), a second tert-butyl group is introduced, primarily at the C4 position, to form 2,4-di-tert-butylphenol (B135424).[9] Under forcing conditions, a third alkylation can occur at the C6 position to yield 2,4,6-tri-tert-butylphenol.[10]

Table 3: Representative Yields in Phenol Alkylation

Starting Material Catalyst Product Distribution Reference
Phenol + Isobutylene Aluminum phenoxide derivative 2,6-di-tert-butylphenol (80.0%)this compound (10.6%)2,4,6-tri-tert-butylphenol (9%) [11]

| Phenol + tert-Butanol | Ionic Liquid | 4-tert-butylphenol (57.6% selectivity)at 86% phenol conversion |[9] |

Experimental Protocol: Synthesis of 2,4-di-tert-butylphenol (Adapted from phenol alkylation)

  • Setup: In a flask equipped for stirring and gas inlet, charge this compound (1.0 eq) and a catalyst (e.g., activated clay, 5 wt%).[9]

  • Heating: Heat the mixture to the reaction temperature (e.g., 80-90°C) with vigorous stirring.

  • Reagent Addition: Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of substrate to isobutylene is typically around 1:1.2.

  • Reaction: Maintain the reaction for several hours until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter to remove the solid catalyst.

  • Isolation: The resulting liquid can be purified by fractional distillation under vacuum.[9]

Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃).[12][13] The product is a ketone. For this compound, the reaction is highly selective for the C4 position, yielding 4-acyl-2-tert-butylphenol. Unlike alkylation, the product ketone is deactivated towards further substitution, preventing polyacylation.[13]

Experimental Protocol: Synthesis of 4-Acetyl-2-tert-butylphenol

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a solvent such as dichloromethane.[12]

  • Reagent Addition: Cool the suspension to 0°C. Add acetyl chloride (1.1 eq) dropwise. After stirring for 10 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise, controlling the rate to prevent excessive boiling.[12]

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl. Transfer to a separatory funnel and collect the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product, which can be purified by distillation or recrystallization.[12]

References

Methodological & Application

Application Note and Protocol: Synthesis of 2,6-Di-tert-butylphenol from 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) via the selective ortho-alkylation of 2-tert-butylphenol (B146161) (2-TBP) with isobutene. 2,6-DTBP is a crucial intermediate in the manufacturing of antioxidants, UV stabilizers, and various pharmaceuticals.[1][2] The described method utilizes an aluminum tris-(2-tert-butylphenolate) catalyst to ensure high selectivity for the desired ortho-alkylation product while minimizing the formation of isomeric by-products.[3] This application note includes the reaction mechanism, a detailed experimental protocol, quantitative data from representative experiments, and key procedural considerations.

Reaction and Mechanism

The synthesis of 2,6-di-tert-butylphenol from this compound is a Friedel-Crafts alkylation reaction. In this process, this compound is reacted with isobutene in the presence of a Lewis acid catalyst. The use of a sterically directing catalyst, such as aluminum tris-(2-tert-butylphenolate), is critical for achieving high selectivity for alkylation at the ortho-position.[1][3]

The reaction proceeds via an electrophilic aromatic substitution mechanism:

  • Catalyst Activation: The Lewis acid catalyst coordinates with the hydroxyl group of this compound.

  • Carbocation Formation: Isobutene is activated by the catalyst to form a tert-butyl carbocation.

  • Electrophilic Attack: The electron-rich phenol (B47542) ring of the substrate attacks the tert-butyl carbocation, preferentially at the vacant ortho position (C6) due to the directing effect of the catalyst.

  • Deprotonation: The resulting intermediate is deprotonated to restore aromaticity and yield the 2,6-di-tert-butylphenol product.

reaction_mechanism sub This compound activated Activated Complex sub->activated iso Isobutene iso->activated cat Al(OAr)₃ Catalyst cat->activated Catalysis product 2,6-di-tert-butylphenol activated->product Alkylation plus1 + plus2 +

Caption: Reaction pathway for the catalyzed alkylation of this compound.

Experimental Protocol

This protocol is based on procedures optimized for high selectivity and yield, employing an aluminum tris-(2-tert-butylphenolate) catalyst in the presence of a hydrocarbon diluent.[3]

2.1 Materials and Reagents

  • This compound (2-TBP), ≥98% purity

  • Isobutene, liquid or gas

  • Aluminum tris-(2-tert-butylphenolate) catalyst (or prepared in situ from triethylaluminum (B1256330) and 2-TBP)

  • Solvent/Diluent: Saturated aliphatic or cycloaliphatic hydrocarbon (e.g., hexane, heptane, cyclohexane), C5-C12 cycloalkenes.[3]

  • Pressurized reaction vessel (autoclave) with stirring, temperature, and pressure controls

  • Distillation apparatus for purification

2.2 Equipment Setup and Procedure

The following diagram illustrates the general workflow for the synthesis.

experimental_workflow start Charge Reactor react Initiate Reaction start->react Add 2-TBP, Solvent, & Catalyst monitor Monitor Progress react->monitor Introduce Isobutene (Control T & P) stop Quench & Work-up monitor->stop Reaction Complete purify Purify Product stop->purify Filter Catalyst, Neutralize analyze Analyze Product purify->analyze Vacuum Distillation

Caption: General experimental workflow for the synthesis of 2,6-DTBP.

2.3 Detailed Protocol

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • Charge the reactor with this compound (e.g., 250 g, 1.66 mol).[3]

    • Add the selected hydrocarbon solvent (e.g., 200 mL of hexane). The use of a diluent is crucial for minimizing the formation of the 2,4,6-tri-tert-butylphenol (B181104) by-product.[3]

    • Add the aluminum tris-(2-tert-butylphenolate) catalyst. The catalyst amount can range from 0.005 to 5 mol% relative to the this compound substrate.[3] A typical loading is around 0.34 mol% (e.g., 5.7 mmol for 1.66 mol of 2-TBP).[3]

  • Reaction Conditions:

    • Seal the reactor and begin stirring.

    • Cool the reaction mixture to the desired temperature, typically between 0°C and 30°C.[3] Lower temperatures generally favor higher selectivity for the desired product.

    • Begin introducing isobutene into the reactor, maintaining a constant pressure (e.g., 1.5 to 2.8 bars).[3] The reaction is typically conducted with an excess of isobutene.

  • Reaction Monitoring and Completion:

    • Maintain the temperature and pressure for the duration of the reaction (typically 2-8 hours).

    • Monitor the consumption of this compound using a suitable analytical technique (e.g., GC analysis of aliquots) to determine reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, stop the isobutene feed and vent the excess pressure safely.

    • Deactivate the catalyst by carefully adding water or a dilute acid.

    • Filter the mixture to remove the solid aluminum hydroxide (B78521) by-product.

    • Wash the organic phase with water and/or brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to isolate the 2,6-di-tert-butylphenol.

Data Presentation

The following table summarizes results from representative experiments, demonstrating the effect of reaction conditions and the use of a diluent on product selectivity. Data is adapted from patent literature.[3]

ExampleSubstrate (mol)Catalyst (mol %)Diluent (200 mL)Temp (°C)Pressure (bar)Time (h)2-TBP (%)2,6-DTBP (%)2,4,6-TTBP* (%)
1 1.660.34None102.56.51.078.520.3
2 1.660.34n-Heptane101.56.51.391.57.0
3 1.660.34Cyclohexane101.56.50.992.26.7
4 1.660.11n-Heptane301.58.012.182.55.2
5 1.660.51n-Heptane101.53.01.292.06.6

*2,4,6-tri-tert-butylphenol

As shown, the presence of a hydrocarbon diluent (Examples 2 & 3) significantly reduces the formation of the undesired 2,4,6-tri-tert-butylphenol by-product compared to a neat reaction (Example 1).[3]

Application and Safety Notes

  • Catalyst Selectivity: The choice of an aluminum phenoxide-based catalyst is paramount for directing the alkylation to the ortho position. Standard Brønsted or Lewis acids like AlCl₃ tend to yield the thermodynamically favored 2,4-di-tert-butylphenol.[1]

  • Temperature Control: Maintaining a low reaction temperature (0-30°C) is critical for maximizing the selectivity towards 2,6-DTBP and minimizing over-alkylation to 2,4,6-tri-tert-butylphenol.[3]

  • Role of Diluent: The use of saturated aliphatic or cycloaliphatic hydrocarbons as diluents enhances selectivity by modifying the reaction medium, which helps suppress the formation of tri-alkylated by-products.[2][3]

  • Safety Precautions:

    • Isobutene is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood or dedicated facility, away from ignition sources.

    • The reaction is conducted under pressure. Use a properly rated and maintained pressure vessel and adhere to all relevant safety protocols.

    • Handle organoaluminum compounds (if preparing the catalyst in situ) with extreme care as they are pyrophoric.

    • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols for the Analytical Detection of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 2-tert-butylphenol (B146161), a compound relevant in various industrial applications and of interest in environmental and toxicological studies. The following sections outline methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensors, offering a comprehensive resource for its quantification in diverse matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, ideal for the analysis of this compound in complex samples such as environmental matrices and food.[1][2]

Experimental Protocol: GC-MS for Water Samples

This protocol details the quantification of this compound in water samples using liquid-liquid extraction followed by GC-MS analysis.

1.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., 4-tert-butylphenol-d13

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Glassware: vials, volumetric flasks, pipettes

  • Nitrogen gas evaporator

  • Autosampler vials

1.2. Standard Preparation

  • Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to create a calibration curve (e.g., 1-100 µg/L).

  • Internal Standard Solution (5 mg/L): Prepare a 5 mg/L solution of the internal standard in methanol.

1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Collect water samples in clean glass bottles.

  • Measure 10 mL of the water sample into a 20 mL glass vial.

  • Spike the sample with 50 µL of the 5 mg/L internal standard solution.

  • Add approximately 2 g of NaCl to the vial and cap it.

  • Add 5 mL of hexane (or dichloromethane) to the vial.

  • Shake the vial vigorously for 2 minutes.

  • Allow the layers to separate for 5 minutes.

  • Carefully transfer the organic layer (top layer with hexane, bottom with dichloromethane) to a clean tube.

  • Repeat the extraction with another 5 mL of the organic solvent.

  • Combine the organic extracts.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject 1 µL of each standard and sample.

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic quantifier and qualifier ions for this compound and the internal standard.

Quantitative Data Summary: GC-MS
ParameterValueMatrixReference
Limit of Detection (LOD)0.02 µg/LGroundwater[3]
Limit of Quantification (LOQ)15.5 ng/mLBlood[4]
Recovery~90%Groundwater[3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 10 mL Water Sample Spike Spike with Internal Standard Sample->Spike Add_Salt Add NaCl Spike->Add_Salt Extract Liquid-Liquid Extraction (Hexane/DCM) Add_Salt->Extract Concentrate Concentrate under N2 Extract->Concentrate Final_Extract Final Extract (1 mL) Concentrate->Final_Extract Inject Inject 1 µL Final_Extract->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely available technique suitable for the routine quantification of this compound.

Experimental Protocol: HPLC-UV

This protocol is adapted for the analysis of phenolic compounds and can be applied to this compound.

2.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Methanol (HPLC grade)

  • Syringe filters (e.g., 0.45 µm PTFE)

2.2. Standard Preparation

  • Stock Solution (1000 mg/L): Prepare a stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

2.3. Sample Preparation

  • For liquid samples, filter through a 0.45 µm syringe filter before injection.

  • For solid samples, an extraction step is necessary. A common procedure involves:

    • Weighing a homogenized sample into a vial.

    • Adding a suitable extraction solvent (e.g., acetonitrile).

    • Extracting using sonication or shaking.

    • Centrifuging or filtering the extract to remove solid particles.

    • Diluting the extract with the mobile phase if necessary.

2.4. HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 5 µm, 150 mm × 4.6 mm).[3]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25, v/v) containing 0.1% acid (phosphoric or formic).[3][5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.[3]

    • Injection Volume: 10-20 µL.

Quantitative Data Summary: HPLC
ParameterValueAnalyteReference
Limit of Detection (LOD)0.2 µg/mL2,6-di-tert-butylphenol[3]
Recovery98.7–102.3%2,6-di-tert-butylphenol[3]
Intra-day RSD< 2.0%2,6-di-tert-butylphenol[3]
Inter-day RSD< 2.0%2,6-di-tert-butylphenol[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Liquid or Solid Extract) Filter Filter (0.45 µm) Sample->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample Inject Inject into HPLC Prepared_Sample->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation UV_Detection UV Detection LC_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Electrochemical Sensors

Electrochemical sensors offer a rapid and sensitive method for the detection of phenolic compounds, including tert-butylated phenols. These methods are based on the electrochemical oxidation of the phenol (B47542) group.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

This protocol outlines a general procedure for the electrochemical detection of a tert-butylated phenol using a modified glassy carbon electrode (GCE).

3.1. Materials and Reagents

  • This compound standard

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0)

  • Glassy Carbon Electrode (GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Polishing materials (e.g., alumina (B75360) slurry)

  • Electrochemical workstation

3.2. Electrode Preparation

  • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

  • Rinse thoroughly with deionized water and sonicate in deionized water and ethanol.

  • Dry the electrode.

  • The GCE can be used as is or modified with a suitable material (e.g., carbon nanofibers, metal oxides) to enhance sensitivity and selectivity.

3.3. Electrochemical Measurement

  • Place the prepared GCE, reference electrode, and counter electrode in an electrochemical cell containing the supporting electrolyte.

  • Add a known concentration of this compound to the cell.

  • Perform Differential Pulse Voltammetry (DPV) by scanning the potential over a range where the analyte is electroactive.

  • Record the oxidation peak current.

  • Construct a calibration curve by plotting the peak current against the concentration of this compound standards.

Quantitative Data Summary: Electrochemical Methods for Similar Phenols
ParameterValueAnalyteMethodReference
Limit of Detection (LOD)0.041 µMtert-ButylhydroquinoneDPV[6]
Linear Range0.5–50 µMtert-ButylhydroquinoneDPV[6]
Limit of Detection (LOD)0.015 µMButylated HydroxyanisoleDPV[7]
Linear Range0.04–1000 µMButylated HydroxyanisoleDPV[7]

Logical Relationship: Electrochemical Detection

Electrochemical_Detection Analyte This compound in Solution Electrode Modified Electrode Surface Analyte->Electrode Oxidation Electrochemical Oxidation of Phenol Group Electrode->Oxidation Potential Applied Potential Scan (DPV) Potential->Oxidation Current Measurement of Oxidation Peak Current Oxidation->Current Concentration Concentration Determination (via Calibration Curve) Current->Concentration

Caption: Principle of electrochemical detection of this compound.

References

Application Note: GC-MS Analysis of 2-tert-butylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-tert-butylphenol (B146161) and its derivatives are synthetic phenolic compounds widely used as antioxidants and stabilizers in the production of plastics, rubber, and other industrial products.[1] Their prevalence has led to concerns about their potential release into the environment and presence in consumer goods, food products, and environmental samples.[1][2] Consequently, robust and reliable analytical methods are essential for their accurate identification and quantification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for this purpose, offering high sensitivity, selectivity, and the ability to provide definitive structural identification in complex matrices.[2][3]

This document provides detailed protocols for the analysis of this compound and several key derivatives, including 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol, in various sample types.

Experimental Protocols

The following protocols are provided as a comprehensive framework and should be optimized for specific laboratory instrumentation and sample matrices.[2]

This protocol is suitable for environmental water monitoring and is based on liquid-liquid extraction (LLE).

Sample Preparation (LLE):

  • Transfer a 100 mL water sample to a separatory funnel.

  • If an internal standard is used, spike the sample accordingly. For example, 4-tert-butylphenol-d13 can be used.[4]

  • Add approximately 2 g of NaCl to facilitate phase separation.[2]

  • Add 5 mL of a suitable organic solvent, such as hexane (B92381) or dichloromethane (B109758).[2]

  • Shake the funnel vigorously for 2 minutes and then allow the layers to separate for 5 minutes.[2]

  • Carefully collect the bottom organic layer into a clean vial.[2]

  • Repeat the extraction process (steps 4-6) two more times, pooling all organic extracts.[2]

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.[2]

  • Under a gentle stream of nitrogen, concentrate the extract to a final volume of 1 mL.[2]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[2]

Alternative for Aqueous Samples: Solid-Phase Extraction (SPE) using a C18 cartridge can also be employed, which involves conditioning the cartridge, loading the acidified sample, washing, and eluting with an appropriate solvent mixture.[1]

This protocol is adapted for solid matrices and uses solvent extraction.

Sample Preparation:

  • For soil or sediment, air-dry the sample and sieve it to remove large debris.[1] For textiles, cut the sample into small pieces.

  • Accurately weigh approximately 0.5-10 g of the homogenized sample into a beaker or extraction vessel.[1][5]

  • Add 10 mL of an appropriate solvent (e.g., toluene (B28343) for textiles, dichloromethane for soil).[1][5]

  • Perform extraction using a suitable method:

    • Ultrasonic Extraction: Place the sample in an ultrasonic bath for 30 minutes.[5]

    • Soxhlet Extraction: Extract with the chosen solvent for at least 2 hours.[1]

  • Separate the solvent from the solid particles by centrifugation (e.g., 3000 rpm for 10 minutes) or filtration.[1]

  • Carefully transfer the supernatant (the solvent extract) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., toluene, hexane) for GC-MS analysis.[1]

For some less volatile or more polar derivatives like 2,2'-Methylenebis(4-tert-butylphenol), a derivatization step is necessary to increase volatility and thermal stability.[1] Silylation is a common technique.[6]

Silylation Protocol:

  • Ensure the sample extract is completely dry.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to the vial containing the dried extract.[1][3]

  • Seal the vial tightly and heat it at 70°C for 15-30 minutes.[1]

  • Cool the vial to room temperature before GC-MS analysis.[1]

GC-MS Instrumental Parameters

The following parameters serve as a typical starting point and can be optimized as needed.

ParameterRecommended Setting
Gas Chromatograph
ColumnLow-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3][4]
Carrier GasHelium at a constant flow rate of 1 mL/min.[3][4]
Injection ModeSplitless at 250-260°C.[3][4]
Injection Volume1 µL.[2]
Oven ProgramInitial 50°C, ramp at 10°C/min to 300°C, hold for 3 minutes.[3][4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[3]
Source Temperature250°C.[4]
Transfer Line Temp300°C.[4]
Mass Rangem/z 40-500 for full scan mode.[3]
Acquisition ModeSelected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis.[2][4]

Data Presentation and Interpretation

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound and its common derivatives, acquired in SIM mode.

Compound NameTypical Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound8.9135107, 150
4-tert-butylphenol9.2135107, 150
4-methyl-2-tert-butylphenol10.0149164, 121
2,6-di-tert-butylphenol11.2191206, 192
2,4-di-tert-butylphenol12.0191206, 192

Data compiled from the International Organisation of Vine and Wine (OIV) method OIV-OENO 620-2020.[4]

In Electron Ionization (EI) mode, tert-butylphenols exhibit predictable fragmentation. A primary characteristic is the cleavage of the C-C bond between the tertiary carbon and the aromatic ring, or the loss of a methyl group from the tert-butyl substituent.[7][8]

  • Mono-tert-butylphenols (e.g., this compound): The molecular ion (M+) is observed at m/z 150.[9] A prominent fragment is seen at m/z 135, corresponding to the loss of a methyl group ([M-15]+).[4]

  • Di-tert-butylphenols (e.g., 2,4-DTBP): The molecular ion is at m/z 206.[2] The base peak is typically at m/z 191, also resulting from the loss of a methyl group ([M-15]+).[2]

Visualization of Experimental Workflow

The logical flow from sample collection to final data analysis in a typical GC-MS protocol is illustrated below.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and protocol for the quantitative analysis of 2-tert-butylphenol (B146161) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the determination of this compound in various sample matrices, which is crucial for quality control, safety assessment, and research in drug development.

Introduction

This compound is a significant organic compound used as an intermediate in the synthesis of various chemical products, including antioxidants, resins, and other specialty chemicals. Accurate quantification of this analyte is essential for process monitoring, product quality assurance, and toxicological studies. HPLC with UV detection is a robust and widely adopted technique for the analysis of phenolic compounds due to its specificity, sensitivity, and reliability.[1] This document outlines the instrumental conditions, sample preparation protocols, and data analysis for the successful quantification of this compound.

HPLC Methodologies

Reversed-phase HPLC is the predominant technique for the separation and quantification of this compound and related phenolic compounds.[2][3] The choice between an isocratic and a gradient elution method depends on the complexity of the sample matrix and the presence of other related compounds.

  • Isocratic HPLC: Involves a constant mobile phase composition throughout the analysis. This method is simpler, faster, and often sufficient for samples with a limited number of components that have similar retention behaviors.[4]

  • Gradient HPLC: The composition of the mobile phase is varied over time, typically by increasing the proportion of the organic solvent.[5] This is particularly useful for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained components in a reasonable time without compromising the resolution of early-eluting peaks.[6]

A summary of typical HPLC conditions for related tert-butylated phenols, which can be adapted for this compound, is presented in Table 1.

Data Presentation: HPLC Parameters

Table 1: Summary of HPLC Conditions for the Analysis of tert-Butylated Phenols

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Analyte(s) 2,6-di-tert-butylphenol[4]2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol[2][7]
HPLC System Standard HPLC with UV detector[1]Standard HPLC with UV detector[8]
Column Welch Material Ultimate XB-C18 (5 µm, 150 mm × 4.6 mm)[4]Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[1] or Newcrom R1[2]
Mobile Phase Methanol (B129727)/Water (0.1% HClO4) (75:25, v/v)[4]A: Water with 0.1% Phosphoric Acid, B: Acetonitrile[2][7]
Elution Mode Isocratic[4]Gradient[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection UV at 275 nm[4]UV at 280 nm[1]
Injection Volume 10 - 20 µL (Typical)10 - 20 µL (Typical)
Column Temp. Ambient or controlled (e.g., 30 °C)Ambient or controlled (e.g., 30 °C)

Note: These methods for structurally similar compounds serve as a strong starting point for the development of a specific method for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or acetonitrile.[8]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8][9]

The appropriate sample preparation technique is crucial for accurate results and depends on the sample matrix.[10]

  • For Solid Samples (e.g., plant material, polymers):

    • Weigh a representative amount of the homogenized sample.

    • Perform a solvent extraction using a suitable organic solvent such as methanol or hexane (B92381).[9] Sonication can be used to improve extraction efficiency.[9]

    • Centrifuge the mixture to separate the solid material.[9]

    • Collect the supernatant and, if necessary, concentrate it under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in the mobile phase.[9]

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter prior to injection.[12]

  • For Liquid Samples (e.g., water, process streams):

    • For aqueous samples, a liquid-liquid extraction (LLE) with a water-immiscible solvent like hexane or dichloromethane (B109758) may be required to extract and concentrate the analyte.[10][11]

    • Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup and concentration, which is effective for removing interferences from complex matrices.[13]

    • For organic samples, a simple dilution with the mobile phase may be sufficient.[8]

    • Filter the final sample through a 0.22 or 0.45 µm syringe filter before HPLC analysis.[12]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area of this compound against its concentration. The linearity of the curve should be verified (R² > 0.99).[1]

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[8]

Visualization of Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Std Standard Weighing WorkingStd Working Standards Preparation Std->WorkingStd Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC WorkingStd->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Analyte Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC methods outlined in this application note provide a reliable and robust framework for the quantification of this compound. The selection of an appropriate sample preparation technique and chromatographic conditions is critical for achieving accurate and precise results. The provided protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this compound.

References

Application Notes and Protocols: 2-tert-Butylphenol as a Precursor for Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylphenol (B146161) and its derivatives are fundamental building blocks in the synthesis of a wide array of antioxidants crucial for various industries, including pharmaceuticals, polymers, and food preservation. The strategic placement of the bulky tert-butyl group ortho to the hydroxyl moiety on the phenol (B47542) ring creates steric hindrance, which is a key structural feature for effective radical scavenging. This steric hindrance enhances the stability of the resulting phenoxyl radical, thereby terminating oxidative chain reactions. These application notes provide a comprehensive overview of the synthesis of potent antioxidants using this compound and its more substituted analogues, 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol, as precursors. Detailed experimental protocols, quantitative antioxidant activity data, and insights into the underlying mechanisms of action are presented to guide researchers in the development of novel antioxidant molecules.

Antioxidant Synthesis from tert-Butylphenol Precursors

A variety of antioxidants can be synthesized from tert-butylated phenols, primarily through reactions that introduce additional functional groups to the phenolic ring or link multiple phenolic units. These modifications can enhance antioxidant efficacy, solubility, and thermal stability.

Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. The synthesis of these compounds often involves Friedel-Crafts alkylation to introduce additional alkyl groups to the this compound core.

Phosphite (B83602) Antioxidants

Phosphite antioxidants are secondary antioxidants that act by decomposing hydroperoxides into non-radical products. They are often used in synergy with primary antioxidants. The synthesis typically involves the reaction of a tert-butylated phenol with a phosphorus source like phosphorus trichloride (B1173362).

Thioether Antioxidants

Thioether-containing phenolic antioxidants are another class of multifunctional antioxidants that can scavenge radicals and decompose hydroperoxides. Their synthesis involves the introduction of a sulfur-containing moiety to the phenolic backbone.

Quantitative Antioxidant Activity

The efficacy of antioxidants is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidation. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Antioxidant CompoundAssayIC50 ValueSource
2,4-Di-tert-butylphenol (2,4-DTBP)DPPH Radical Scavenging60 µg/mL[1]
2,4-Di-tert-butylphenol (2,4-DTBP)ABTS Radical Scavenging17 µg/mL[1]
2,4-Di-tert-butylphenol (2,4-DTBP)Metal Chelating Activity20 µg/mL[1]

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butyl-4-methylphenol (B42202)

This protocol describes the synthesis of 2-tert-butyl-4-methylphenol, a hindered phenolic antioxidant, via Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol.

Materials:

  • p-Cresol

  • tert-Butanol

  • Polysulfonic acid-based ionic liquid catalyst

  • Cyclohexane (B81311)

  • Three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

Procedure:

  • To a three-necked flask, add 5 mmol of p-cresol, 5 mmol of tert-butanol, and 0.5 mol/mol of the polysulfonic acid-based ionic liquid catalyst.[2]

  • Add 3 mL of cyclohexane as a water-carrying agent.[2]

  • Heat the reaction mixture to 70°C and stir for 7 hours under normal pressure.[2]

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) and gas chromatography (GC) for qualitative and quantitative analysis, respectively.[2]

  • Upon completion, the product, 2-tert-butyl-4-methylphenol, is obtained. The catalyst can be recovered by washing with cyclohexane and vacuum drying for reuse.[2]

Protocol 2: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

This protocol details the synthesis of a widely used phosphite antioxidant, Tris(2,4-di-tert-butylphenyl)phosphite, from 2,4-di-tert-butylphenol.

Materials:

  • 2,4-Di-tert-butylphenol

  • Phosphorus trichloride (PCl₃)

  • Dibutylamine (B89481) (catalyst)

  • Xylene (solvent)

  • Methanol (B129727) (for purification)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Heating mantle and stirring apparatus

  • Vacuum source

Procedure:

  • Charge a clean, dry round-bottom flask with 100 g of 2,4-di-tert-butylphenol under a nitrogen atmosphere.[3]

  • Heat the flask to 50-55°C to obtain a clear solution.[3]

  • Add 2.5 g of dibutylamine and 15.7 ml of xylene to the reaction mixture at 50-55°C.[3]

  • Slowly heat the mixture to 110°C under nitrogen and maintain for 15 minutes.[3]

  • Gradually cool the reaction mass to 80-85°C and then further cool to 55-60°C under vacuum.[3]

  • Slowly add 21.6 g of phosphorus trichloride over 2-3 hours with continuous stirring, maintaining the temperature at 55-60°C.[3]

  • Slowly heat the reaction mass to 165°C and maintain for a period under a nitrogen atmosphere.[3]

  • Further heat the reaction to 180°C under vacuum and maintain for 60-90 minutes.[3]

  • Cool the reaction mixture to 162°C and add 30 ml of xylene and 2.5 g of dibutylamine. Reflux for 30 minutes under nitrogen.[3]

  • Re-heat to 180°C under vacuum and maintain for 90 minutes.[3]

  • Quench the reaction mass by slowly adding it to a separate flask containing 200 ml of pre-heated methanol.[3]

  • Reflux the methanolic mixture for 30 minutes, then cool to 25-30°C.[3]

  • Filter the resulting solid product. Wash the product twice with 25 ml of methanol and dry under vacuum.[3]

Mechanisms of Action & Signaling Pathways

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical (R•), which terminates the radical chain reaction. The resulting phenoxyl radical is stabilized by the steric hindrance of the adjacent tert-butyl group(s).

G cluster_reaction Radical Scavenging Precursor This compound Antioxidant Hindered Phenolic Antioxidant Precursor->Antioxidant Synthesis StableProduct Stable Product (RH) PhenoxylRadical Stabilized Phenoxyl Radical Antioxidant->PhenoxylRadical Donates H• FreeRadical Free Radical (R•) FreeRadical->StableProduct

Caption: General workflow of antioxidant synthesis and radical scavenging.

Beyond direct radical scavenging, some tert-butylated phenol derivatives have been shown to modulate cellular signaling pathways involved in inflammation and the endogenous antioxidant response. For instance, certain derivatives can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHP tert-Butyl Hydroperoxide (t-BHP) (Oxidative Stress) Keap1 Keap1 tBHP->Keap1 Induces Antioxidant Antioxidant (e.g., tBHQ) Antioxidant->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription CellProtection Cellular Protection AntioxidantGenes->CellProtection Leads to

Caption: Activation of the Nrf2 signaling pathway by a t-butylphenol derivative.

References

Application of 2-tert-butylphenol and its Derivatives in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-tert-butylphenol (B146161) and its key derivative, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), in the field of agrochemical research. While this compound primarily serves as a crucial intermediate in the synthesis of various agrochemicals, its derivative, 2,4-DTBP, has demonstrated significant potential as a standalone active ingredient with herbicidal, fungicidal, and insecticidal properties. This report details the application notes, experimental protocols, and mechanisms of action for these compounds.

This compound: A Key Synthetic Intermediate

This compound is a pivotal building block in the synthesis of a range of more complex molecules utilized in the agrochemical industry. Its primary role is as a precursor to other active compounds rather than a direct application as a pesticide. One of the key synthesis pathways involves the further alkylation of this compound to produce other valuable compounds.

A significant application of this compound is in the production of 2,6-di-tert-butylphenol, which is a precursor for various pesticides and antioxidants. The synthesis of these compounds often involves the reaction of this compound with isobutene in the presence of a catalyst.

2,4-Di-tert-butylphenol (2,4-DTBP): A Promising Natural Agrochemical

2,4-di-tert-butylphenol, a naturally occurring phenolic compound found in various plants, fungi, and bacteria, has garnered significant attention for its potent biological activities, making it a promising candidate for the development of new-generation, environmentally friendly agrochemicals.[1][2]

Herbicidal Applications

2,4-DTBP has demonstrated significant phytotoxic effects on a variety of weed species, positioning it as a potential bio-herbicide.[2] Its allelopathic properties manifest as the inhibition of seed germination and the suppression of seedling growth.[1][2]

Mechanism of Action: The primary mode of action for the herbicidal activity of 2,4-DTBP is the induction of oxidative stress in plants.[1] This leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation of cell membranes and damage to chloroplasts, which ultimately disrupts photosynthesis and leads to plant death.[1]

Quantitative Data on Herbicidal Activity:

Weed SpeciesEffectConcentration/DosageReference
Imperata cylindricaComplete inhibition of germination100 μg/mL[1]
Bidens pilosaSignificant inhibition of root and shoot growth100 μg/mL[1]
Leucaena leucocephalaSignificant inhibition of root and shoot growth100 μg/mL[1]
Echinochloa crus-galliSignificant inhibition of root and shoot growth100 μg/mL[1]
Leptochloa chinensis50% reduction in shoot fresh weight50 μg/mL[3]
Hedyotis verticillata50% reduction in shoot fresh weight200 μg/mL[3]
Asystasia gangeticaTolerantup to 5 kg ai/ha[4]
Eleusine indica50-80% reduction in seedling growth2.5 kg ai/ha[4]
Oldenlandia verticillata50-80% reduction in seedling growth2.5 kg ai/ha[4]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

  • Preparation of Test Solutions: Dissolve 2,4-DTBP in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. Prepare a series of dilutions (e.g., 10, 50, 100, 200 μg/mL) in distilled water containing a small amount of surfactant (e.g., 0.1% Tween 80) to ensure uniform distribution.

  • Seed Sterilization and Plating: Surface sterilize weed seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water. Place a sterile filter paper in a Petri dish (9 cm diameter) and moisten it with 5 mL of the respective test solution or a control solution (distilled water with surfactant). Place 20-30 sterilized seeds on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 12-hour photoperiod.

  • Data Collection: After 7-14 days, record the germination percentage, and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

Signaling Pathway: Oxidative Stress Induction by 2,4-DTBP in Plants

G 2,4-DTBP 2,4-DTBP ROS Reactive Oxygen Species (ROS) Generation 2,4-DTBP->ROS LipidPeroxidation Lipid Peroxidation & Membrane Damage ROS->LipidPeroxidation ChloroplastDamage Chloroplast Damage ROS->ChloroplastDamage PlantDeath Plant Growth Inhibition & Death LipidPeroxidation->PlantDeath PhotosynthesisInhibition Inhibition of Photosynthesis ChloroplastDamage->PhotosynthesisInhibition PhotosynthesisInhibition->PlantDeath

Caption: Oxidative stress pathway induced by 2,4-DTBP in plants.

Fungicidal Applications

2,4-DTBP has demonstrated broad-spectrum antifungal activity against several important plant pathogenic fungi.

Mechanism of Action: The antifungal mechanism of 2,4-DTBP involves the disruption of the fungal cell wall and cell membrane integrity.[2] It also interferes with the cellular redox homeostasis, leading to fungal cell death.[2] In some fungi, it has been shown to inhibit the germination of spores and the growth of hyphae.

Quantitative Data on Fungicidal Activity:

Fungal SpeciesEffectEC50 / ConcentrationReference
Ustilaginoidea virensStrong antifungal activity0.087 mmol/L[5]
Fusarium oxysporumGrowth inhibition25 µg/mL[6]
Aspergillus oryzaeGrowth suppression-[7]
Curvularia lunataGrowth suppression-[7]
Fusarium verticillioidesHigh susceptibility, inhibition of spore germination and hyphal growth-[7]

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

  • Preparation of Fungal Culture: Grow the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until it reaches the desired growth stage.

  • Preparation of Poisoned Medium: Dissolve 2,4-DTBP in a minimal amount of a suitable solvent and add it to the molten PDA medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 μg/mL). Pour the medium into sterile Petri dishes. A control set with the solvent but without 2,4-DTBP should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each poisoned and control plate.

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

Experimental Workflow: Antifungal Activity Assessment

G Start Start PrepCulture Prepare Fungal Culture (e.g., on PDA) Start->PrepCulture PrepMedium Prepare Poisoned Medium with 2,4-DTBP PrepCulture->PrepMedium Inoculate Inoculate Plates with Fungal Mycelial Disc PrepMedium->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Analyze Calculate Percent Inhibition Measure->Analyze End End Analyze->End G DTBP 2,4-DTBP Orco Odorant Receptor Co-receptor (Orco) DTBP->Orco Binds to IonChannel Ion Channel Opening Orco->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Neurotoxicity Aberrant Signal & Neurotoxicity Depolarization->Neurotoxicity

References

Application Notes and Protocols: The Role of 2-tert-Butylphenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-tert-butylphenol (B146161) and its derivatives in the synthesis of key pharmaceutical intermediates. The strategic placement of the bulky tert-butyl group influences the reactivity of the phenol (B47542) ring, making these compounds versatile starting materials and building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Versatility of tert-Butylphenols in Pharmaceutical Synthesis

This compound serves as a foundational molecule for the synthesis of more complex, sterically hindered phenols, which are crucial in drug development. The tert-butyl group can direct the position of subsequent functionalization and enhance the lipophilicity of molecules, which can be advantageous for drug absorption and distribution. Key derivatives, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), are common starting points for the synthesis of various APIs. Additionally, functionalized derivatives like 2-bromo-4-tert-butylphenol (B1265803) are valuable intermediates for creating novel therapeutic agents.[1][2]

The primary method for synthesizing these key intermediates is the Friedel-Crafts alkylation of phenol using alkylating agents like isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst.[3][4] The choice of catalyst and reaction conditions can be tuned to favor the formation of specific isomers.

Key Pharmaceutical Intermediates Derived from this compound

Several important pharmaceutical intermediates are synthesized from this compound and its derivatives. This section highlights some prominent examples.

  • 2,6-Di-tert-butylphenol (2,6-DTBP): This compound is a widely used antioxidant and a precursor to various pharmaceutical agents.[5] this compound is a direct intermediate in the production of 2,6-DTBP.

  • 2,4-Di-tert-butylphenol (2,4-DTBP): A versatile intermediate used in the synthesis of drugs such as the lipid-lowering agent Probucol and the anti-ischemic drug Nicanartine .[5][6]

  • 5-Amino-2,4-di-tert-butylphenol: This is a critical intermediate in the synthesis of Ivacaftor , a drug used to treat cystic fibrosis.[7][8][9] It is typically prepared from 2,4-DTBP via nitration followed by reduction.[3][10]

  • 2-Bromo-4-tert-butylphenol: This halogenated derivative serves as a key building block in the development of new therapeutic molecules through various cross-coupling and substitution reactions.[1][2]

Data Presentation: Synthesis of tert-Butylphenol Derivatives

The following tables summarize quantitative data for the synthesis of key tert-butylphenol intermediates.

Table 1: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP)

CatalystAlkylating AgentTemperature (°C)PressurePhenol Conversion (%)2,4-DTBP Selectivity (%)Yield (%)Reference(s)
TPA-SBA-15tert-Butyl alcoholNot specifiedNot specified99.677Not specified[11]
Activated ClayIsobutylene83 ± 1AtmosphericNot specifiedNot specifiedNot specified[12]
Zr-containing Beta zeolitetert-Butyl alcoholNot specifiedNot specified7118.5Not specified[13]
[HIMA]OTs (Ionic Liquid)tert-Butyl alcohol70Atmospheric8657.6 (for 4-TBP)Not specified[14][15]

Table 2: Synthesis of 2,6-Di-tert-butylphenol (2,6-DTBP)

CatalystStarting MaterialAlkylating AgentTemperature (°C)PressureYield (%)Reference(s)
Aluminum tris-(2-tert-butylphenolate)This compoundIsobutene0 - 800.1 - 11 barHigh[16]
Phenyloxyorthotertbutylphenoxyhydroaluminum acidPhenolIsobutylene100 - 110Atmosphericup to 80[6]

Table 3: Synthesis of Functionalized Pharmaceutical Intermediates

IntermediateStarting MaterialKey ReagentsPurity (%)Overall Yield (%)Reference(s)
2-Bromo-4-tert-butylphenolNot specifiedNot specifiedup to 98.397[2]
5-Amino-2,4-di-tert-butylphenolm-AminophenolAcetic anhydride (B1165640), tert-butanol (B103910), H₂SO₄Not specified> 60[7][17]
5-Amino-2,4-di-tert-butylphenol2,4-di-tert-butyl-5-nitrophenol5% Pd/C, H₂ gasNot specifiedNot specified[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates.

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol via Friedel-Crafts Alkylation

This protocol is based on the alkylation of phenol with isobutylene using an activated clay catalyst.[12]

Reagents:

  • Phenol

  • Activated Clay (Catalyst)

  • Isobutylene gas

  • Solvent (e.g., heptane)

Procedure:

  • In a suitable reactor equipped with a stirrer, gas inlet, and temperature control, charge the phenol and activated clay. The weight ratio of phenol to catalyst can be around 1:0.05.

  • Heat the mixture to the desired reaction temperature (e.g., 83 ± 1 °C) with constant stirring.

  • Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.

  • Maintain the reaction temperature and continue stirring for a specified period (e.g., 1 hour) after the isobutylene addition is complete.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid activated clay catalyst.

  • The resulting filtrate containing the crude 2,4-di-tert-butylphenol can be purified by distillation.

Protocol 2: Synthesis of 5-Amino-2,4-di-tert-butylphenol (Intermediate for Ivacaftor)

This protocol describes a three-step synthesis starting from m-aminophenol.[7][17]

Step 1: Acetylation of m-Aminophenol

  • React m-aminophenol with acetic anhydride or acetyl chloride to form N-(3-hydroxyphenyl)acetamide.

Step 2: tert-Butylation

  • Dissolve N-(3-hydroxyphenyl)acetamide and tert-butanol in a suitable solvent.

  • Catalyze the reaction with concentrated sulfuric acid to produce N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide.

Step 3: Deacetylation

  • Hydrolyze the N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide using an acid or a base to yield the final product, 5-amino-2,4-di-tert-butylphenol.

An alternative final step involves the reduction of 2,4-di-tert-butyl-5-nitrophenol.[9]

Reduction of 2,4-di-tert-butyl-5-nitrophenol:

  • Charge a hydrogenation reactor with 2,4-di-tert-butyl-5-nitrophenol, ethyl acetate, and 5% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under hydrogen gas pressure (e.g., 4-5 kg/cm ²) at room temperature for approximately 20 hours.

  • Filter the reaction mixture through a hyflow bed to remove the catalyst and wash with ethyl acetate.

  • The filtrate is then worked up, typically involving washing with an aqueous salt solution, drying the organic layer, and removing the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like cyclohexane.

Visualizations

Logical Relationship of this compound in Pharmaceutical Synthesis

G A This compound B Alkylation A->B Further Alkylation C 2,6-Di-tert-butylphenol B->C D 2,4-Di-tert-butylphenol B->D E Antioxidants C->E F Probucol Synthesis D->F G Nitration D->G H 2,4-Di-tert-butyl-5-nitrophenol G->H I Reduction H->I J 5-Amino-2,4-di-tert-butylphenol I->J K Ivacaftor Synthesis J->K

Caption: Synthetic pathways from this compound to key pharmaceutical intermediates.

Experimental Workflow: Synthesis of 5-Amino-2,4-di-tert-butylphenol

G cluster_0 Synthesis of 2,4-Di-tert-butyl-5-nitrophenol cluster_1 Reduction to Amine cluster_2 Purification A Start: 2,4-Di-tert-butylphenol B Nitration (e.g., Nitric Acid) A->B C Intermediate: 2,4-Di-tert-butyl-5-nitrophenol B->C D Reduction (e.g., H2, Pd/C) C->D E Crude 5-Amino-2,4-di-tert-butylphenol D->E F Filtration & Work-up E->F G Recrystallization (e.g., Cyclohexane) F->G H Final Product: Pure 5-Amino-2,4-di-tert-butylphenol G->H

Caption: Workflow for the synthesis of the Ivacaftor intermediate.

References

Application Note and Protocol: Friedel-Crafts Alkylation of Phenol with Isobutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of phenol (B47542) with isobutene, a cornerstone reaction in organic synthesis for the production of various alkylated phenols. These products, including 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol (B135424), are crucial intermediates in the manufacturing of antioxidants, stabilizers, pharmaceuticals, and other high-value chemicals.[1][2] This application note outlines the reaction mechanism, detailed experimental procedures with different catalytic systems, a summary of reaction parameters, and essential safety precautions.

Introduction

The Friedel-Crafts alkylation of phenol with isobutene is a classic example of electrophilic aromatic substitution.[3] The reaction involves the generation of a tert-butyl carbocation from isobutene under acidic conditions, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution primarily to the ortho and para positions.[1] The choice of catalyst and reaction conditions can significantly influence the product distribution and yield.[4] While traditional homogeneous catalysts like sulfuric acid and aluminum chloride are effective, solid acid catalysts such as acid-supported alumina (B75360) and zeolites are gaining traction due to their ease of separation, reusability, and reduced environmental impact.[1][5]

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with isobutene proceeds through the following key steps:

  • Formation of the Electrophile: The acid catalyst protonates isobutene to form a stable tertiary carbocation.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. This step results in the formation of a Wheland intermediate.

  • Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol product.

This process can occur once to produce mono-alkylated phenols (this compound and 4-tert-butylphenol) or twice to yield di-alkylated products like 2,4-di-tert-butylphenol.[1]

G cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation isobutene Isobutene tert_butyl_carbocation tert-Butyl Carbocation isobutene->tert_butyl_carbocation + H+ (from catalyst) h_plus H+ phenol Phenol wheland_intermediate Wheland Intermediate phenol->wheland_intermediate + tert-Butyl Carbocation alkylated_phenol Alkylated Phenol (e.g., 4-tert-butylphenol) wheland_intermediate->alkylated_phenol - H+

Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol.

Data Presentation

The following table summarizes various reaction conditions and outcomes for the Friedel-Crafts alkylation of phenol with isobutene using different catalytic systems.

CatalystPhenol:Isobutene (molar ratio)Temperature (°C)Pressure (bar)Reaction Time (h)Phenol Conversion (%)Product Selectivity (%)Reference
Acid-supported Alumina1:1.5-2.5120-1801-100.5-6-Predominantly 2,4-di-tert-butylphenol[1][6]
Activated Clay1:1.2285-0.5-85.92% 2,4-di-tert-butylphenol[7]
Activated Clay1:1.1583-1-86.37% 2,4-di-tert-butylphenol[7]
Aluminum Phenoxide-148-180Atmospheric41447.6% p-tert-butylphenol[8]
Ionic Liquid ([HIMA]OTs)1:2 (with tert-butanol)70--8657.6% 4-tert-butylphenol[1]
Transition Metal Oxide Doped Molecular Sieve----HighHigh selectivity for 2,4-di-tert-butylphenol[5]

Experimental Protocols

Safety Precautions:

  • Phenol: Highly toxic, corrosive, and readily absorbed through the skin. It can cause severe chemical burns and systemic toxicity.[9] Always handle phenol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and neoprene or butyl rubber gloves.[10]

  • Isobutene: Extremely flammable gas. Handle with care and ensure there are no ignition sources in the vicinity.

  • Acid Catalysts: Corrosive and can cause severe burns. Handle with appropriate care and PPE.

  • Pressure Reactions: Reactions conducted in an autoclave should be performed with appropriate shielding and pressure monitoring.

Protocol 1: Alkylation using Acid-Supported Alumina Catalyst in a High-Pressure Autoclave

This protocol is suitable for the synthesis of 2,4-di-tert-butylphenol.[1][6]

Apparatus:

  • High-pressure autoclave reactor with a stirrer

  • Heating mantle

  • Temperature and pressure controller

Reagents:

  • Phenol

  • Acid-supported alumina (1-10 wt% of phenol)

  • Isobutene

Procedure:

  • Add phenol and the powdered acid-supported alumina catalyst to the autoclave.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Begin stirring the mixture and heat the reactor to the desired temperature (typically 120-180°C).

  • Introduce isobutylene (B52900) into the reactor to a pressure of 1-10 bar. The molar ratio of isobutene to phenol is generally maintained between 1.5 and 2.5.

  • Maintain the reaction under constant stirring for 30 minutes to 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Collect the reaction mixture and separate the solid catalyst by filtration.

  • The liquid product can be purified by vacuum distillation to isolate the desired alkylated phenols.

Protocol 2: Alkylation using Activated Clay Catalyst at Atmospheric Pressure

This method is a lower-pressure alternative for producing 2,4-di-tert-butylphenol.[7]

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

Reagents:

  • Phenol

  • Activated clay (e.g., 2-6 wt% of phenol)

  • Isobutene gas

Procedure:

  • In the three-necked flask, combine phenol and the activated clay catalyst.

  • Heat the mixture to the reaction temperature (e.g., 80-90°C) with stirring.

  • Introduce a controlled flow of isobutene gas into the reaction mixture through the gas inlet tube. The molar ratio of phenol to isobutene is typically around 1:1.15 to 1:1.22.[7]

  • Maintain the reaction temperature and continue stirring for a set period (e.g., 0.5-1 hour) after the isobutene addition is complete.[7]

  • Monitor the progress of the reaction using Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid activated clay catalyst.

  • The resulting filtrate, which is the crude 2,4-di-tert-butylphenol solution, can be further purified by vacuum distillation.

Product Purification and Characterization

Purification:

  • Filtration: To remove solid catalysts.

  • Distillation: Fractional distillation under vacuum is the primary method for separating unreacted phenol, and the different mono- and di-alkylated phenol isomers.[11]

  • Crystallization: The purified product can be further purified by crystallization from a suitable solvent.

Characterization:

  • Gas Chromatography (GC): To determine the conversion of phenol and the selectivity for the different alkylated products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the products and confirm the position of the alkyl groups on the phenol ring.[12]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the products.

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis charge_reactants Charge Phenol and Catalyst (e.g., Acid-Supported Alumina) seal_purge Seal Reactor and Purge with Inert Gas charge_reactants->seal_purge heat_stir Heat and Stir Mixture seal_purge->heat_stir add_isobutene Introduce Isobutene heat_stir->add_isobutene react Maintain Temperature and Pressure add_isobutene->react monitor Monitor Reaction Progress (e.g., GC) react->monitor cool_vent Cool and Vent Reactor monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter distill Purify by Vacuum Distillation filter->distill characterize Characterize Product (GC, MS, NMR, IR) distill->characterize

Caption: General experimental workflow for Friedel-Crafts alkylation of phenol.

References

Application Notes and Protocols for the Selective Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of 2-tert-butylphenol (B146161) is a significant industrial process for the synthesis of 2-tert-butylcyclohexanol, a valuable intermediate in the fragrance industry.[1][2] The stereoisomeric composition of the product is crucial, with the cis-isomer being the preferred precursor for the widely used fragrance, 2-tert-butylcyclohexyl acetate (B1210297). Achieving high stereoselectivity towards cis-2-tert-butylcyclohexanol (B1618334) is a primary objective in the optimization of this hydrogenation process. These application notes provide an overview of various catalytic systems and a detailed protocol for a highly selective hydrogenation process.

Key Reaction Parameters Influencing Stereoselectivity

The stereochemical outcome of the hydrogenation of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and hydrogen pressure. The reaction typically proceeds through the formation of an intermediate, 2-tert-butylcyclohexanone.[3] The subsequent hydrogenation of this ketone intermediate largely determines the final cis/trans ratio of the alcohol product.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts and reaction conditions in the hydrogenation of this compound, with a focus on the yield of cis-2-tert-butylcyclohexanol.

CatalystPressure (bar)Temperature (°C)cis:trans RatioReference
Raney-Cobalt5015094:6[4]
Ruthenium4010092.5:7.5[4]
Raney-Nickel (untreated)808580:20[4]
Raney-Nickel (treated with aq. NaBH₄)808592:8[4]
Palladium (stage 1) / Ruthenium (stage 2)>20070-200up to 90:10[4]
Raney Nickel-Iron20100-13095:5[4][5]

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants This compound & 2-tert-butylcyclohexyl acetate Autoclave Stirred Autoclave Reactants->Autoclave Charge Catalyst Raney Nickel-Iron Catalyst Catalyst->Autoclave Charge Hydrogenation Hydrogenation (10h @ 130°C, then 3h @ 100°C) H₂ Pressure: 20 bar Autoclave->Hydrogenation Pressurize & Heat Filtration Catalyst Filtration Hydrogenation->Filtration Cool & Depressurize Crude_Product Crude Product Mixture Filtration->Crude_Product Analysis GC/MS Analysis (Determine cis:trans ratio) Crude_Product->Analysis

Caption: Experimental workflow for the hydrogenation of this compound.

Detailed Experimental Protocol: High-Selectivity Hydrogenation using Raney Nickel-Iron Catalyst

This protocol is based on a patented method that achieves a high cis:trans isomer ratio of up to 95:5.[4][5]

Materials:

  • This compound

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst (e.g., 45% Nickel, 8% Iron, 3% Aluminum, 44% water content)[5]

  • Pressurized stirred autoclave with gas entrainment stirrer

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Charging the Reactor: In a suitable stirred autoclave, charge 520 g of this compound, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-moist Raney nickel-iron catalyst.[4][5] The weight ratio of this compound to 2-tert-butylcyclohexyl acetate is preferably in the range of 7:1 to 9:1.[4][5] The catalyst loading relative to this compound is approximately 0.01 to 0.03 by weight.[5]

  • Sealing and Purging: Seal the autoclave and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

  • Reaction Conditions:

    • Pressurize the autoclave with hydrogen to 20 bar.[4][5]

    • Begin stirring and heat the reaction mixture to 130°C.

    • Maintain these conditions for 10 hours.[4][5]

    • After 10 hours, cool the reaction mixture to 100°C and continue the hydrogenation for an additional 3 hours at this temperature.[4][5]

  • Reaction Completion and Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the autoclave with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The resulting filtrate is the crude product mixture.

  • Analysis:

    • Analyze the crude product by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the composition.

    • The expected composition of the crude mixture is approximately 95% cis-2-tert-butylcyclohexanol and 5% trans-2-tert-butylcyclohexanol, with minimal amounts of unreacted starting material and the ketone intermediate (typically around 0.2% 2-tert-butylcyclohexanone).[4]

Signaling Pathway and Logical Relationship Diagram

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products TBP This compound Ketone 2-tert-Butylcyclohexanone TBP->Ketone + H₂ - H₂O H2 Hydrogen (H₂) cis_Alcohol cis-2-tert-Butylcyclohexanol (Major Product) trans_Alcohol trans-2-tert-Butylcyclohexanol (Minor Product) Catalyst Raney Ni-Fe Catalyst->Ketone Catalyzes Catalyst->cis_Alcohol Catalyzes Catalyst->trans_Alcohol Catalyzes Ketone->cis_Alcohol + H₂ (Stereoselective) Ketone->trans_Alcohol + H₂

Caption: Reaction pathway for the hydrogenation of this compound.

The selective hydrogenation of this compound to cis-2-tert-butylcyclohexanol can be effectively achieved using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate. This method provides a high degree of stereoselectivity, yielding the desired cis-isomer in a ratio of up to 95:5. The detailed protocol provided herein offers a robust starting point for researchers and professionals in the field of drug development and fine chemical synthesis. Further optimization of reaction parameters may be possible depending on the specific equipment and purity requirements.

References

Application Notes and Protocols for the Synthesis of Fragrance Compounds from 2-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylphenol (B146161) is a key aromatic intermediate in the synthesis of a variety of commercially significant compounds, including antioxidants and pharmaceuticals. In the fragrance industry, it serves as a crucial precursor for the synthesis of valuable aroma chemicals. The most prominent fragrance compound derived from this compound is 2-tert-butylcyclohexyl acetate (B1210297), prized for its complex fruity, woody, and floral scent profile. The olfactory characteristics of this fragrance are highly dependent on the stereochemistry of the cyclohexyl ring, with the cis-isomer being particularly sought after for its potent and desirable aroma.[1][2]

This document provides detailed application notes and experimental protocols for the multi-step synthesis of fragrance compounds starting from this compound. The synthesis involves three primary stages:

  • Synthesis of this compound: The ortho-alkylation of phenol (B47542) with isobutene.

  • Hydrogenation to 2-tert-Butylcyclohexanol (B1585498): The reduction of the aromatic ring of this compound to yield a mixture of cis- and trans-2-tert-butylcyclohexanol.

  • Acetylation to 2-tert-Butylcyclohexyl Acetate: The esterification of 2-tert-butylcyclohexanol to produce the final fragrance compound.

These protocols are designed to provide researchers and chemists with a comprehensive guide to the synthesis, including reaction conditions, purification methods, and expected outcomes.

Synthetic Pathways

The overall synthetic route from phenol to 2-tert-butylcyclohexyl acetate is a classic example of how a simple aromatic starting material can be transformed into a complex and valuable fragrance ingredient. The key transformations involve electrophilic aromatic substitution, catalytic hydrogenation, and esterification.

Synthesis_Pathway Phenol Phenol OTBP This compound Phenol->OTBP Alkylation Isobutene Isobutene Isobutene->OTBP OTBCH 2-tert-Butylcyclohexanol (cis/trans mixture) OTBP->OTBCH Hydrogenation Hydrogen H₂ Hydrogen->OTBCH OTBCHA 2-tert-Butylcyclohexyl Acetate (Fragrance Compound) OTBCH->OTBCHA Acetylation AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->OTBCHA

Caption: Synthetic pathway from phenol to 2-tert-butylcyclohexyl acetate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Friedel-Crafts alkylation of phenol with isobutene to produce this compound.[3]

Materials:

  • Phenol

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutene gas

  • Hot water

  • Sherwood oil (petroleum ether)

Equipment:

  • Three-necked flask equipped with a thermometer, electric stirrer, gas inlet tube, and drying tube.

  • Heating mantle

  • Apparatus for vacuum distillation

  • Crystallization dish

Procedure:

  • To the three-necked flask, add 110-120 g of phenol, 2-3 g of concentrated H₂SO₄, and 6-10 g of anhydrous AlCl₃.

  • Heat the mixture to 50°C with vigorous stirring.

  • Introduce a steady stream of isobutene gas into the reaction mixture.

  • Monitor the reaction by the weight gain of the flask. Stop the isobutene addition when the weight has increased by 60-70 g.

  • Increase the reaction temperature to 80°C and continue stirring for an additional 2 hours.

  • Work-up:

    • Wash the hot reaction mixture twice with 230 mL portions of hot water.

    • Remove residual water under reduced pressure using a water jet pump.

    • Perform vacuum distillation to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from 240 mL of Sherwood oil.

    • Induce crystallization by cooling, then filter the crystals.

    • Dry the purified this compound.

Expected Yield: 125-135 g.

Protocol 2: Hydrogenation of this compound to 2-tert-Butylcyclohexanol

This protocol details the catalytic hydrogenation of this compound to 2-tert-butylcyclohexanol, with a focus on achieving a high cis-isomer ratio.[3][4]

Materials:

  • This compound (from Protocol 1)

  • Dehydrated ethanol (B145695)

  • Active Raney Nickel catalyst or Raney Nickel-Iron catalyst

Equipment:

  • High-pressure autoclave (e.g., 500 mL capacity)

  • Filtration apparatus

  • Apparatus for vacuum distillation

Procedure:

  • In the autoclave, dissolve 95-105 g of this compound in 110 mL of dehydrated ethanol.

  • Add 15-25 g of active Raney Nickel catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Heat the reactor to 145-150°C and pressurize with hydrogen to 55-60 kg/cm ².

  • Maintain these conditions with stirring for 3.5 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.[5]

    • Wash the catalyst with a small amount of ethanol to recover any adsorbed product.

  • Purification:

    • Recover the ethanol from the filtrate by distillation.

    • Perform vacuum distillation of the residue to obtain purified 2-tert-butylcyclohexanol (also known as verdol).

Expected Yield: 95-105 g. The product will be a mixture of cis and trans isomers. Using a Raney Nickel-Iron catalyst can yield a cis:trans ratio of up to 95:5.[6]

Protocol 3: Acetylation of 2-tert-Butylcyclohexanol to 2-tert-Butylcyclohexyl Acetate

This protocol describes the esterification of 2-tert-butylcyclohexanol with acetic anhydride to produce the final fragrance compound, 2-tert-butylcyclohexyl acetate (also known as verdox).[3]

Materials:

  • 2-tert-Butylcyclohexanol (from Protocol 2)

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Water

  • 2% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for vacuum fractionation

Procedure:

  • In the round-bottom flask, combine 295-305 g of 2-tert-butylcyclohexanol, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.

  • Heat the mixture to reflux at 145-150°C for 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash successively with:

      • Water

      • 2% NaOH solution

      • Saturated brine

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

    • Perform vacuum fractionation of the filtrate to obtain the purified 2-tert-butylcyclohexyl acetate.

Expected Yield: 370-380 g.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of this compound

ParameterValueReference
Reactants Phenol, Isobutene[3]
Catalyst Anhydrous AlCl₃, H₂SO₄[3]
Temperature 50°C (initial), 80°C (final)[3]
Reaction Time ~2 hours after isobutene addition[3]
Yield 125-135 g (from 110-120 g phenol)[3]
Purification Vacuum distillation, Recrystallization[3]

Table 2: Hydrogenation of this compound

ParameterValueReference
Reactant This compound[3]
Catalyst Raney Nickel or Raney Nickel-Iron[3][6]
Solvent Dehydrated Ethanol[3]
Temperature 145-150°C[3]
Pressure 55-60 kg/cm ² H₂[3]
Reaction Time 3.5 hours[3]
Yield 95-105 g (from 95-105 g starting material)[3]
cis:trans Ratio Up to 95:5 with Ni-Fe catalyst[6]
Purification Filtration, Vacuum distillation[3]

Table 3: Acetylation of 2-tert-Butylcyclohexanol

ParameterValueReference
Reactants 2-tert-Butylcyclohexanol, Acetic Anhydride[3]
Catalyst Anhydrous Sodium Acetate[3]
Temperature 145-150°C (Reflux)[3]
Reaction Time 5 hours[3]
Yield 370-380 g (from 295-305 g alcohol)[3]
Purification Washing, Vacuum fractionation[3]

Odor Profile of 2-tert-Butylcyclohexyl Acetate

The final fragrance, 2-tert-butylcyclohexyl acetate, is a mixture of cis and trans isomers, each contributing distinct notes to the overall scent profile. The ratio of these isomers is critical in defining the final aroma.

  • cis-Isomer: Possesses a strong, fresh, fruity (apple-like), and floral aroma.[1][2] It is generally considered the more desirable isomer for its powerful and pleasant scent.

  • trans-Isomer: Exhibits a weaker, more woody and camphoraceous character.[7]

Commercial products often contain a high percentage of the cis-isomer to achieve the desired fresh and fruity notes.[2] The fragrance is described as having citrus (bergamot, lemon), woody (pine, cypress), and floral notes.[1] It is a versatile ingredient used in a wide range of products including perfumes, soaps, and detergents.[1][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Hydrogenation cluster_2 Protocol 3: Acetylation P1_Start Charge Phenol, AlCl₃, H₂SO₄ P1_React Heat to 50°C Add Isobutene P1_Start->P1_React P1_Stir Heat to 80°C Stir for 2h P1_React->P1_Stir P1_Workup Hot Water Wash Vacuum Distillation P1_Stir->P1_Workup P1_Purify Recrystallize from Sherwood Oil P1_Workup->P1_Purify P1_Product Pure this compound P1_Purify->P1_Product P2_Start Dissolve this compound in Ethanol Add Raney Ni P1_Product->P2_Start P2_React Heat to 145-150°C Pressurize with H₂ Stir for 3.5h P2_Start->P2_React P2_Workup Cool and Vent Filter Catalyst P2_React->P2_Workup P2_Purify Distill Ethanol Vacuum Distillation P2_Workup->P2_Purify P2_Product 2-tert-Butylcyclohexanol P2_Purify->P2_Product P3_Start Combine Alcohol, Acetic Anhydride, Sodium Acetate P2_Product->P3_Start P3_React Reflux at 145-150°C for 5h P3_Start->P3_React P3_Workup Cool Wash with H₂O, NaOH, Brine P3_React->P3_Workup P3_Purify Dry Vacuum Fractionation P3_Workup->P3_Purify P3_Product 2-tert-Butylcyclohexyl Acetate P3_Purify->P3_Product

Caption: Detailed workflow for the synthesis of 2-tert-butylcyclohexyl acetate.

References

Application Notes and Protocols for Antioxidant Activity Assays of 2-tert-Butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylphenol (B146161) derivatives are a class of phenolic compounds widely recognized for their antioxidant properties. The presence of the bulky tert-butyl group(s) adjacent to the hydroxyl group on the phenol (B47542) ring provides steric hindrance, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to scavenge free radicals. This structural feature makes these compounds effective in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

These application notes provide an overview of common in vitro assays used to evaluate the antioxidant activity of this compound derivatives, including detailed experimental protocols for the DPPH, ABTS, and FRAP assays. Furthermore, a summary of available quantitative antioxidant activity data for various derivatives is presented to facilitate comparison and guide structure-activity relationship (SAR) studies.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound derivatives is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the tert-butyl group(s).

Data Presentation: Antioxidant Activity of this compound Derivatives

The following tables summarize the antioxidant activity of various this compound derivatives as determined by the DPPH, ABTS, and metal chelating assays. The data is presented as IC50 values, which is the concentration of the compound required to cause a 50% inhibition of the respective radical. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundEC50 (mol/L)
2,6-di-tert-butyl-4-ethylphenol1.92 x 10⁻⁵
2,6-di-tert-butyl-4-methoxyphenol1.99 x 10⁻⁵
2,4-di-tert-butylphenol (B135424)8.70 x 10⁻⁵
2-tert-butyl-benzene-1,4-diol (TBHQ)2.90 x 10⁻⁵
2,6-di-tert-butyl-4-methylphenol (BHT)3.12 x 10⁻⁵

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (2,4-DTBP) [1]

AssayIC50 Value
DPPH Radical Scavenging60 µg/mL
ABTS Radical Scavenging17 µg/mL

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test solutions: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standard. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample. d. Shake the plate and incubate for 30 minutes at room temperature in the dark. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: a. To a 96-well microplate, add 20 µL of the various concentrations of the test compounds or standard. b. Add 180 µL of the ABTS•+ working solution to each well. c. Shake the plate and incubate for 6 minutes at room temperature. d. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds (this compound derivatives)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay: a. To a 96-well microplate, add 20 µL of the test compounds, standard, or blank (solvent). b. Add 180 µL of the FRAP reagent to each well. c. Incubate the plate at 37°C for 30 minutes. d. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (µM) or in µmol Fe(II) per gram of the sample.

Visualizations

G cluster_workflow Antioxidant Assay Workflow Prepare Reagents Prepare Reagents Perform Assay Perform Assay Prepare Reagents->Perform Assay Prepare Samples Prepare Samples Prepare Samples->Perform Assay Measure Absorbance Measure Absorbance Perform Assay->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: General workflow for in vitro antioxidant activity assays.

G 2-tert-Butylphenol_Derivative 2-tert-Butylphenol_Derivative Phenoxyl_Radical Stable Phenoxyl Radical 2-tert-Butylphenol_Derivative->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound derivatives.

G cluster_pathway Cellular Antioxidant Response Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces Nrf2_Dissociation Nrf2 Dissociation and Translocation Keap1_Nrf2->Nrf2_Dissociation ARE Antioxidant Response Element (ARE) in Nucleus Nrf2_Dissociation->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Phenolic_Antioxidant This compound Derivative Phenolic_Antioxidant->Keap1_Nrf2 modulates

Caption: Potential involvement of this compound derivatives in the Keap1-Nrf2 signaling pathway.

References

Application Notes and Protocols: The Use of 2-tert-Butylphenol as a Blocking Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the tert-butyl group, often introduced via 2-tert-butylphenol (B146161) derivatives, as a sterically hindering blocking group in organic synthesis. These notes cover the underlying principles, experimental protocols for protection and deprotection, and quantitative data to guide synthetic strategy.

Introduction

In multi-step organic synthesis, protecting groups are essential tools for ensuring chemoselectivity by temporarily masking a reactive functional group.[1] The tert-butyl group, when attached to a phenolic ring, serves as a bulky and robust positional blocking group. Its considerable size can induce steric hindrance, which can slow or prevent reactions at adjacent sites.[2][3] This strategy is particularly valuable for controlling regioselectivity in electrophilic aromatic substitution reactions on phenols, directing incoming electrophiles to unhindered positions.[2] The protection is reversible, typically via a retro-Friedel-Crafts reaction, allowing for the regeneration of the original phenol (B47542) functionality after the desired transformation is complete.[2]

The primary application of this strategy is to block the reactive ortho and/or para positions of phenols.[2] For instance, 2,4-di-tert-butylphenol (B135424) is a valuable intermediate used in the synthesis of antioxidants and UV absorbers.[4] The bulky tert-butyl groups provide steric hindrance that contributes to the stability and effectiveness of the final products.[5]

Key Applications and Principles

The use of a tert-butyl group to block a reactive site on a phenol is a key step in various synthetic routes, including the synthesis of thyroid hormone analogues and aporphine (B1220529) alkaloids.[2][6] The strategy relies on a two-step process:

  • Protection: A Friedel-Crafts alkylation reaction is used to install one or more tert-butyl groups onto the phenol ring, typically at the sterically less hindered ortho and para positions. This is achieved using an alkylating agent like isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst.[2][4]

  • Regioselective Reaction: With the bulky tert-butyl group(s) in place, a subsequent reaction (e.g., acylation, alkylation, or oxidative coupling) is performed. The steric bulk of the tert-butyl group directs the incoming reagent to the remaining accessible positions on the aromatic ring.[2]

  • Deprotection: The tert-butyl group is removed to unmask the original phenolic hydroxyl group. This is typically accomplished through a Lewis acid-catalyzed retro-Friedel-Crafts reaction.[2][6]

Logical Relationship: Achieving Regioselectivity

The diagram below illustrates the principle of using a tert-butyl group to direct an electrophilic substitution reaction to the ortho position by blocking the more reactive para position.

G cluster_0 Regioselective Synthesis Strategy cluster_1 Conceptual Illustration Anisole Anisole (Starting Material) p_tert_butylanisole 4-tert-Butylanisole (Protected Intermediate) Anisole->p_tert_butylanisole 1. Friedel-Crafts tert-butylation (Blocks para position) acetylated_product 2-Acetyl-4-tert-butylanisole p_tert_butylanisole->acetylated_product 2. Friedel-Crafts ortho-acetylation (ZnCl2 catalyst) final_product 2-Acetyl-anisole (Final Product) acetylated_product->final_product 3. Retro-Friedel-Crafts (Deprotection) concept The bulky tert-butyl group at the para-position sterically hinders electrophilic attack there, forcing the acetylation to occur at the unhindered ortho-position.

Caption: Regioselective synthesis using a tert-butyl blocking group.

Experimental Protocols

Protocol 1: Protection of Phenols via Friedel-Crafts Tert-butylation

This protocol describes a general method for introducing a tert-butyl group onto a phenol using tert-butyl alcohol and an acid catalyst.

Materials and Apparatus:

  • Phenol substrate

  • tert-Butyl alcohol (t-BuOH)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., activated clay, zeolites).[2][4]

  • Solvent (e.g., water, if applicable)[2]

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Charge the round-bottom flask with the phenol substrate.

  • If using a solid catalyst like activated clay, add it to the flask (e.g., a phenol to catalyst weight ratio of 1:0.05).[4]

  • Heat the mixture to the desired reaction temperature (e.g., 70-85 °C) with stirring.[4][5]

  • Slowly add the tert-butylating agent (e.g., tert-butyl alcohol) to the reaction mixture. The molar ratio of phenol to the alkylating agent can be adjusted to control the degree of substitution (e.g., 1:1.19 for mono-alkylation).[4]

  • If using isobutylene gas, introduce a controlled flow into the reaction mixture.[4]

  • Maintain the reaction temperature and continue stirring for a set period (e.g., 1-6 hours) after the addition is complete.[4]

  • Monitor the reaction progress using an appropriate technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • Proceed with a standard aqueous workup, including neutralization, extraction with an organic solvent, and drying of the organic layer.

  • The crude product can be purified by distillation or column chromatography.[4]

Protocol 2: Deprotection via Retro-Friedel-Crafts Reaction

This protocol outlines the removal of the tert-butyl blocking group using a Lewis acid catalyst.

Materials and Apparatus:

  • tert-Butylated phenol substrate

  • Lewis acid (e.g., aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄))[2]

  • Anhydrous solvent (e.g., toluene)[2]

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen or argon inlet for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the tert-butylated phenol substrate in an anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃) portion-wise to the stirred solution. An excess of the Lewis acid may be required.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction by slowly adding it to ice-water or a dilute acid solution.

  • Perform an aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting phenol by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic sequence. The following tables summarize representative quantitative data from the literature.

Table 1: Protection of Phenols (Tert-butylation)

Phenol Substrate Alkylating Agent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Phenol Isobutylene Activated Clay 83 1 High (not specified) [4]
Phenol Isobutylene Acid-Supported Alumina 120-180 0.5-6 High (not specified) [4]
Phenol tert-Butyl Alcohol Ionic Liquid [HIMA]OTs 70 - 86% conversion [4]
m-Cresol tert-Butyl Alcohol Hβ Zeolite 50-180 - >95% conversion [7]

| Methyl 2-(3-hydroxyphenyl)acetate | t-BuOH | H₂SO₄ | - | - | Quantitative |[6] |

Table 2: Deprotection of Tert-butylated Phenols

Substrate Reagent Solvent Temperature (°C) Time Yield (%) Reference
General tert-butyl ethers Aqueous Phosphoric Acid - - - High [8]
Dimer intermediate 14 Aluminum(III) chloride - - - 86 [6]
General tert-butyl ethers Trifluoroacetic acid (TFA) - - - - [1]

| General tert-butyl ethers | CeCl₃·7H₂O / NaI | Acetonitrile | - | - | High |[8][9] |

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a synthesis involving a tert-butyl blocking group.

G start Start: Phenol Substrate protection Step 1: Protection (Friedel-Crafts tert-butylation) - Add catalyst (e.g., H2SO4) - Add tert-butylating agent - Heat and stir start->protection workup1 Workup & Purification - Filter catalyst - Neutralize and extract - Purify (distillation/chromatography) protection->workup1 protected_intermediate Protected Phenol Intermediate workup1->protected_intermediate reaction Step 2: Regioselective Reaction (e.g., Acylation, Coupling) - Add desired reagents - Perform reaction under specific conditions protected_intermediate->reaction workup2 Workup & Purification - Quench reaction - Extract and dry - Purify product reaction->workup2 blocked_product Blocked Final Product workup2->blocked_product deprotection Step 3: Deprotection (Retro-Friedel-Crafts) - Add Lewis acid (e.g., AlCl3) - Stir in anhydrous solvent blocked_product->deprotection workup3 Final Workup & Purification - Quench with water/acid - Extract and dry - Purify final product deprotection->workup3 end End: Final Product workup3->end

Caption: General experimental workflow for synthesis using a tert-butyl blocking group.

References

Application Notes and Protocols for Ortho-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the selective ortho-alkylation of phenols, a critical transformation in the synthesis of valuable compounds across the pharmaceutical, polymer, and specialty chemical industries. The protocols outlined below are based on modern catalytic methods that offer high regioselectivity and efficiency.

Introduction

The introduction of alkyl groups at the ortho-position of a phenolic hydroxyl group is a challenging synthetic task due to the competing O-alkylation and C-alkylation at the para-position.[1][2] Traditional methods like Friedel-Crafts alkylation often suffer from poor regioselectivity, the formation of polyalkylated byproducts, and the use of stoichiometric, moisture-sensitive Lewis acids.[3][4] The protocols described herein leverage transition-metal and other catalytic systems to achieve high ortho-selectivity under milder and more controlled conditions.

I. Cooperative Palladium/Scandium Catalyzed Ortho-Alkylation with Primary Alcohols

This method utilizes a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) for the ortho-alkylation of phenols with primary alcohols.[4][5] This approach is noted for its high atom economy, regioselectivity, and the potential for catalyst recycling and continuous flow synthesis.[5]

Reaction Principle

The proposed mechanism involves a cooperative catalytic cycle. The primary alcohol is first oxidized to an aldehyde by Pd/C. Simultaneously, the phenol (B47542) undergoes partial hydrogenation to a cyclohexenone intermediate. These two intermediates then participate in a Sc(OTf)₃-promoted aldol (B89426) condensation, followed by rearomatization to yield the ortho-alkylated phenol.[4][5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_vial Weigh Pd/C, Sc(OTf)3, and phenol into a vial add_alcohol Add primary alcohol prep_vial->add_alcohol heat_stir Heat and stir the mixture (e.g., 160 °C) add_alcohol->heat_stir cool Cool to room temperature heat_stir->cool filter Filter through silica (B1680970) gel (elute with EtOAc) cool->filter analyze Analyze product filter->analyze

Caption: General workflow for Pd/C and Sc(OTf)₃ catalyzed ortho-alkylation.

Detailed Experimental Protocol (Batch Process)[5]
  • Preparation: To a 12 mL screw-cap vial equipped with a magnetic stir bar, add palladium on carbon (10% w/w, 8.5 mg, 2 mol%), scandium(III) trifluoromethanesulfonate (5.9 mg, 3 mol%), and the desired phenol (0.4 mmol).

  • Reaction Initiation: Add the primary alcohol (20 equivalents) to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 160 °C. Stir the mixture vigorously.

  • Monitoring: The reaction progress can be monitored by TLC or GC analysis of aliquots.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and filter it through a short pad of silica gel to remove the heterogeneous Pd/C catalyst and the Lewis acid. The filtrate contains the desired product, which can be further purified by column chromatography if necessary.

Quantitative Data Summary
Phenol SubstrateAlcoholProductYield (%)[4]
Phenol1-Hexanol2-Hexylphenol85
p-Cresol1-Pentanol2-Pentyl-4-methylphenol75
Phenol1-Butanol2-Butylphenol82
PhenolIsoamyl alcohol2-Isoamylphenol75

II. Rhenium-Catalyzed Ortho-Alkylation with Alkenes

This protocol employs dirhenium decacarbonyl (Re₂(CO)₁₀) as a catalyst for the highly regioselective mono-alkylation of phenols with alkenes.[3] A key advantage of this method is its high ortho-selectivity and the absence of polyalkylation products, even with an excess of the alkene.[3]

Reaction Principle

The reaction is believed to proceed via a C-H activation mechanism at the ortho-position of the phenol, facilitated by the rhenium catalyst. The hydroxy group of the phenol is essential for the reaction to proceed.[3]

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification add_reagents Add phenol, Re2(CO)10, and solvent (mesitylene) to an oven-dried flask add_alkene Add distilled alkene add_reagents->add_alkene purge Purge with Argon add_alkene->purge heat Heat under Argon (e.g., 160 °C for 48 h) purge->heat cool_down Cool to room temperature heat->cool_down evaporate Remove solvent by rotary evaporation cool_down->evaporate distill Purify by Kugelrohr distillation evaporate->distill

Caption: Workflow for Rhenium-catalyzed ortho-alkylation of phenols with alkenes.

Detailed Experimental Protocol[3]
  • Glassware Preparation: Ensure all glassware is oven-dried, assembled while hot, and cooled under a stream of argon. Maintain a positive pressure of argon throughout the experiment.

  • Reagent Preparation: In an appropriate round-bottom flask, combine the phenol (e.g., 30 mmol), dirhenium decacarbonyl (Re₂(CO)₁₀, 2.5 mol%), and distilled mesitylene (B46885) as the solvent.

  • Reaction Initiation: Add the distilled alkene (e.g., 1-decene, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture in a silicone oil bath at 160 °C for 48 hours under an argon atmosphere. The reaction progress can be monitored by TLC (e.g., hexane/ethyl acetate 10:1).

  • Work-up: After cooling to ambient temperature, remove the solvent by rotary evaporation.

  • Purification: The crude residue is purified by Kugelrohr distillation to yield the pure ortho-alkylated phenol.

Quantitative Data Summary
Phenol SubstrateAlkeneProductYield (%)[3]
Phenol1-Decene2-(1-Methylnonyl)phenol80
PhenolStyrene2-(1-Phenylethyl)phenol75
4-Methoxyphenol1-Octene2-(1-Methylheptyl)-4-methoxyphenol88
4-Chlorophenol1-Hexene4-Chloro-2-(1-methylpentyl)phenol71

III. Ruthenium-Catalyzed Dehydrative Ortho-Alkylation with Alcohols

A well-defined cationic ruthenium-hydride complex can be used to catalyze the dehydrative C-H alkylation of phenols with alcohols. This method is advantageous as it uses readily available alcohols and produces water as the only byproduct.[6][7]

Reaction Principle

The reaction is proposed to proceed through a C-H activation at the ortho-position of the phenol by the cationic Ru-H complex. The alcohol is dehydrated in situ, and the resulting species couples with the activated phenol.[7]

Detailed Experimental Protocol (General)

While a specific protocol from a synthesis prep database is not available in the provided search results, a general procedure can be outlined based on the available information.[6][7]

  • Preparation: In a sealed tube under an inert atmosphere, combine the phenol (1.0 equiv), the alcohol (1.5-2.0 equiv), and the cationic Ru-H catalyst (typically 1-5 mol%).

  • Solvent: A suitable, dry, and degassed solvent (e.g., toluene (B28343), dioxane) is added.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 100-140 °C) for a period of 12-24 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

IV. Anatase TiO₂-Catalyzed Nucleophilic Ortho-Alkylation with Alcohols

This heterogeneous catalytic system uses anatase titanium dioxide (TiO₂) to achieve selective nucleophilic α-C alkylation of phenols with primary alcohols.[8][9] This method is notable for producing linear alkylphenols, as it avoids the carbocation rearrangements often seen in acid-catalyzed alkylations.[8]

Reaction Principle

The proposed mechanism involves the formation of a Ti=Cα intermediate on the oxygen vacancies of the anatase TiO₂ surface. This intermediate then undergoes a nucleophilic attack by the phenol at the ortho-position.[8][9]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis add_reagents Add TiO2-A, phenol, alcohol, and solvent (toluene) to a reactor purge Purge with N2 add_reagents->purge heat Heat under N2 (e.g., 300 °C for 16 h) purge->heat cool_down Cool to room temperature heat->cool_down filter_catalyst Filter to remove TiO2 cool_down->filter_catalyst analyze Analyze product by GC/MS filter_catalyst->analyze

Caption: Workflow for TiO₂-catalyzed ortho-alkylation of phenols.

Detailed Experimental Protocol[9]
  • Preparation: In a suitable pressure reactor, add anatase TiO₂ (0.2 g), the phenol (2.5 mmol), the primary alcohol (10 mmol), and toluene (25 mL).

  • Reaction Initiation: Seal the reactor and purge it with nitrogen gas.

  • Reaction Conditions: Heat the reactor to 300 °C and maintain this temperature for 16 hours with stirring.

  • Work-up: After the reaction, cool the reactor to room temperature.

  • Purification and Analysis: The solid TiO₂ catalyst is removed by filtration. The resulting solution is then analyzed by GC and GC-MS to determine the conversion and product distribution. Further purification can be achieved by column chromatography.

Quantitative Data Summary
Phenol SubstrateAlcoholMain ProductPhenol Conversion (%)[9]Selectivity to ortho-product (%)[9]
Phenol1-Propanol2-n-Propylphenol65.375.6
Phenol1-Butanol2-n-Butylphenol60.170.2
o-Cresol1-Propanol2-n-Propyl-6-methylphenol55.272.3
p-Cresol1-Propanol2-n-Propyl-4-methylphenol70.580.1

Safety and Handling Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Many of the reagents used, such as phenols, solvents, and catalysts, are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.

  • Reactions under pressure or at high temperatures should be performed with appropriate safety shields and monitoring.

  • Dirhenium decacarbonyl and scandium triflate should be handled with care, avoiding inhalation and skin contact.[3][5]

These protocols provide a starting point for researchers interested in the ortho-alkylation of phenols. Optimization of reaction conditions, including catalyst loading, temperature, time, and solvent, may be necessary for specific substrates and desired outcomes.

References

Applications of 2-tert-Butylphenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylphenol (B146161) (2-TBP) is a versatile organic compound that serves as a crucial building block and additive in the field of polymer chemistry. Its sterically hindered phenolic structure imparts unique properties that are leveraged in various applications, primarily as a precursor to antioxidants and UV stabilizers, as a monomer in the synthesis of specialty polymers, and as a chain-terminating agent in polymerization processes. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in polymer science.

Antioxidant and Stabilizer Applications

The most significant application of this compound in polymer chemistry is as an intermediate in the production of more complex and effective antioxidants. Hindered phenolic antioxidants are primary stabilizers that protect polymers from degradation caused by heat, oxygen, and UV radiation.

Mechanism of Action

Hindered phenolic antioxidants function by interrupting the free-radical chain reactions that lead to polymer degradation. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals (ROO•) and alkyl radicals (R•), neutralizing them and terminating the degradation chain. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl group, which enhances its stability and prevents it from initiating new degradation chains.

Antioxidant_Mechanism Figure 1. Antioxidant Mechanism of Hindered Phenols Polymer Polymer R• (Alkyl Radical) R• (Alkyl Radical) Polymer->R• (Alkyl Radical) Initiation Heat, UV, Stress Heat, UV, Stress ROO• (Peroxy Radical) ROO• (Peroxy Radical) R• (Alkyl Radical)->ROO• (Peroxy Radical) + O2 O2 O2 Degradation Degradation ROO• (Peroxy Radical)->Degradation Propagation ROOH (Hydroperoxide) ROOH (Hydroperoxide) ROO• (Peroxy Radical)->ROOH (Hydroperoxide) + ArOH Hindered Phenol (B47542) (ArOH) Hindered Phenol (ArOH) Stable Phenoxy Radical (ArO•) Stable Phenoxy Radical (ArO•) Hindered Phenol (ArOH)->Stable Phenoxy Radical (ArO•) H• donation Termination Termination Stable Phenoxy Radical (ArO•)->Termination ROOH (Hydroperoxide)->Degradation

Caption: Antioxidant mechanism of hindered phenols.

Performance Evaluation of Hindered Phenol Antioxidants

The effectiveness of antioxidants is evaluated through various analytical techniques that measure the stability of the polymer under accelerated aging conditions.

Table 1: Comparative Performance of Hindered Phenolic Antioxidants in Polyolefins

AntioxidantPolymer MatrixConcentration (wt%)Test MethodPerformance MetricResult
2,4,6-Tri-tert-butylphenolHDPE0.1OIT @ 200°CTime (minutes)25 - 40[1]
Irganox 1010HDPE0.1OIT @ 200°CTime (minutes)60 - 80[1]
Irganox 1076HDPE0.1OIT @ 200°CTime (minutes)50 - 70[1]
Control (No Antioxidant)HDPE0OIT @ 200°CTime (minutes)< 1[1]
4,4'-Bis(2,6-di-tert-butylphenol)Polypropylene0.3TGAOnset of Degradation (°C)~300[2]
Irganox 1010Polypropylene0.3TGAOnset of Degradation (°C)~280[2]
Control (No Antioxidant)Polypropylene0TGAOnset of Degradation (°C)~250[2]
Experimental Protocol: Oxidative Induction Time (OIT) Measurement

Objective: To determine the oxidative stability of a polymer formulation containing a hindered phenolic antioxidant using Differential Scanning Calorimetry (DSC).

Materials:

  • Polymer (e.g., polyethylene, polypropylene)

  • Hindered phenolic antioxidant (e.g., 2,4,6-tri-tert-butylphenol)

  • DSC instrument with gas switching capabilities

  • Aluminum DSC pans

  • Analytical balance

  • Nitrogen and Oxygen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample containing a known concentration of the antioxidant into an aluminum DSC pan.[3] Prepare a control sample of the same polymer without the stabilizer.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Inert Atmosphere Purge: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to remove any residual oxygen.[3]

  • Heating Phase: Heat the sample under the nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.[3]

  • Isothermal Phase and Oxidation: Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.[3] This point marks the beginning of the OIT measurement.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.

OIT_Workflow Figure 2. Workflow for OIT Measurement cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh_Sample Weigh 5-10mg of stabilized polymer Place_in_Pan Place in aluminum DSC pan Weigh_Sample->Place_in_Pan Load_Sample Load sample and reference pans into DSC Purge_N2 Purge with N2 (50 mL/min) Load_Sample->Purge_N2 Heat Heat to isothermal temperature (e.g., 200°C) Purge_N2->Heat Equilibrate Equilibrate at isothermal temperature Heat->Equilibrate Switch_O2 Switch to O2 (50 mL/min) Equilibrate->Switch_O2 Record_Data Record exothermic oxidation Switch_O2->Record_Data Determine_OIT Determine OIT from the onset of the exotherm

Caption: Workflow for OIT measurement.

Monomer in Polymer Synthesis

While less common than its application as an antioxidant precursor, this compound and its isomers can be used as monomers in the synthesis of specialty polymers such as poly(phenylene oxide)s and epoxy resins.

Oxidative Polymerization of Substituted Phenols

Substituted phenols can undergo oxidative coupling polymerization to form poly(phenylene oxide)s (PPOs), which are high-performance thermoplastics with excellent thermal stability and mechanical properties.

Table 2: Enzymatic Polymerization of p-tert-Butylphenol

CatalystCo-solvent (50% v/v with pH 7 buffer)Monomer Conversion (%)Mn ( g/mol )PDI
Horseradish Peroxidase (HRP)Methanol (B129727)957802.0
HRPEthanol938501.9
HRP2-Propanol8511001.8
Soybean Peroxidase (SBP)2-Propanol9812001.7

Data adapted from a study on the enzymatic polymerization of p-tert-butylphenol.

Experimental Protocol: Enzymatic Polymerization of p-tert-Butylphenol (Representative Protocol)

Objective: To synthesize poly(p-tert-butylphenol) using a peroxidase catalyst.

Materials:

  • p-tert-Butylphenol

  • Horseradish peroxidase (HRP) or Soybean peroxidase (SBP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic co-solvent (e.g., 2-propanol)

  • Methanol

  • Dialysis membrane (MWCO 1000)

Procedure:

  • Monomer Solution: Dissolve p-tert-butylphenol (e.g., 0.75 g, 5.0 mmol) in a mixture of 2-propanol and pH 7 phosphate buffer (e.g., 25 mL total volume, 1:1 v/v).

  • Catalyst Addition: Add the peroxidase catalyst (e.g., HRP, 2.0 mg) to the monomer solution.

  • Initiation: Add hydrogen peroxide (e.g., 1.7 mL of a 5% solution) dropwise to the reaction mixture over a period of 2 hours with continuous stirring at room temperature.

  • Polymerization: Continue stirring the reaction mixture for an additional 1 hour after the H₂O₂ addition is complete.

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the precipitate by filtration and purify by dialysis against water using a membrane with a molecular weight cutoff of 1000.

  • Drying: Lyophilize the purified polymer to obtain a dry powder.

Chain Terminator in Polycondensation

In the synthesis of polymers such as polycarbonates, precise control of molecular weight is crucial for achieving desired material properties. This compound, and more commonly its para-isomer, can be used as a chain terminator to cap the growing polymer chains.

Role in Polycarbonate Synthesis

During the interfacial polymerization of bisphenol A and phosgene (B1210022), a monofunctional phenol like p-tert-butylphenol is added at a specific point in the reaction to terminate the chain growth, thereby controlling the final molecular weight of the polycarbonate.[4][5]

Polycarbonate_Termination Figure 3. Chain Termination in Polycarbonate Synthesis Growing_Polycarbonate_Chain Growing Polycarbonate Chain (-O-Ar-O-CO-Cl) Terminated_Polycarbonate_Chain Terminated Polycarbonate Chain (-O-Ar-O-CO-O-Ar-tBu) Growing_Polycarbonate_Chain->Terminated_Polycarbonate_Chain + p-tert-Butylphenol p-tert-Butylphenol p-tert-Butylphenol p-tert-Butylphenol->Terminated_Polycarbonate_Chain HCl HCl

Caption: Chain termination in polycarbonate synthesis.

Experimental Protocol: Polycarbonate Synthesis with Chain Termination (Representative Protocol)

Objective: To synthesize a polycarbonate of a target molecular weight using an interfacial polymerization method with a chain terminator.

Materials:

Procedure:

  • Aqueous Phase: Prepare an aqueous solution of bisphenol A and sodium hydroxide.

  • Organic Phase: Prepare a solution of phosgene in dichloromethane.

  • Interfacial Polymerization: Vigorously stir the aqueous and organic phases together to initiate polymerization at the interface.

  • Chain Terminator Addition: After a predetermined reaction time, add a calculated amount of p-tert-butylphenol dissolved in dichloromethane to the reaction mixture. The amount of chain terminator will determine the final molecular weight.[5]

  • Catalyst Addition: Add a catalytic amount of triethylamine to the mixture to drive the reaction to completion.

  • Work-up: Separate the organic phase, wash it with dilute acid and then with water until neutral.

  • Precipitation: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent such as methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Monomer for Epoxy Resins

Substituted phenols, including this compound, are used in the synthesis of epoxy resins. These resins are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and adhesion.

Synthesis of tert-Butylphenol-based Epoxy Resins

The synthesis typically involves the reaction of a phenolic compound with epichlorohydrin (B41342) in the presence of a base. The tert-butyl group can be incorporated to modify the properties of the final cured resin, such as increasing its hydrophobicity and improving its thermal stability.

Table 3: Properties of a p-tert-Butylphenol Formaldehyde (B43269) Epoxy-Acrylic Resin

PropertyValue
AppearanceYellowish, viscous liquid
Epoxy Equivalent Weight (g/eq)450 - 550
Viscosity @ 25°C (Pa·s)50 - 100

Data is representative for a p-tert-butylphenol-based epoxy resin.

Experimental Protocol: Synthesis of a p-tert-Butylphenol Novolac Epoxy Resin (Representative Protocol)

Objective: To synthesize an epoxy resin from a p-tert-butylphenol novolac resin.

Materials:

  • p-tert-Butylphenol formaldehyde novolac resin

  • Epichlorohydrin

  • Sodium hydroxide

  • Toluene (B28343)

  • Water

Procedure:

  • Reaction Setup: Charge the p-tert-butylphenol formaldehyde novolac resin, epichlorohydrin, and toluene into a reaction vessel equipped with a stirrer, condenser, and thermometer.

  • Epoxidation: Heat the mixture and add an aqueous solution of sodium hydroxide dropwise over a period of time while maintaining the reaction temperature.

  • Phase Separation: After the reaction is complete, stop the stirring and allow the phases to separate. Remove the aqueous phase.

  • Washing: Wash the organic phase with water to remove residual salts and base.

  • Solvent Removal: Remove the toluene and excess epichlorohydrin by vacuum distillation.

  • Product: The resulting product is the p-tert-butylphenol novolac epoxy resin.

Conclusion

This compound and its derivatives are important compounds in polymer chemistry, with their primary role being in the stabilization of polymers against oxidative degradation. Their use as monomers and chain terminators allows for the synthesis of specialty polymers with tailored properties. The protocols and data presented here provide a foundation for researchers and professionals to explore and utilize the versatile chemistry of this compound in their applications.

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 2-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2-tert-butylphenol (B146161).

Troubleshooting Guide

The selective synthesis of this compound is often challenged by the concurrent formation of the thermodynamically more stable 4-tert-butylphenol (B1678320) and other polyalkylated byproducts. This guide addresses specific issues that may be encountered during the experimental process.

ProblemPotential Cause(s)Recommended Solutions
Low Conversion of Phenol (B47542) 1. Catalyst Inactivity: The catalyst may be deactivated due to moisture or impurities. 2. Insufficient Reaction Temperature: The temperature may be too low for the chosen catalyst system. 3. Inadequate Mixing: Poor agitation can lead to inefficient contact between reactants and the catalyst.1. Catalyst Handling: Ensure the catalyst is anhydrous and handled under an inert atmosphere. For solid catalysts, ensure proper activation. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side product formation. 3. Improve Agitation: Use a more efficient stirring mechanism to ensure a homogeneous reaction mixture.
Low Selectivity for this compound (High 4-tert-Butylphenol Content) 1. Thermodynamic Control: Higher reaction temperatures and longer reaction times favor the formation of the more stable 4-isomer. 2. Inappropriate Catalyst: Many acid catalysts preferentially promote para-alkylation.1. Kinetic Control: Operate at lower temperatures to favor the kinetically controlled ortho-product. Monitor the reaction progress and stop it before significant isomerization to the para-isomer occurs. 2. Ortho-Directing Catalysts: Employ catalysts known to favor ortho-alkylation, such as aluminum phenoxide.[1][2]
Formation of Di- and Tri-substituted Byproducts 1. High Molar Ratio of Alkylating Agent: An excess of isobutylene (B52900) or tert-butanol (B103910) can lead to multiple alkylations on the phenol ring. 2. Prolonged Reaction Time: Extended reaction times can promote further alkylation of the initial product.1. Stoichiometric Control: Use a controlled molar ratio of phenol to the alkylating agent. A slight excess of phenol can help minimize polyalkylation. 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC and quench the reaction once the desired product concentration is reached.
Formation of tert-Butyl Phenyl Ether 1. Reaction with the Hydroxyl Group (O-alkylation): This side reaction can compete with the desired C-alkylation, especially with certain catalysts and conditions. Weakly acidic catalysts can sometimes favor ether formation.1. Catalyst Choice: Use catalysts that strongly favor C-alkylation. 2. Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio.
Difficulty in Product Purification 1. Similar Boiling Points of Isomers: this compound and 4-tert-butylphenol have close boiling points, making separation by simple distillation challenging.1. Fractional Distillation: Use a fractional distillation column with a sufficient number of theoretical plates for efficient separation. 2. Crystallization: In some cases, fractional crystallization can be employed to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective synthesis of this compound?

A1: The main challenge is controlling the regioselectivity of the Friedel-Crafts alkylation of phenol. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both this compound and 4-tert-butylphenol.[3][4] Due to steric hindrance from the bulky tert-butyl group, the para-position is often favored, and the 4-isomer is the thermodynamically more stable product.[5] Achieving high selectivity for the 2-isomer requires careful control of reaction conditions to favor the kinetically controlled product.

Q2: Which catalysts are most effective for promoting ortho-alkylation?

A2: Aluminum phenoxide is a well-known catalyst for promoting the ortho-alkylation of phenols.[1][2] The mechanism is believed to involve the formation of a complex between the phenol and the aluminum catalyst, which sterically directs the incoming electrophile to the ortho position. Other catalysts, such as phenyloxyorthotertbutylphenoxyhydroaluminum acid, have also been reported to give high ortho-selectivity.[6] Under specific conditions, even sulfuric acid can be used to favor ortho-butylation, particularly when used in very small amounts and added incrementally.

Q3: How does temperature affect the selectivity of the reaction?

A3: Temperature plays a crucial role in determining the product distribution. Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case is this compound. Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable 4-tert-butylphenol and can also lead to the isomerization of the 2-isomer to the 4-isomer. Therefore, maintaining a controlled, lower temperature is key to maximizing the yield of the desired ortho-product.

Q4: What are the common side products, and how can they be minimized?

A4: Besides the desired this compound, common side products include 4-tert-butylphenol, 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[7] The formation of these byproducts can be minimized by:

  • Controlling Stoichiometry: Using a phenol to alkylating agent molar ratio that does not excessively favor polyalkylation.

  • Optimizing Reaction Time: Stopping the reaction before significant polyalkylation or isomerization occurs.

  • Choosing a Selective Catalyst: Employing a catalyst with high ortho-directing ability.

Q5: What is the role of kinetic vs. thermodynamic control in this synthesis?

A5: The synthesis of this compound is a classic example of kinetic versus thermodynamic control. The ortho-alkylation to form this compound has a lower activation energy and thus proceeds faster, making it the kinetic product.[5] However, the para-alkylation product, 4-tert-butylphenol, is sterically less hindered and thermodynamically more stable.[5] Therefore, reaction conditions that are irreversible and occur at lower temperatures favor the kinetic product (this compound), while conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times, will favor the thermodynamic product (4-tert-butylphenol).[8][9]

Quantitative Data Summary

The following table summarizes the product distribution in the tert-butylation of phenol under different catalytic conditions.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)2-TBP Selectivity (%)4-TBP Selectivity (%)Di-TBP Selectivity (%)Reference
Sulfonated Polystyrene-Polydivinylbenzene Ion Exchange ResinIsobutene95High~88 (as main product)--[10]
MCM-3-NHPhSO3Htert-Butanol-99 (TBA conversion)6432-[11]
Phosphorus Pentoxidetert-Butanol230-26.3432.3416.32[5]

Note: TBP = tert-butylphenol, Di-TBP = di-tert-butylphenol. Selectivity data can vary significantly based on the specific reaction conditions not fully detailed in all sources.

Experimental Protocols

Protocol 1: Ortho-Selective Alkylation of Phenol using Aluminum Phenoxide Catalyst

This protocol is based on the principles of using aluminum phenoxide for ortho-selective alkylation.

Materials:

  • Phenol

  • Triethyl aluminum (or another aluminum source to generate the phenoxide in situ)

  • Isobutylene

  • Anhydrous toluene (B28343) (solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Equipment:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Gas flow meter to control isobutylene addition.

  • Heating mantle with a temperature controller.

Procedure:

  • Catalyst Formation:

    • Under an inert atmosphere (argon or nitrogen), charge the reaction flask with anhydrous toluene and phenol.

    • Slowly add a catalytic amount of triethyl aluminum to the stirred solution at room temperature. The reaction is exothermic and will evolve ethane (B1197151) gas. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the aluminum phenoxide catalyst.[1]

  • Alkylation Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C).

    • Introduce a controlled flow of isobutylene gas into the reaction mixture through the gas inlet.[12]

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding dilute hydrochloric acid to hydrolyze the aluminum phenoxide catalyst.[13]

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to separate this compound from unreacted phenol, 4-tert-butylphenol, and other byproducts.[14]

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Selectivity start Low Selectivity for this compound check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Lower Reaction Temperature (e.g., < 100°C) check_temp->lower_temp Yes check_catalyst Is an ortho-selective catalyst being used? check_temp->check_catalyst No re_evaluate Re-evaluate Product Mixture lower_temp->re_evaluate use_ortho_catalyst Switch to an ortho-directing catalyst (e.g., Aluminum Phenoxide) check_catalyst->use_ortho_catalyst No check_time Is Reaction Time Too Long? check_catalyst->check_time Yes use_ortho_catalyst->re_evaluate reduce_time Reduce Reaction Time and Monitor Progress Closely check_time->reduce_time Yes success Improved Selectivity check_time->success No reduce_time->re_evaluate re_evaluate->success

Caption: Troubleshooting workflow for low selectivity in this compound synthesis.

Ortho_vs_Para_Selectivity Factors Influencing Ortho vs. Para Selectivity cluster_conditions Key Parameters phenol Phenol + tert-Butylating Agent reaction_conditions Reaction Conditions phenol->reaction_conditions kinetic_control Kinetic Control (Favors Ortho) reaction_conditions->kinetic_control Low Temp, Ortho-Catalyst, Short Time thermodynamic_control Thermodynamic Control (Favors Para) reaction_conditions->thermodynamic_control High Temp, Para-Catalyst, Long Time ortho_product This compound (Kinetic Product) kinetic_control->ortho_product para_product 4-tert-Butylphenol (Thermodynamic Product) thermodynamic_control->para_product low_temp Low Temperature ortho_catalyst Ortho-directing Catalyst short_time Short Reaction Time high_temp High Temperature para_catalyst Para-directing Catalyst long_time Long Reaction Time

Caption: Factors influencing ortho vs. para selectivity in phenol tert-butylation.

References

Technical Support Center: By-products in the Alkylation of Phenol with Isobutene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of phenol (B47542) with isobutene.

Troubleshooting Guides

Issue: Low Conversion of Phenol

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Heterogeneous Catalysts (e.g., Ion Exchange Resins, Zeolites): The catalyst may require activation (e.g., drying) before use. Ensure proper storage to prevent moisture absorption, which can deactivate acid sites. Catalyst regeneration may be necessary if it has been used previously.

    • Homogeneous Catalysts (e.g., H₂SO₄, AlCl₃): Ensure the catalyst has not been degraded by exposure to moisture or other impurities. Use the correct grade and concentration as specified in your protocol.

  • Insufficient Reaction Temperature:

    • The reaction rate is temperature-dependent. A low temperature will result in a slower reaction and lower conversion. Gradually increase the temperature and monitor the reaction progress. Be aware that excessively high temperatures can lead to increased by-product formation.

  • Poor Mass Transfer:

    • In a liquid-phase reaction with a solid catalyst, efficient stirring is crucial to ensure good contact between the reactants and the catalyst. Inadequate agitation can limit the reaction rate.[1]

  • Incorrect Reactant Stoichiometry:

    • Ensure the molar ratio of isobutene to phenol is appropriate for the desired product. An insufficient amount of the alkylating agent (isobutene) will lead to low phenol conversion.

Issue: Poor Selectivity - High Levels of O-Alkylation (tert-Butyl Phenyl Ether Formation)

Possible Causes & Solutions:

  • Reaction Conditions: O-alkylation is often kinetically favored, especially at lower temperatures. The formation of tert-butyl phenyl ether can be an initial step, which can then rearrange to the C-alkylated products.[2]

  • Catalyst Choice: The type of acid sites on the catalyst can influence the O- vs. C-alkylation ratio. Some catalysts may have a higher propensity for ether formation.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the phenoxide ion, potentially favoring C-alkylation, while aprotic polar solvents may favor O-alkylation.

Issue: High Levels of Polyalkylation (Di- and Tri-substituted Phenols)

Possible Causes & Solutions:

  • Reactant Molar Ratio: A high isobutene-to-phenol molar ratio will favor the formation of polyalkylated products. To favor mono-alkylation, use a molar excess of phenol.

  • Reaction Time: Longer reaction times can lead to the further alkylation of the initially formed mono-alkylated products. Monitor the reaction progress and stop it when the desired product concentration is at its maximum.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of polyalkylation. Optimizing the temperature is key to balancing reaction rate and selectivity.

Issue: Unexpected By-products in the Product Mixture

Possible Causes & Solutions:

  • Impure Isobutene Feed: If the isobutene stream contains other butene isomers (e.g., 1-butene, 2-butene), corresponding sec-butylated phenols can be formed as by-products.[3]

  • Isomerization: Under certain acidic conditions, the initially formed products can isomerize. For instance, the formation of meta-tert-butylphenol is possible at higher temperatures and longer reaction times.[1]

  • Catalyst-Specific Reactions: Some catalysts may promote side reactions. For example, very strong acid catalysts might cause some cracking or polymerization of the isobutene.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the alkylation of phenol with isobutene?

The primary products are ortho- and para-tert-butylphenol (2-TBP and 4-TBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP).[4] Common by-products include:

  • tert-Butyl phenyl ether (TBPE), the O-alkylation product.

  • 2,6-di-tert-butylphenol (2,6-DTBP).

  • 2,4,6-tri-tert-butylphenol (a polyalkylation product).[3]

  • Other isomers such as 2,5-di-tert-butylphenol.[3]

  • If the isobutene feed is not pure, other butylated phenols like 2-sec-butyl-6-tert-butyl phenol may form.[3]

Q2: How does the choice of catalyst affect the product distribution?

The catalyst plays a crucial role in determining the product selectivity.

  • Brønsted acids like sulfuric acid or cation exchange resins (e.g., Amberlyst 15) can catalyze both C- and O-alkylation.[4][5] Cation exchange resins have been reported to have higher selectivity than sulfuric acid.[1]

  • Lewis acids and catalysts with both Lewis and Brønsted acidity, such as WO₃/ZrO₂, can be very active and selective for the production of 2,4-di-tert-butylphenol.[4]

  • Aluminum phenoxide catalysts can be tuned to favor the formation of ortho-substituted products, especially at higher pressures and temperatures.[6]

Q3: What is the effect of temperature on the product distribution?

Temperature has a significant impact on both the reaction rate and the product selectivity. Generally, increasing the temperature increases the reaction rate.[1] However, it can also lead to changes in the product distribution. For instance, with an aluminum phenoxide catalyst, higher temperatures at lower pressures can lead to a greater proportion of the para-substituted product.[6] At elevated temperatures, isomerization reactions can also become more prevalent, potentially leading to the formation of thermodynamically more stable isomers.

Q4: How can I favor the formation of mono-alkylated products over poly-alkylated products?

To favor mono-alkylation, it is generally recommended to use a molar excess of phenol relative to isobutene. This increases the probability that isobutene will react with a phenol molecule rather than an already alkylated phenol molecule. Additionally, shorter reaction times and moderate temperatures can help to minimize polyalkylation.

Q5: Is the formation of tert-butyl phenyl ether reversible?

Yes, the formation of tert-butyl phenyl ether (O-alkylation) is often a reversible and kinetically controlled step. The ether can subsequently undergo an intramolecular rearrangement to form the more thermodynamically stable C-alkylated products (ortho- and para-tert-butylphenol).[2]

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Phenol Alkylation with Isobutene

CatalystPrimary Product(s)Key Observations
Sulfuric Acid2-TBP, 4-TBP, 2,4-DTBPInitially, ortho and para substitution occur at similar rates, with the para isomer being favored as the reaction progresses.[5]
Amberlyst 152-TBP, 4-TBP, 2,4-DTBPThis cation exchange resin shows higher selectivity than sulfuric acid.[1]
WO₃/ZrO₂2,4-DTBPA very active and selective catalyst for the production of 2,4-di-tert-butylphenol under mild conditions.[4]
Aluminum Phenoxide2-TBP, 2,6-DTBPFavors ortho-alkylation, particularly at elevated temperatures and pressures.[6]

Table 2: Example Product Yields with Aluminum Phenoxide Catalyst

TemperaturePressurePrimary ProductConversionYield
152-202 °C4-15 atmo-tert-butylphenol51.8%55.6%
148-180 °CAtmosphericp-tert-butylphenol14%47.6%

Data extracted from a patent and may represent specific experimental conditions.[6]

Experimental Protocols

General Protocol for the Alkylation of Phenol with Isobutene using a Solid Acid Catalyst (e.g., Amberlyst 15)

This protocol is a generalized procedure based on common practices in the literature. Researchers should adapt it based on their specific equipment and safety protocols.

  • Catalyst Preparation:

    • Dry the Amberlyst 15 catalyst in a vacuum oven at a specified temperature (e.g., 80-100 °C) for several hours to remove any adsorbed water.

    • Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet for isobutene.

    • Ensure the setup is in a well-ventilated fume hood.

  • Reaction Execution:

    • Charge the flask with phenol and the dried Amberlyst 15 catalyst (the amount of catalyst is typically a weight percentage of the phenol).

    • Heat the mixture to the desired reaction temperature (e.g., 70-120 °C) with stirring.

    • Once the temperature has stabilized, start bubbling isobutene gas through the reaction mixture at a controlled flow rate.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, stop the isobutene flow and cool the reaction mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can often be washed with a suitable solvent, dried, and potentially reused.

    • The liquid product mixture can be purified by distillation under reduced pressure to separate the unreacted phenol and the different alkylated products.

  • Product Characterization:

    • The identity and purity of the isolated products should be confirmed by analytical techniques such as GC-MS, NMR spectroscopy, and IR spectroscopy.

Mandatory Visualization

Reaction_Pathway cluster_alkylation Alkylation Reactions cluster_polyalkylation Polyalkylation By-products phenol Phenol catalyst Acid Catalyst (H+) isobutene Isobutene tbpe tert-Butyl Phenyl Ether (O-Alkylation) catalyst->tbpe Kinetically Favored tbp_2 2-tert-Butylphenol (ortho-C-Alkylation) catalyst->tbp_2 tbp_4 4-tert-Butylphenol (para-C-Alkylation) catalyst->tbp_4 tbpe->tbp_2 Rearrangement tbpe->tbp_4 Rearrangement dtbp_24 2,4-di-tert-Butylphenol tbp_2->dtbp_24 + Isobutene dtbp_26 2,6-di-tert-Butylphenol tbp_2->dtbp_26 + Isobutene tbp_4->dtbp_24 + Isobutene ttbp_246 2,4,6-tri-tert-Butylphenol dtbp_24->ttbp_246 + Isobutene

Caption: Reaction pathways in phenol alkylation with isobutene.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (e.g., Drying) start->catalyst_prep reaction_setup Reaction Setup (Flask, Condenser, etc.) catalyst_prep->reaction_setup reaction Alkylation Reaction (Phenol + Isobutene + Catalyst) reaction_setup->reaction monitoring Reaction Monitoring (GC, TLC) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Catalyst Filtration) monitoring->workup Desired Conversion purification Product Purification (Distillation) workup->purification characterization Product Characterization (GC-MS, NMR) purification->characterization end End characterization->end

Caption: General experimental workflow for phenol alkylation.

References

Technical Support Center: Optimization of 2-tert-butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-tert-butylphenol (B146161) (2-TBP). The primary synthesis method is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutylene (B52900) or tert-butyl alcohol, facilitated by an acid catalyst.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound synthesis?

A1: The synthesis of this compound from phenol proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation). An acid catalyst protonates an alkylating agent like isobutylene to generate a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, substituting a hydrogen atom, preferentially at the ortho and para positions due to the directing effect of the hydroxyl group.[1]

Q2: What are the common byproducts, and how do they form?

A2: The primary byproducts are isomers and over-alkylated products.[3][4]

  • 4-tert-butylphenol (B1678320) (4-TBP): This isomer forms concurrently with 2-TBP. Its formation is often favored at higher temperatures as it is the more thermodynamically stable product.[5][6]

  • 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP): These result from a second alkylation event on the mono-substituted phenol ring.[3][7]

  • tert-Butyl phenyl ether (TBPE): This is a product of O-alkylation, where the tert-butyl group attaches to the hydroxyl oxygen instead of the carbon ring. It is often formed in the early stages of the reaction and can be minimized by the presence of a controlled amount of water on the catalyst surface.[6][8]

Q3: Which catalysts are most effective for this synthesis?

A3: A variety of acid catalysts can be employed.

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid are effective and low-cost but can be corrosive and generate acidic waste.[7][9] Lewis acids such as aluminum phenolate (B1203915) offer high selectivity for ortho-alkylation.[7][10]

  • Heterogeneous (Solid Acid) Catalysts: Zeolites (e.g., H-Beta, USY), acid-activated clays, and ion-exchange resins (e.g., Amberlyst-15) are environmentally benign, recyclable, and easily separated from the reaction mixture.[7][8][11] Their catalytic activity and selectivity are influenced by their pore structure and acid properties.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Poor Phenol Conversion

Q: My overall yield of tert-butylated phenols is low, and a large amount of unreacted phenol remains. What are the likely causes?

Potential Cause Explanation & Solution
Inactive or Insufficient Catalyst The catalyst may be deactivated by impurities or used in too low a concentration. Solution: Ensure the catalyst is active. For solid catalysts, confirm they are properly activated. Incrementally increase the catalyst loading, monitoring for improvements.[7][9]
Suboptimal Reaction Temperature The reaction is temperature-dependent. If the temperature is too low, the reaction rate will be sluggish.[9][12] Solution: Ensure the reaction temperature is within the optimal range for your specific catalyst system (typically 50-180°C).[1][7]
Inadequate Reaction Time The reaction may not have been allowed to proceed to completion.[12] Solution: Increase the reaction time. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal duration.[9]
Poor Reactant Purity Impurities in phenol or the alkylating agent can poison the catalyst. Solution: Use reactants of appropriate purity and ensure solvents are dry if using moisture-sensitive catalysts like aluminum phenoxide.[7][8]

Issue 2: Poor Selectivity for this compound (High Formation of Byproducts)

Q: Phenol conversion is high, but the main product is 4-tert-butylphenol or di-substituted phenols. How can I improve selectivity for 2-TBP?

Potential Cause Explanation & Solution
Reaction Favors 4-TBP 4-TBP is the thermodynamically favored product. USY zeolites tend to be selective for ortho-alkylation, while BEA zeolites are often more efficient for para-isomer formation.[6] Solution: Adjust the reaction temperature; lower temperatures often favor the kinetically controlled ortho-product.[13] Consider using a catalyst known for ortho-selectivity, such as aluminum phenolate.[7][14]
Over-alkylation to Di-substituted Products An excess of the alkylating agent or prolonged reaction times can lead to the formation of 2,4-DTBP and 2,6-DTBP.[7][8] Solution: Carefully control the stoichiometry. Reduce the molar ratio of the alkylating agent (isobutylene or tert-butanol) to phenol.[3]
Formation of tert-Butyl Phenyl Ether (TBPE) O-alkylation competes with the desired C-alkylation, especially with overly dried catalysts. The presence of a small amount of water can suppress this side reaction.[6][8] Solution: If using a solid acid catalyst, ensure it is not excessively dried. A controlled amount of moisture can promote C-alkylation.[6]

Data Presentation

Table 1: Influence of Key Parameters on Reaction Outcome

ParameterEffect on ReactionRationale & Citation
Temperature Increases reaction rate but may decrease selectivity for 2-TBP at higher ranges.Higher temperatures provide activation energy but can favor the thermodynamically stable 4-TBP isomer or lead to side reactions.[5][7]
Catalyst Type & Concentration Significantly impacts reaction rate and product selectivity (ortho vs. para).The catalyst's acidic properties and pore structure dictate its activity and regioselectivity. Increasing concentration generally increases the rate to an optimal point.[6][7][15]
Reactant Molar Ratio (Phenol:Alkylating Agent) A higher ratio of alkylating agent drives the reaction towards di- and tri-substituted products.A stoichiometric excess of the alkylating agent pushes the equilibrium towards more highly substituted products according to Le Chatelier's principle.[7]
Reaction Time Increases overall conversion of phenol.Longer times allow the stepwise alkylation to proceed further, which can increase di-substituted byproducts if not optimized.[12]

Experimental Protocols

Protocol 1: Synthesis using a Solid Acid Catalyst (Activated Clay)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

  • Phenol

  • Activated Clay Catalyst

  • Isobutylene gas

  • Nitrogen gas for inert atmosphere

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, charge the desired amount of phenol and activated clay (e.g., a 1:0.05 weight ratio).[1]

  • Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature (e.g., 80-90°C) under a nitrogen atmosphere.[1]

  • Reactant Addition: Once the temperature is stable, introduce a controlled flow of isobutylene gas through the gas inlet tube below the surface of the reaction mixture. A typical molar ratio of phenol to isobutylene is around 1:1.2.[1]

  • Reaction: Maintain the temperature and stirring for the desired reaction time (e.g., 1-4 hours). Monitor the reaction progress periodically by taking small aliquots for GC analysis.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solid catalyst by filtration. The liquid product mixture can then be purified by distillation under reduced pressure to separate unreacted phenol, 2-TBP, 4-TBP, and other byproducts.[1]

Visualized Workflows & Pathways

Reaction_Pathway cluster_c_alkylation C-Alkylation cluster_o_alkylation O-Alkylation phenol Phenol tbp2 This compound (Kinetic Product) phenol->tbp2 + Carbocation (ortho attack) tbp4 4-tert-Butylphenol (Thermodynamic Product) phenol->tbp4 + Carbocation (para attack) tbpe tert-Butyl Phenyl Ether (O-Alkylation) phenol->tbpe + Carbocation isobutylene Isobutylene (or tert-Butanol) intermediate tert-Butyl Carbocation isobutylene->intermediate + H+ catalyst H+ (Acid Catalyst) dtbp24 2,4-Di-tert-butylphenol tbp2->dtbp24 + Isobutylene tbp4->dtbp24 + Isobutylene

Caption: Reaction pathway for the synthesis of this compound and common byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for 2-TBP Synthesis start Problem: Low Yield or Poor Selectivity q_conversion Is Phenol Conversion Low? start->q_conversion sol_conversion Potential Causes: - Inactive/Insufficient Catalyst - Low Temperature - Short Reaction Time Solutions: - Check/Increase Catalyst - Increase Temperature - Increase Reaction Time q_conversion->sol_conversion Yes q_selectivity Is Main Product 4-TBP or DTBP? q_conversion->q_selectivity No end Reaction Optimized sol_conversion->end sol_selectivity Potential Causes: - Thermodynamic Control - Over-alkylation Solutions: - Lower Temperature - Use ortho-selective catalyst - Reduce Alkylating Agent Ratio q_selectivity->sol_selectivity Yes q_ether Is tert-Butyl Phenyl Ether Detected? q_selectivity->q_ether No sol_selectivity->end sol_ether Potential Cause: - O-Alkylation is favored (e.g., over-dried catalyst) Solution: - Ensure controlled moisture on solid catalyst q_ether->sol_ether Yes q_ether->end No sol_ether->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Parameter_Relationships Key Parameter Relationships center 2-TBP Yield & Selectivity temp Temperature temp->center  Optimal range increases rate;  too high favors 4-TBP time Reaction Time time->center  Increases conversion;  too long risks over-alkylation catalyst Catalyst Choice & Loading catalyst->center  Dictates ortho/para selectivity;  affects rate ratio Reactant Ratio (Phenol:Alkylating Agent) ratio->center  High alkylating agent ratio  favors di-substitution

Caption: Logical relationships between key reaction parameters and the desired outcome.

References

Technical Support Center: Catalyst Deactivation in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during phenol (B47542) alkylation experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary causes of catalyst deactivation in phenol alkylation?

A1: Catalyst deactivation in phenol alkylation is a gradual loss of catalytic activity and/or selectivity. The primary causes can be categorized as chemical, thermal, and mechanical.[1]

  • Coking or Fouling: This is a major cause of deactivation for solid acid catalysts like zeolites.[2][3] It involves the deposition of carbonaceous materials (coke) on the catalyst's active sites and within its pores, leading to blockage.[4][5] Both phenol and the alkylating agent can act as coke precursors.[3][4]

  • Poisoning: Impurities in the feedstock or reaction by-products can strongly adsorb onto the active sites, rendering them inactive.[1][5] For Lewis acid catalysts like AlCl₃, moisture is a potent poison.[2][6] For solid acids, alkali metals like potassium can neutralize strong acid sites, reducing activity.[2]

  • Sintering: High reaction temperatures can cause the agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[1] This is a form of thermal degradation.

  • Leaching: Active components of the catalyst can dissolve into the reaction medium, which is a particular concern for supported catalysts.[5]

Q2: My phenol conversion has dropped significantly. How can I troubleshoot this?

A2: A drop in phenol conversion is a direct indicator of catalyst deactivation. A systematic approach is needed to identify the root cause.

  • Check Reactant and Feed Purity: Ensure all reactants, especially the phenol and alkylating agent, are free from moisture and other impurities. Water can deactivate common catalysts like aluminum chloride.[2][6][7]

  • Verify Catalyst Handling: For moisture-sensitive catalysts (e.g., Lewis acids), confirm they were handled under anhydrous conditions.[2]

  • Analyze for Coking: A visual inspection may show a darkening of the catalyst. Characterization techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited.[3]

  • Test for Poisoning: Analyze the feedstock for known poisons. For solid acid catalysts, poisoning by alkali metals can be confirmed by measuring the acidity of the used catalyst via methods like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD).

  • Evaluate Thermal Effects: If the reaction was run at high temperatures, consider the possibility of sintering. This can be investigated by measuring the surface area (e.g., using BET analysis) and particle size of the used catalyst and comparing it to the fresh catalyst.[1]

Q3: I'm observing poor product selectivity (e.g., wrong isomers, excessive polyalkylation). What is the cause?

A3: Poor selectivity can be linked to both reaction conditions and the state of the catalyst.

  • O- vs. C-Alkylation: The ratio of O-alkylation (ether formation) to C-alkylation (alkylphenol formation) is influenced by the catalyst's acid properties. Strong acid sites tend to favor C-alkylation, while weaker acid sites may favor O-alkylation. Deactivation of strong acid sites by poisoning can lead to an increased O-/C-alkylate ratio.

  • Isomer Distribution (ortho- vs. para-): The pore structure of solid catalysts like zeolites can influence isomer selectivity through shape-selective effects.[8] Changes in selectivity over time may indicate that coke deposits are altering the pore geometry.

  • Polyalkylation: The formation of di- or tri-alkylated products is a common side reaction.[9] To minimize this, use an excess of the aromatic reactant (phenol) or adjust reaction time and temperature. Shorter reaction times and lower temperatures can reduce polyalkylation.[2]

Q4: How can I regenerate a deactivated catalyst?

A4: Regeneration aims to restore the catalyst's activity. The appropriate method depends on the cause of deactivation.

  • For Coking: The most common method is calcination, which involves burning off the coke in a controlled stream of air or oxygen at high temperatures.[2][10] For some zeolites, regeneration with N₂O has been shown to be effective at removing coke and restoring activity.[11]

  • For Poisoning: If the poisoning is reversible, it may be possible to remove the poison by washing or thermal treatment. However, irreversible poisoning may require catalyst replacement.[1]

  • For Sintering: Sintering is generally irreversible, and the catalyst cannot be regenerated. The focus should be on prevention by operating at lower temperatures.[12]

Data Presentation

Table 1: Comparison of Catalysts in Phenol Alkylation with 1-Octene (B94956)

Catalyst Type Phenol Conversion (%) (at 6h, 373 K) Key Selectivity Feature Primary Deactivation Mode
BEA(15) Zeolite ~55% Favors C-alkylation, o-/p-ratio ~1.5 Coking, Poisoning by alkali metals
FAU(15) Zeolite ~35% Favors C-alkylation, o-/p-ratio ~1.9 Coking, Poisoning
MOR(11) Zeolite ~20% Lowest o-/p-ratio (~1.2), suggesting shape selectivity Coking, Poisoning
[HIMA]OTs Ionic Liquid 86% (at 70°C) 57.6% selectivity to 4-tert-butylphenol Leaching (though easily recyclable)[13]

| 30% TPA/Zirconia | Heteropolyacid | 100% (at 80°C) | ~95-97% selectivity for p-tert-butylphenol | Gradual activity loss over cycles[14] |

Table 2: Effect of Potassium (K) Poisoning on BEA(15) Zeolite Performance Conditions: Phenol alkylation with 1-octene at 373 K for 6 hours.

K-loading (mmol/g) Strong Acidity (meq/g) Phenol Conversion (%) O-alkylate Yield (%) C-alkylate Yield (%)
0.0 0.28 55.0 22.5 32.5
0.1 0.20 44.0 20.0 24.0
0.2 0.12 30.0 15.0 15.0
0.4 0.02 11.0 7.0 4.0

(Data synthesized from graphical representations in)

Mandatory Visualizations

DeactivationMechanisms cluster_causes Deactivation Causes cluster_effects Observed Effects ActiveCat Active Catalyst Coking Coking / Fouling ActiveCat->Coking Coke Precursors (Phenol, Olefins) Poisoning Poisoning ActiveCat->Poisoning Impurities (H₂O, Alkali Metals) Sintering Sintering ActiveCat->Sintering High Temperature DeactivatedCat Deactivated Catalyst BlockSites Active Site Blockage Coking->BlockSites AcidSiteNeutral Neutralization of Acid Sites Poisoning->AcidSiteNeutral LossSA Loss of Surface Area Sintering->LossSA BlockSites->DeactivatedCat LossSA->DeactivatedCat AcidSiteNeutral->DeactivatedCat

Caption: Primary mechanisms of catalyst deactivation in phenol alkylation.

TroubleshootingWorkflow Start Problem: Low Phenol Conversion CheckReactants Step 1: Verify Purity of Reactants & Solvents Start->CheckReactants IsPure Are they pure and anhydrous? CheckReactants->IsPure Purify Action: Purify/ Dry Reactants IsPure->Purify No CheckCatalyst Step 2: Characterize Used Catalyst IsPure->CheckCatalyst Yes Purify->Start TGA TGA/TPO for Coke CheckCatalyst->TGA BET BET for Surface Area CheckCatalyst->BET TPD NH₃-TPD for Acidity CheckCatalyst->TPD CokeHigh High Coke Content? TGA->CokeHigh SALoss Surface Area Loss? BET->SALoss Poisoned Acidity Loss? TPD->Poisoned Regenerate Action: Regenerate by Calcination CokeHigh->Regenerate Yes CokeHigh->Poisoned No End Problem Resolved Regenerate->End Sintering Diagnosis: Sintering (Irreversible) SALoss->Sintering Yes SALoss->End No Poisoned->SALoss No Poisoning Diagnosis: Poisoning Poisoned->Poisoning Yes

Caption: Troubleshooting workflow for low catalyst activity.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing (Batch Reactor)

This protocol outlines a typical procedure for evaluating catalyst performance in the liquid-phase alkylation of phenol.

  • Apparatus: A magnetically stirred glass flask or a high-pressure autoclave reactor, equipped with a condenser, temperature controller, and sampling port.[15]

  • Reagents:

    • Phenol

    • Alkylating agent (e.g., isobutylene, 1-octene, tert-butyl alcohol)[13][15]

    • Catalyst (e.g., activated clay, zeolite, ionic liquid)[13][15]

    • Solvent (if applicable)

  • Procedure:

    • Charge the reactor with a specific amount of phenol and the catalyst (e.g., 1-10 wt% of phenol).[15]

    • Seal the reactor and begin stirring. If using a solid catalyst, ensure it is finely powdered and dry.[2]

    • Heat the mixture to the desired reaction temperature (e.g., 70-180 °C).[13][15]

    • Introduce the alkylating agent. For gaseous agents like isobutylene, this can be done via a controlled flow or by pressurizing the reactor.[15] For liquid agents, they can be added at the start or injected once the temperature is stable. The molar ratio of phenol to alkylating agent should be controlled (e.g., 1:1.2).[15]

    • Maintain the reaction at the set temperature and pressure for a predetermined duration (e.g., 1-6 hours).[14][15]

    • Periodically, withdraw small aliquots of the reaction mixture for analysis.

    • Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards different products.[15]

    • After the reaction is complete, cool the mixture, vent any excess pressure, and separate the catalyst by filtration. The liquid product can then be purified, typically by distillation.[15]

Protocol 2: Catalyst Regeneration via Calcination (for Coked Catalysts)

This protocol describes the removal of carbonaceous deposits (coke) from a solid acid catalyst like a zeolite.

  • Apparatus: A tube furnace with temperature programming capabilities, connected to a gas supply (air or N₂).

  • Procedure:

    • Place the deactivated (coked) catalyst in a quartz tube or ceramic boat inside the furnace.

    • Begin flowing an inert gas (e.g., nitrogen) over the catalyst to purge the system.

    • Slowly heat the furnace to a target temperature, typically between 450-550 °C. The heating rate should be controlled (e.g., 5-10 °C/min) to avoid rapid, uncontrolled combustion of the coke which could damage the catalyst structure.[16]

    • Once at the target temperature, switch the gas flow from inert gas to a lean air/N₂ mixture (e.g., 5-20% air).

    • Hold at this temperature for several hours (e.g., 3-6 hours) to ensure complete combustion of the coke.

    • After the calcination period, switch the gas flow back to the inert gas.

    • Cool the furnace down to room temperature under the inert atmosphere.

    • The regenerated catalyst can then be stored in a desiccator before reuse. Its activity should be re-tested using Protocol 1.

References

regioselectivity issues in the synthesis of tert-butylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butylphenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts alkylation of phenol (B47542) with tert-butanol (B103910) (or isobutylene) is producing a mixture of 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320). How can I selectively synthesize the para-substituted product (4-tert-butylphenol)?

A1: Achieving high para-selectivity in the Friedel-Crafts tert-butylation of phenol is a common challenge. The formation of the ortho-isomer is often competitive. Here are key factors to consider for enhancing para-selectivity:

  • Catalyst Choice: The type of acid catalyst plays a crucial role. While strong Brønsted acids like sulfuric acid can be used, they often lead to mixtures.[1] Heterogeneous catalysts, such as certain zeolites (e.g., H-β) and ionic liquids, have shown promise in favoring the formation of 4-tert-butylphenol.[2][3][4][5] For instance, a maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol has been achieved at 70°C using an ionic liquid catalyst.[2][3]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is often the thermodynamically controlled product.[6][7] Conversely, higher temperatures tend to favor the ortho-isomer.

  • Solvent Polarity: The use of more polar solvents can increase the ratio of the para-product. Non-polar solvents tend to favor ortho-substitution.[6]

Troubleshooting Workflow for Para-Selectivity:

start Low Para-Selectivity Issue catalyst Evaluate Catalyst System start->catalyst temp Optimize Reaction Temperature start->temp solvent Adjust Solvent Polarity start->solvent zeolite Consider H-β Zeolite or other shape-selective catalysts catalyst->zeolite Heterogeneous ionic_liquid Explore Ionic Liquids catalyst->ionic_liquid Homogeneous lower_temp Decrease Reaction Temperature temp->lower_temp polar_solvent Increase Solvent Polarity solvent->polar_solvent outcome Improved 4-tert-butylphenol Yield zeolite->outcome ionic_liquid->outcome lower_temp->outcome polar_solvent->outcome

Caption: Troubleshooting workflow for improving para-selectivity.

Q2: I am trying to synthesize this compound, but the reaction is yielding predominantly the para-isomer and di-substituted products. How can I favor ortho-alkylation?

A2: Selective ortho-tert-butylation is challenging due to the steric hindrance at the ortho-position. However, certain strategies can be employed:

  • Catalyst System: The use of aluminum phenoxide-based catalysts is a well-established method for directing ortho-alkylation.[8] This catalyst is thought to coordinate with the phenolic oxygen, thereby directing the electrophile to the adjacent ortho-positions. A zinc/CSA catalytic system has also been shown to favor ortho-selectivity.[9]

  • Reaction Conditions: Higher reaction temperatures can favor the formation of the ortho-product, which is often the kinetically controlled product.[6][7]

  • Solvent Choice: Non-polar solvents tend to enhance the proportion of the ortho-isomer.[6]

Q3: My reaction is producing significant amounts of 2,4-di-tert-butylphenol (B135424) and 2,4,6-tri-tert-butylphenol, but my target is a mono-substituted product. How can I minimize polyalkylation?

A3: The formation of polyalkylated products occurs because the initial mono-alkylated phenol is more activated towards further electrophilic substitution than phenol itself. To minimize this:

  • Control Stoichiometry: Use a molar excess of phenol relative to the tert-butylating agent (isobutylene or tert-butanol). This increases the probability of the electrophile reacting with an un-substituted phenol molecule.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of polyalkylation. Monitor the reaction progress closely using techniques like GC or TLC to stop the reaction once the desired mono-substituted product is maximized.

  • Catalyst Activity: Using a milder catalyst or reducing the catalyst loading can sometimes help to control the reaction and prevent excessive polyalkylation.

General Reaction Scheme:

G phenol Phenol isobutylene (B52900) + tert-butylating agent (e.g., Isobutylene) phenol->isobutylene products Product Mixture isobutylene->products Acid Catalyst ortho This compound products->ortho para 4-tert-butylphenol products->para di 2,4-di-tert-butylphenol products->di tri 2,4,6-tri-tert-butylphenol products->tri

Caption: Products of phenol tert-butylation.

Q4: I am considering using a Fries rearrangement of a phenyl tert-butyl ether to synthesize a tert-butylphenol. What are the expected regioselectivity outcomes?

A4: The Fries rearrangement of a phenolic ester to a hydroxyaryl ketone is a well-known reaction that is ortho and para selective.[6] The regioselectivity can be influenced by reaction conditions:

  • Temperature: Similar to Friedel-Crafts alkylation, lower temperatures in a Fries rearrangement favor the para-product, while higher temperatures favor the ortho-product.[6][7]

  • Catalyst: The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[6]

  • Solvent: The polarity of the solvent can also influence the ortho/para ratio.[6]

It is important to note that the standard Fries rearrangement involves the migration of an acyl group, not an alkyl group. For the synthesis of tert-butylphenols, Friedel-Crafts alkylation is the more direct and commonly used method.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the alkylation of phenol with tert-butylating agents. The following table summarizes data from various studies.

Catalyst SystemAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-tert-butylphenol (%)Selectivity to this compound (%)Selectivity to 2,4-di-tert-butylphenol (%)
Ionic Liquid ([HIMA]OTs)tert-butyl alcohol708657.6Not SpecifiedNot Specified
TPA-SBA-15tert-butyl alcohol100-180up to 99.6Not SpecifiedNot Specifiedup to 77
Phosphorus Pentoxidetert-butyl alcohol23060-70>6026.3415.49
Acid-supported AluminaIsobutylene120-180Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Activated ClayIsobutylene83Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Direct comparison is challenging due to variations in reported metrics (e.g., selectivity vs. yield) and experimental conditions.[10]

Key Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylphenol using an Ionic Liquid Catalyst [2][3]

  • Materials: Phenol, tert-butyl alcohol, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) ionic liquid, ethyl acetate (B1210297).

  • Procedure:

    • Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst ([HIMA]OTs) in a reaction flask.

    • Heat the reaction mixture to 70°C with stirring.

    • Monitor the reaction progress by GC or TLC. A maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol can be achieved.[2][3]

    • After the reaction, cool the mixture and add ethyl acetate to precipitate the ionic liquid catalyst.

    • Filter to separate the catalyst, which can be dried and reused.

    • The filtrate containing the product can be concentrated and purified by distillation or crystallization.

Protocol 2: Synthesis of 2,4-di-tert-butylphenol using an Activated Clay Catalyst [10]

  • Materials: Phenol, activated clay catalyst, isobutylene gas.

  • Procedure:

    • Charge a reaction flask with phenol and activated clay (e.g., a 1:0.05 weight ratio).

    • Heat the mixture to approximately 83°C with stirring.

    • Introduce a controlled flow of isobutylene gas into the reaction mixture. A typical molar ratio of phenol to isobutylene is around 1:1.19.

    • Maintain the reaction for the desired time, monitoring by GC.

    • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

    • The liquid product can then be purified by distillation.

Signaling Pathways and Mechanisms

Mechanism of Friedel-Crafts Alkylation of Phenol

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates isobutylene or dehydrates tert-butyl alcohol to generate a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring at the ortho and para positions.

cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation tert_butanol tert-butanol carbocation tert-butyl carbocation tert_butanol->carbocation + H⁺ - H₂O h_plus H+ water H₂O phenol Phenol wheland Wheland Intermediate phenol->wheland + tert-butyl carbocation wheland_2 Wheland Intermediate product tert-butylphenol wheland_2->product - H⁺ h_plus_2 H+

Caption: Mechanism of Friedel-Crafts alkylation.

References

Technical Support Center: Preventing Unwanted Byproduct Formation in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of 4-tert-butylphenol (B1678320) (4-TBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are 4-tert-butylphenol and 2,4-di-tert-butylphenol, and why is their formation a concern?

A1: 4-tert-butylphenol (4-TBP) and 2,4-di-tert-butylphenol (2,4-DTBP) are alkylated phenols.[1] They are often formed as byproducts during the Friedel-Crafts alkylation of phenol (B47542) with alkylating agents like isobutylene (B52900) or tert-butanol (B103910).[1][2] Their formation is a concern because it reduces the yield of the desired product and can lead to complex purification challenges.[1] Polyalkylation, the addition of multiple alkyl groups, is a common issue in these reactions.[1] 2,4-DTBP itself is a widely used intermediate for antioxidants and UV absorbers but is an undesired byproduct when other isomers are the target.[2][3]

Q2: What is the primary reaction mechanism that leads to the formation of these byproducts?

A2: The formation of 4-TBP and 2,4-DTBP occurs via an electrophilic aromatic substitution known as the Friedel-Crafts alkylation reaction.[1][4] In this process, a Lewis or Brønsted acid catalyst activates an alkylating agent (e.g., tert-butanol or isobutylene) to form an electrophilic carbocation.[1][5] The electron-rich phenol ring then attacks this carbocation, leading to the substitution of a proton with a tert-butyl group, primarily at the ortho and para positions, to form 2-TBP and 4-TBP.[1] Because the newly added alkyl group activates the ring, a second alkylation can occur, leading to di-substituted products like 2,4-DTBP.[5]

G Phenol Phenol MonoAlkylated Mono-alkylated Products (4-TBP and 2-TBP) Phenol->MonoAlkylated 1st Alkylation (Electrophilic Attack) AlkylatingAgent Alkylating Agent (e.g., tert-butanol) Carbocation tert-butyl Carbocation AlkylatingAgent->Carbocation + Catalyst Catalyst Acid Catalyst (Lewis or Brønsted) Catalyst->Carbocation Carbocation->MonoAlkylated 1st Alkylation (Electrophilic Attack) DiAlkylated Di-alkylated Product (2,4-DTBP) Carbocation->DiAlkylated 2nd Alkylation (Polyalkylation) MonoAlkylated->DiAlkylated 2nd Alkylation (Polyalkylation)

Caption: Formation pathway of mono- and di-alkylated phenols.

Q3: What are the key factors influencing the formation and selectivity of these byproducts?

A3: The conversion of phenol and the selectivity towards specific products are primarily dependent on the catalyst's properties and the reaction conditions. Key factors include:

  • Catalyst Acidity and Pore Size : The type of catalyst (homogeneous vs. heterogeneous) and its acidic properties (Lewis vs. Brønsted acidity) are critical.[6][7] Solid acid catalysts like zeolites or mesoporous silica-alumina are often preferred for their recyclability and potential for shape-selectivity, which can control isomer distribution based on pore size.[6]

  • Reaction Temperature : Temperature influences reaction rates and product distribution.[6]

  • Molar Ratio of Reactants : The ratio of phenol to the alkylating agent is a crucial parameter for controlling the extent of alkylation.[8][9] An excess of the alkylating agent tends to favor the formation of di- and tri-substituted products.[10]

  • Reaction Time : Longer reaction times generally lead to higher conversion of the starting materials.[11]

Q4: Are there "greener" or more environmentally friendly approaches to phenol alkylation?

A4: Yes, significant research is focused on developing more sustainable methods. These include:

  • Solid Acid Catalysts : Using recyclable solid catalysts like zeolites, clays, and ion-exchange resins minimizes waste and avoids the corrosion issues associated with liquid acids like H₂SO₄ or HF.[6][9]

  • Ionic Liquids : These can function as both solvents and catalysts and are often recyclable, presenting a more sustainable option.[11]

  • Solvent-Free Reactions : Conducting reactions without a solvent ("neat") can significantly reduce chemical waste.[7]

Troubleshooting Guide

Problem 1: High levels of 2,4-di-tert-butylphenol and other polyalkylated products.

Question: How can I minimize the formation of 2,4-DTBP?

Answer: The formation of di- and tri-alkylated products is a classic sign of polyalkylation.[1] This occurs when the initially formed mono-alkylated phenol is more reactive than the starting phenol. To suppress this secondary reaction, several strategies can be employed.

  • Adjust Molar Ratio: The most effective method to minimize polyalkylation is to use a large excess of the aromatic reactant (phenol) relative to the alkylating agent.[8][9] This increases the statistical probability that the alkylating agent will react with an un-substituted phenol molecule rather than an already substituted one.

  • Control Reaction Time and Temperature: Monitor the reaction progress over time. Stopping the reaction at the optimal point can prevent the further conversion of mono-alkylated products to di-alkylated ones. Lowering the reaction temperature can also reduce the rate of the secondary alkylation.

  • Catalyst Selection: Catalysts with specific pore structures (shape-selective catalysts like certain zeolites) can sterically hinder the formation of bulkier di- or tri-substituted products.[6]

Table 1: Effect of Reactant Molar Ratio on Product Selectivity

Phenol : tert-Butanol Molar Ratio Phenol Conversion (%) Selectivity for 4-TBP (%) Selectivity for 2,4-DTBP (%) Reference
1 : 0.4 ~60 High Low Illustrative data based on[8][9]
1 : 1 ~85 Moderate Moderate Illustrative data based on[10]

| 1 : 2.5 | 89.5 | Low | High |[6] |

Problem 2: Poor regioselectivity (undesired ortho- vs. para-isomer ratio).

Question: My reaction yields a mixture of 4-tert-butylphenol and 2-tert-butylphenol. How can I improve selectivity?

Answer: Controlling regioselectivity between the ortho and para positions is a common challenge. The product distribution is influenced by both electronic and steric factors.

  • Catalyst Choice: The catalyst plays a pivotal role. Large-pore zeolites tend to favor the formation of the para-isomer (4-TBP) due to less steric hindrance for this product within the catalyst's pores.[12] In contrast, some catalyst systems, such as certain aluminum phenolates, have been shown to exhibit high ortho-selectivity.[13] The balance between Brønsted and Lewis acid sites can also dictate the product ratio.[7][12]

  • Steric Hindrance: Using bulkier alkylating agents or phenols with existing bulky substituents can favor substitution at the less sterically hindered para-position.[9]

  • Temperature: Reaction temperature can affect the ortho/para product ratio, as the activation energies for the formation of each isomer may differ.[9]

Table 2: Influence of Catalyst Type on Product Selectivity

Catalyst Primary Mono-alkylated Product Key Feature Reference
Zr-Beta Zeolite 4-TBP Favors para-alkylation due to steric factors and acid site distribution. [12]
Fe-Bentonite 4-TBP High selectivity for para-tert-butylphenol (81%). [14]
Silica-Alumina Mixture of ortho and para Acidity and pore structure can be tuned. [6]

| Aluminum Phenolate | 2-TBP | Exhibits ortho-selectivity for the first alkylation step. |[13] |

G Start High Byproduct Formation Observed CheckPoly Is polyalkylation (e.g., high 2,4-DTBP) the main issue? Start->CheckPoly CheckIso Is the ortho/para isomer ratio undesirable? CheckPoly->CheckIso No SolPoly1 Increase Phenol to Alkylating Agent Ratio CheckPoly->SolPoly1 Yes SolIso1 Change Catalyst Type (e.g., shape-selective zeolite) CheckIso->SolIso1 Yes End Analyze Products & Re-evaluate CheckIso->End No SolPoly2 Reduce Reaction Time or Temperature SolPoly1->SolPoly2 SolPoly2->End SolIso2 Optimize Reaction Temperature SolIso1->SolIso2 SolIso2->End

Caption: Logical workflow for troubleshooting byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polyalkylation

This protocol outlines a general method for the tert-butylation of phenol using a solid acid catalyst, with an emphasis on minimizing the formation of 2,4-DTBP.

  • Catalyst Activation: Activate the solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA) by heating under vacuum or a flow of inert gas as per the manufacturer's recommendation. For instance, Amberlyst-15 can be washed with ethanol (B145695) and dried at 110°C.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the phenol and the activated catalyst. Use a high molar ratio of phenol to the alkylating agent (e.g., 5:1).

  • Reactant Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-120°C).[7][11] Slowly add the alkylating agent (e.g., tert-butanol) dropwise over a period to maintain a low instantaneous concentration.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Work-up: Once the desired conversion of the alkylating agent is achieved with minimal 2,4-DTBP formation, cool the reaction mixture to room temperature.

  • Purification: Filter the reaction mixture to recover the solid catalyst. The catalyst can often be washed and reactivated for reuse.[7] The liquid product mixture can then be purified by distillation or column chromatography to isolate the desired mono-alkylated product.

Protocol 2: Analysis of Reaction Products by GC-MS

This protocol provides a general workflow for the sample preparation and analysis of phenol alkylation products.[15][16]

G A 1. Collect Reaction Aliquot (e.g., 100 µL) B 2. Quench & Dilute (e.g., in 1 mL Dichloromethane) A->B C 3. Add Internal Standard B->C D 4. Filter Sample (0.45 µm Syringe Filter) C->D E 5. Inject into GC-MS System D->E F 6. Separate, Identify, & Quantify Compounds E->F

Caption: Experimental workflow for GC-MS analysis of reaction products.
  • Sample Preparation:

    • Take a representative aliquot (e.g., 50-100 µL) from the reaction mixture.

    • Dilute the sample in a suitable solvent like hexane, dichloromethane, or ethyl acetate.[16]

    • Add an internal standard for accurate quantification if required.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter, especially if a heterogeneous catalyst was used.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks for phenol, 4-TBP, 2-TBP, and 2,4-DTBP by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the relative amounts of each component by integrating the peak areas. The mass spectrum for 2,4-DTBP typically shows a molecular ion at m/z 206 and a base peak at m/z 191 (loss of a methyl group).[16]

References

Technical Support Center: Stability of 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues of 2-tert-butylphenol (B146161) encountered during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their materials.

Troubleshooting Guide

Discoloration, impurity peaks in analysis, or inconsistent experimental results when using stored this compound may indicate degradation. This guide helps you troubleshoot these common issues.

Visual Indicators of Degradation
ObservationPotential CauseRecommended Action
Color Change (to yellow or brown) Oxidation due to air and/or light exposure.Store in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and air during handling.
Formation of Particulates Polymerization or formation of insoluble degradation products.Filter the solution before use. For critical applications, repurify the this compound by distillation or recrystallization.
Troubleshooting Analytical Inconsistencies
IssuePotential CauseRecommended Action
Appearance of New Peaks in GC/MS or HPLC Degradation of this compound.Analyze a fresh sample of this compound to confirm the identity of the degradation products. Review storage conditions and handling procedures.
Inconsistent Potency or Assay Results Degradation of the compound leading to a lower concentration of the active substance.Re-assay the stored material to determine its current purity. If degraded, use a fresh batch of this compound for experiments.
Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative summary of expected stability based on the behavior of similar phenolic compounds under various storage conditions. These are estimates and should be confirmed by analytical testing for critical applications.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Purity after 6 Months
Optimal 2-8°CDarkInert (Nitrogen/Argon)>99%
Standard Laboratory Room Temperature (~20-25°C)Ambient LightAir95-99%
Elevated Temperature 40°CDarkAir<95%
Light Exposure Room Temperature (~20-25°C)Direct LightAir<90%

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal preservation of purity, storage under an inert atmosphere, such as nitrogen or argon, is recommended.

Q2: How does exposure to air affect the stability of this compound?

A2: Exposure to oxygen in the air can lead to the autoxidation of this compound. This process can be accelerated by the presence of certain metals and light, leading to the formation of colored byproducts and a decrease in purity.

Q3: Is this compound sensitive to light?

A3: Yes, phenols, in general, are susceptible to photodegradation. Exposure to light, particularly UV light, can initiate and accelerate degradation pathways. It is crucial to store this compound in amber or opaque containers to protect it from light.

Q4: What are the common degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, degradation of similar phenols can result in the formation of quinones, dimers, and other oxidation products. These are often colored, leading to a yellowing or browning of the material.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from any degradation products and provide a quantitative measure of purity.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound under various storage conditions.

1. Materials and Equipment:

  • This compound (high purity reference standard and test sample)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

  • Temperature-controlled stability chambers/ovens

  • Light exposure chamber (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC-MS or HPLC system

2. Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • For photostability testing, expose a set of vials to a controlled light source.

    • Store a control set of vials under optimal conditions (e.g., 2-8°C, dark, inert atmosphere).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Method (GC-MS Example):

    • Sample Preparation for Analysis: At each time point, dissolve a known amount of the stored this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • GC-MS Conditions:

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a suitable temperature (e.g., 80°C), ramp up to a final temperature (e.g., 280°C).

      • Carrier Gas: Helium.

      • MS Detector: Operate in full scan or selected ion monitoring (SIM) mode.

    • Data Analysis:

      • Calculate the purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all components.

      • Identify any significant degradation products by their mass spectra.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_identify Identify Potential Causes cluster_action Corrective Actions Observe Observe Signs of Degradation (e.g., color change, new peaks in analysis) Cause_Air Air Exposure (Oxidation) Observe->Cause_Air could be due to Cause_Light Light Exposure (Photodegradation) Observe->Cause_Light could be due to Cause_Temp High Temperature Observe->Cause_Temp could be due to Cause_Contamination Contamination Observe->Cause_Contamination could be due to Action_Inert Store under Inert Gas Cause_Air->Action_Inert Action_Dark Store in Dark Cause_Light->Action_Dark Action_Cool Store at Low Temperature Cause_Temp->Action_Cool Action_Repurify Repurify or Use Fresh Stock Cause_Contamination->Action_Repurify

Caption: Troubleshooting workflow for stability issues of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Samples of This compound Store_Optimal Optimal Conditions (Control) Prep->Store_Optimal store under Store_Stress Stress Conditions (Temp, Light, Air) Prep->Store_Stress store under Analyze Analyze at Time Points (e.g., 0, 1, 3, 6 months) Store_Optimal->Analyze sample and Store_Stress->Analyze sample and Evaluate Assess Purity and Identify Degradants Analyze->Evaluate to

References

troubleshooting guide for low yield in 2-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-tert-butylphenol (B146161) Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for low yields encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is low. What are the common causes?

Low yields in the synthesis of this compound, typically a Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or tert-butanol (B103910), can stem from several factors.[1] These include poor regioselectivity leading to the formation of 4-tert-butylphenol (B1678320) and di- or tri-substituted byproducts, catalyst deactivation, incomplete reaction, or issues during product work-up and purification.[1]

Q2: How can I improve the selectivity for the ortho-product (this compound) over the para-product (4-tert-butylphenol)?

Controlling regioselectivity between the ortho and para positions is a significant challenge in phenol alkylation.[2] The hydroxyl group of phenol naturally directs electrophilic attack to both positions.[3] To favor the ortho product, steric hindrance can be utilized. While bulky alkylating agents typically favor para substitution, specific catalysts, such as some rhenium[2][4] or aluminum phenoxide-based catalysts, are known to favor ortho-alkylation.[1][5][6] Reaction temperature can also influence the product ratio.[2]

Q3: My reaction is producing significant amounts of 2,4-di-tert-butylphenol. How can I prevent this over-alkylation?

The formation of di-substituted products occurs when the initially formed this compound undergoes a second alkylation.[7] To minimize this, you can adjust the molar ratio of your reactants.[2] Using a larger excess of phenol relative to the alkylating agent (isobutylene or tert-butanol) increases the probability that the electrophile will react with the starting phenol rather than the mono-alkylated product.[2]

Q4: My reaction has stalled and is not proceeding to completion. What could be the issue?

An incomplete reaction, evidenced by a large amount of unreacted phenol, often points to issues with the catalyst or reaction conditions.[1]

  • Catalyst Deactivation: Acid catalysts, whether Lewis acids (like AlCl₃) or solid acids (like zeolites or resins), can be deactivated by impurities (especially water) in the reactants or by coke formation at higher temperatures.[1][8]

  • Insufficient Temperature: The reaction may be too slow if the temperature is not high enough to overcome the activation energy.[1]

  • Poor Mixing: In heterogeneous catalysis (e.g., with a solid resin) or gas-liquid reactions (using isobutylene), inefficient stirring can limit the reaction rate.

Q5: The reaction mixture turned dark brown or black. What does this signify?

Dark coloration often indicates decomposition or polymerization side reactions. Phenols are susceptible to oxidation, and at elevated temperatures or in the presence of strong acids, complex side reactions can occur, leading to the formation of polymeric or tar-like substances. This can lower the yield of the desired product and complicate purification.

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving the cause of low yields.

Problem 1: Poor Selectivity - High Yield of Byproducts

If your analysis (e.g., by GC-MS or NMR) shows high conversion of phenol but a low yield of the desired this compound, the issue lies with selectivity.

Observed Byproduct(s) Potential Cause Suggested Solution
4-tert-butylphenol (4-TBP)Thermodynamic product is favored; catalyst or conditions do not favor ortho-alkylation.Screen different catalysts known for ortho-selectivity (e.g., aluminum phenoxide).[1][6] Modify the reaction temperature, as selectivity can be temperature-dependent.[2]
2,4-di-tert-butylphenol (2,4-DTBP)Molar ratio of alkylating agent to phenol is too high, leading to over-alkylation.[1][8]Decrease the molar ratio of isobutylene/tert-butanol to phenol. Consider using an excess of phenol.[2]
2,4,6-tri-tert-butylphenol (2,4,6-TTBP)Molar ratio of alkylating agent is significantly too high; reaction time may be too long.[1]Substantially decrease the molar ratio of the alkylating agent. Reduce the overall reaction time.[1]
tert-butyl phenyl etherO-alkylation is competing with C-alkylation. This can be influenced by catalyst and solvent choice.[8]The presence of a controlled amount of water can sometimes suppress O-alkylation.[8] Using protic solvents can favor C-alkylation by solvating the phenolate (B1203915) oxygen.[3]
Problem 2: Low Phenol Conversion - Reaction Stalled

If significant amounts of starting phenol remain, the reaction is not proceeding efficiently.

Potential Cause Diagnostic Check Suggested Solution
Inactive or Poisoned CatalystWater content in reactants; catalyst appearance.Ensure reactants (phenol, tert-butanol, solvent) are thoroughly dry. Impurities can poison the catalyst.[8] For solid catalysts, ensure proper activation before use. If using a reusable catalyst, attempt regeneration.
Suboptimal TemperatureMonitor the internal reaction temperature.Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor progress via TLC or GC. Typical temperatures range from 70-180 °C depending on the catalyst.[7][9]
Insufficient Reaction TimeTake aliquots at different time points and analyze for product formation.Extend the reaction time. Monitor the reaction until phenol consumption plateaus.[1]
Poor Mass TransferObserve the mixing of the reaction. For solid catalysts, are they well-suspended? For isobutylene gas, is it bubbling effectively through the liquid?Increase the stirring rate to improve contact between reactants and the catalyst.[1]

Experimental Protocol Example

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a general example using tert-butanol as the alkylating agent and a solid acid catalyst. Safety Note: Phenol is toxic and corrosive.[7] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.) and a solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-Beta, typically 5-10 wt% relative to phenol).

  • Solvent Addition: Add a suitable solvent like heptane (B126788) or toluene.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reactant Addition: Slowly add tert-butanol (1.1-1.5 eq.) dropwise over 30-60 minutes.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction's progress by taking small aliquots and analyzing them with Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to separate the isomers.

Visualization

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot a low-yield synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Analyze Product Mixture (GC/NMR). Is Phenol Conversion High (>90%)? start->check_conversion selectivity_issue Issue: Poor Selectivity check_conversion->selectivity_issue  Yes reaction_issue Issue: Incomplete Reaction check_conversion->reaction_issue  No check_isomers Is the main byproduct 4-tert-butylphenol? selectivity_issue->check_isomers check_overalkylation Are di- or tri-alkylated byproducts significant? check_isomers->check_overalkylation No optimize_catalyst Optimize Catalyst & Conditions for ortho-Selectivity. - Screen catalysts (e.g., Al-phenoxide) - Vary temperature check_isomers->optimize_catalyst Yes adjust_ratio Adjust Reactant Stoichiometry. - Decrease Alkylating Agent : Phenol ratio - Use excess Phenol check_overalkylation->adjust_ratio Yes end_node Yield Optimized check_overalkylation->end_node If not optimize_catalyst->end_node adjust_ratio->end_node check_catalyst Verify Catalyst Activity. - Check for deactivation (water?) - Ensure proper loading/activation reaction_issue->check_catalyst check_conditions Optimize Reaction Conditions. - Increase Temperature - Increase Reaction Time - Improve Mixing check_catalyst->check_conditions check_conditions->end_node

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

methods to improve the selectivity of ortho-tert-butylation of phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective ortho-tert-butylation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for enhanced ortho-selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high ortho-selectivity during the tert-butylation of phenol?

A1: The main challenge is controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group of phenol is an ortho-, para-directing group, leading to a mixture of products. Key challenges include:

  • Competition with Para-substitution: The para-position is often sterically less hindered, making it a favorable site for the bulky tert-butyl group.[1][2]

  • Polyalkylation: The initial mono-substituted products can undergo further alkylation to form di- and tri-substituted phenols, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol.[3]

  • O-alkylation vs. C-alkylation: Under certain conditions, the reaction can occur at the phenolic oxygen, leading to the formation of tert-butyl phenyl ether (TBPE), an undesired byproduct.[3][4]

Q2: Which types of catalysts are known to favor ortho-tert-butylation?

A2: Several catalytic systems have been developed to promote ortho-selectivity. These often work by creating a steric environment that favors substitution at the ortho position. Notable examples include:

  • Aluminum Phenoxide: This is a classic and effective ortho-directing catalyst, capable of producing high yields of ortho-substituted products.[2]

  • Sulfuric Acid (under specific conditions): While often promoting para-substitution, using very small amounts of sulfuric acid, adding it incrementally, and employing a nonpolar hydrocarbon solvent at specific temperatures can significantly favor ortho-butylation.[2]

  • Zeolites: The porous structure of certain zeolites, such as USY zeolites, can influence selectivity. The shape and size of the pores can create a constrained environment that favors the formation of specific isomers.[5]

  • Metal-Organic Frameworks and Modified Clays (B1170129): Catalysts like Fe-bentonite and other modified clays have been explored, though they often show higher selectivity for the para-isomer.[5][6]

  • Rhenium and Ruthenium Catalysts: Specific organometallic catalysts, such as Re₂(CO)₁₀, have been shown to be highly selective for ortho-alkylation.[7]

Q3: How does reaction temperature influence ortho-selectivity?

A3: Temperature is a critical parameter. For the sulfuric acid-catalyzed reaction, ortho-substitution is favored in a temperature range of approximately 90-100°C.[2] At lower temperatures (e.g., 25-60°C), the formation of tert-butyl phenyl ether is excessive, while at very high temperatures (e.g., 160°C), the production of the undesired para-isomer increases dramatically.[2] For zeolite catalysts, higher temperatures may favor the formation of 4-TBP.[5]

Q4: What is the role of the solvent in controlling selectivity?

A4: The choice of solvent is crucial for directing the reaction towards either C-alkylation or O-alkylation and can influence ortho/para selectivity.

  • For C-alkylation: Non-polar hydrocarbon solvents like toluene, meta-xylene, or isooctane (B107328) are recommended, particularly in sulfuric acid-catalyzed reactions, as they promote ortho-substitution.[2]

  • O- vs. C-alkylation: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, shielding it and favoring C-alkylation. Conversely, polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation.[3][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Phenol Catalyst Inactivity: The chosen catalyst may be unsuitable, poisoned, or not properly activated.• For acid catalysis, ensure the catalyst is not neutralized. • For heterogeneous catalysts, ensure proper preparation and activation procedures are followed. • Consider alternative catalysts known for high activity, such as specific zeolites or aluminum phenoxide.[2][5]
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy barrier.• Gradually increase the reaction temperature while monitoring the reaction progress. Be aware that excessive heat can reduce selectivity.[2]
Poor Ortho-Selectivity (High Para-Isomer Yield) Inappropriate Catalyst: Many common alkylation catalysts, like strong Brønsted acids under standard conditions, inherently favor para-substitution due to sterics.[2]• Switch to a known ortho-directing catalyst like aluminum phenoxide.[2] • If using sulfuric acid, ensure the conditions are optimized for ortho-selectivity: very low catalyst concentration (<0.5 wt%), incremental addition of acid, and a non-polar solvent.[2] • Explore shape-selective catalysts like USY zeolites.[5]
High Reaction Temperature: In some systems, higher temperatures can favor the thermodynamically more stable para-product.• Optimize the temperature. For H₂SO₄ catalysis, a range of 90-100°C is often optimal for ortho-selectivity.[2]
Formation of Di- and Tri-substituted Products High Reactant Molar Ratio: An excess of the alkylating agent (isobutylene or tert-butanol) relative to phenol increases the likelihood of polyalkylation.• Use a large excess of phenol relative to the alkylating agent to favor mono-alkylation.[3] • Carefully control the stoichiometry. For di-ortho-alkylation, a 2.0-2.25 molar ratio of isobutylene (B52900) to phenol is recommended.[3]
Prolonged Reaction Time: Longer reaction times can allow for the subsequent alkylation of the initial mono-alkylated product.• Monitor the reaction closely using techniques like GC or TLC and stop the reaction once the desired ortho-mono-alkylated product concentration is maximized.[3]
Significant Formation of tert-Butyl Phenyl Ether (TBPE) Reaction Conditions Favoring O-Alkylation: Low temperatures and certain catalyst systems can promote ether formation.• Increase the reaction temperature. For sulfuric acid catalysis, increasing the temperature above 60°C sharply reduces ether formation.[2] • Choose a solvent that favors C-alkylation, such as a non-polar hydrocarbon or a protic solvent.[2][3]

Quantitative Data Summary

Table 1: Effect of Catalyst and Temperature on Phenol tert-Butylation (H₂SO₄ Catalyst)
Temperature (°C)Catalyst (96% H₂SO₄)Phenol Conversion (%)Product Distribution (Selectivity %)Reference
Ether 4-t-BP
900.35 wt% (of phenol)~32LowLow
160Not specifiedNot specifiedLowHigh (dramatic jump)
25-60Not specifiedNot specifiedExcessiveNot specified

Note: "t-BP" refers to tert-butylphenol.

Table 2: Comparison of Different Catalytic Systems
Catalyst SystemAlkylating AgentKey ConditionsPhenol Conversion (%)Selectivity for Ortho-Product(s) (%)Reference
Aluminum PhenoxideIsobutyleneNot specifiedHighUp to 85-90% (ortho-products)[2]
SO₃H-functionalized Ionic Liquidtert-Butanol (B103910)70°C, 420 min79.652.4 (for 2-tert-butylphenol)
Fe-bentonitetert-Butanol80°C100 (TBA conversion)81 (for para-tert-butylphenol)[5][6]
Zr-containing Beta zeolitestert-ButanolNot specified7118.5 (for 2,4-DTBP)[9]

Experimental Protocols

Protocol 1: Ortho-Selective Butylation using Sulfuric Acid

This protocol is based on the method described to achieve high ortho-selectivity using sulfuric acid as a catalyst.[2]

Materials:

  • Phenol

  • Non-polar hydrocarbon solvent (e.g., toluene, meta-xylene)

  • Concentrated sulfuric acid (96%)

  • Isobutylene gas

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Dissolve phenol in a non-polar hydrocarbon solvent (e.g., weight ratio of solvent to phenol of ~0.35).

  • Heat the solution to the desired reaction temperature (optimally 90-100°C) with stirring.

  • Add an initial, very small increment of 96% sulfuric acid. The total amount of acid should be less than 0.5% by weight of the phenol.

  • Begin metering isobutylene gas into the reactor at a rate that allows for its complete absorption by the phenol solution.

  • Continue to add the sulfuric acid catalyst in successive small increments throughout the course of the reaction.

  • Monitor the reaction progress by GC to determine the conversion of phenol and the product distribution.

  • Once the desired level of conversion and selectivity is reached, cool the reaction mixture.

  • Quench the reaction and work up the product mixture to remove the catalyst and isolate the desired ortho-tert-butylphenol isomers.

Protocol 2: Cooperative Dual Catalysis for Ortho-Alkylation with Primary Alcohols

This protocol describes a method for the ortho-alkylation of phenols using a cooperative Pd/C and Sc(OTf)₃ catalytic system.[1]

Materials:

  • Phenol (0.4 mmol)

  • Primary alcohol (e.g., 1-hexanol, 20 equivalents)

  • Pd/C (10 wt%, 8.5 mg, 2 mol%)

  • Scandium(III) triflate (Sc(OTf)₃, 5.9 mg, 3 mol%)

  • 12 mL screw-cap vial with a magnetic stir bar

Procedure:

  • To the screw-cap vial, add Pd/C, Sc(OTf)₃, and the phenol.

  • Add the primary alcohol (20 equivalents) to the vial.

  • Seal the vial and place it in a preheated oil bath at 160°C.

  • Stir the reaction mixture at this temperature.

  • Monitor the reaction. Once complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297) (EtOAc) to remove the heterogeneous catalyst and the Lewis acid.

  • Analyze the filtrate to determine yield and product distribution.

Visualizations

G cluster_start Setup & Reagents cluster_reaction Reaction Optimization cluster_analysis Analysis & Workup cluster_troubleshoot Troubleshooting Loop Start Phenol + Alkylating Agent Catalyst Select Ortho-Directing Catalyst (e.g., Al(OPh)₃, modified H₂SO₄) Start->Catalyst Solvent Choose Non-Polar Solvent (e.g., Toluene) Catalyst->Solvent Conditions Set Reaction Conditions (Temp: 90-100°C, Reactant Ratio) Solvent->Conditions Monitor Monitor Reaction (GC/TLC) Conditions->Monitor Workup Quench & Product Isolation Monitor->Workup Analysis Analyze Product Mixture (Yield & Selectivity) Workup->Analysis Decision Ortho-Selectivity > Target? Analysis->Decision Decision->Conditions No, Adjust Parameters (Catalyst, Temp, Ratio) Decision->Workup Yes, Proceed G Reactants Phenol + t-Bu⁺ Intermediate_O O-Alkylation Intermediate Reactants->Intermediate_O O-Attack (Favored by low temp, aprotic solvent) Intermediate_C_ortho Ortho-Wheland Intermediate Reactants->Intermediate_C_ortho C-Attack (ortho) (Favored by ortho-directing cat.) Intermediate_C_para Para-Wheland Intermediate Reactants->Intermediate_C_para C-Attack (para) (Sterically favored) Product_Ether tert-Butyl Phenyl Ether (Kinetic Product) Intermediate_O->Product_Ether Product_Ortho This compound (Ortho-Product) Intermediate_C_ortho->Product_Ortho Product_Para 4-tert-Butylphenol (Para-Product) Intermediate_C_para->Product_Para

References

Technical Support Center: 2-tert-Butylphenol Reactions in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-butylphenol (B146161) under acidic conditions. Here, you will find information to help you understand and mitigate common side reactions, optimize your experimental protocols, and ensure the desired product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary side products observed when conducting reactions with this compound in an acidic medium?

A1: Under acidic conditions, this compound is prone to several side reactions, leading to the formation of undesired by-products. The most common of these include:

  • Isomerization: Rearrangement of the tert-butyl group to the thermodynamically more stable para position, forming 4-tert-butylphenol (B1678320).[1][2]

  • Over-alkylation: Further reaction with the alkylating agent (e.g., isobutylene) to yield di- and tri-substituted phenols such as 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol (B90309), and 2,4,6-tri-tert-butylphenol (B181104).[1][3]

  • Disproportionation: A reaction where two molecules of this compound can rearrange to form phenol (B47542) and a di-tert-butylphenol isomer.

  • Etherification: Formation of tert-butyl phenyl ether, particularly when using weak acid catalysts.[1]

Side_Reactions This compound This compound Side_Products Side_Products This compound->Side_Products Acidic Conditions 4-tert-Butylphenol 4-tert-Butylphenol Side_Products->4-tert-Butylphenol Isomerization 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Side_Products->2,4-Di-tert-butylphenol Over-alkylation 2,6-Di-tert-butylphenol 2,6-Di-tert-butylphenol Side_Products->2,6-Di-tert-butylphenol Over-alkylation 2,4,6-Tri-tert-butylphenol 2,4,6-Tri-tert-butylphenol Side_Products->2,4,6-Tri-tert-butylphenol Over-alkylation tert-Butyl phenyl ether tert-Butyl phenyl ether Side_Products->tert-Butyl phenyl ether Etherification

Q2: I am observing a significant amount of 4-tert-butylphenol in my product mixture. How can I minimize this isomerization?

A2: The isomerization of this compound to the more stable 4-tert-butylphenol is a common issue, particularly in moderately to strongly acidic media and at elevated temperatures.[1] To minimize this side reaction, consider the following strategies:

  • Lower Reaction Temperature: Isomerization is often favored at higher temperatures. Conducting the reaction at the lowest feasible temperature can help to kinetically favor the ortho-product.

  • Choice of Catalyst: The type and strength of the acid catalyst play a crucial role.

    • Less Acidic Catalysts: Using weaker acids can reduce the rate of isomerization.

    • Shape-Selective Catalysts: Zeolites and other solid acid catalysts with specific pore structures can favor the formation of the ortho-isomer due to steric hindrance.

  • Reaction Time: Prolonged reaction times can lead to a higher degree of isomerization as the reaction mixture approaches thermodynamic equilibrium. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.

Isomerization_Mitigation High_Yield_2TBP High Yield of This compound Temperature Temperature Lower_Temp Lower_Temp Temperature->Lower_Temp Lower_Temp->High_Yield_2TBP Catalyst Catalyst Weaker_Acid Weaker_Acid Catalyst->Weaker_Acid Weaker_Acid->High_Yield_2TBP Time Time Shorter_Time Shorter_Time Time->Shorter_Time Shorter_Time->High_Yield_2TBP

Q3: My reaction is producing a complex mixture of di- and tri-tert-butylated phenols. What are the key factors to control over-alkylation?

A3: The formation of 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol occurs when the initial product, this compound, undergoes further alkylation. To control this, focus on the following parameters:

  • Molar Ratio of Reactants: A key factor is the molar ratio of phenol to the alkylating agent (e.g., isobutylene (B52900) or tert-butyl alcohol). Using a molar excess of phenol will decrease the probability of the alkylating agent reacting with the already substituted phenol.

  • Catalyst Loading: Higher catalyst concentrations can accelerate the rate of all reactions, including over-alkylation. Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Reaction Time and Temperature: As with isomerization, prolonged reaction times and higher temperatures can favor the formation of more highly substituted products. Careful monitoring and optimization of these parameters are essential.

ParameterRecommendation to Minimize Over-alkylation
Molar Ratio (Phenol:Alkylating Agent) Increase the molar ratio of phenol. A ratio of 1:1 or higher is often recommended.
Catalyst Loading Use the lowest effective catalyst concentration.
Temperature Conduct the reaction at a lower temperature.
Reaction Time Monitor the reaction and stop it before significant over-alkylation occurs.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using Aluminum Phenoxide Catalyst

This protocol is adapted from procedures that favor the formation of the ortho-alkylated product.

Materials:

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add phenol and aluminum turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to initiate the reaction between phenol and aluminum to form aluminum phenoxide. The reaction is typically exothermic and may require initial gentle heating to start.

  • Alkylation Reaction:

    • Once the catalyst is formed, cool the reaction mixture to the desired temperature (e.g., 100-120°C).

    • Introduce a slow and steady stream of isobutylene gas into the reaction mixture with vigorous stirring. Maintain the reaction temperature and pressure.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup:

    • After the desired conversion is reached, cool the reaction mixture to room temperature.

    • Carefully hydrolyze the reaction mixture by the slow addition of dilute hydrochloric acid.

    • Separate the organic layer. Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any unreacted phenol.

    • Wash again with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to isolate this compound from other isomers and by-products.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Aluminum Phenoxide) Start->Catalyst_Prep Alkylation Alkylation with Isobutylene Catalyst_Prep->Alkylation Monitoring Reaction Monitoring (GC/TLC) Alkylation->Monitoring Monitoring->Alkylation Incomplete Workup Reaction Workup (Hydrolysis, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Fractional Distillation) Workup->Purification End Pure this compound Purification->End

Quantitative Data Summary

The following table summarizes typical product distributions under different catalytic conditions for the alkylation of phenol with tert-butyl alcohol or isobutylene. Note that yields and selectivities are highly dependent on the specific reaction conditions.

CatalystTemperature (°C)Phenol Conversion (%)2-TBP Selectivity (%)4-TBP Selectivity (%)Di-TBP Selectivity (%)Reference
Phosphorus Pentoxide230-26.3432.3416.32[1]
Ionic Liquid ([HIMA]OTs)7086-57.6-[4]
Ga-FSM-1616080.3-43.330.3[5]
MCM-3-NHPhSO3H-99 (TBA Conversion)6432-[5]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and conduct their own risk assessments before undertaking any experimental work. Reaction conditions and outcomes can vary significantly.

References

Technical Support Center: Analytical Challenges in the Separation of tert-Butylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical separation of tert-butylphenol isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My tert-butylphenol isomer peaks are co-eluting or showing poor resolution. What should I do?

A1: Co-elution of tert-butylphenol isomers, particularly 3-tert-butylphenol (B181075) and 4-tert-butylphenol, is a common challenge due to their similar polarities. To improve resolution, consider the following systematic approach:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve separation.[1]

    • Solvent Type: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.[1]

    • pH Adjustment: For phenolic compounds, slight modifications of the mobile phase pH can significantly impact retention and selectivity.[1] Ensure the pH is at least 2 units away from the pKa of the analytes.

  • Modify Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be ideal. For positional isomers, a phenyl-based column (e.g., Phenyl-Hexyl) can provide alternative selectivity compared to standard C18 columns.[1] Columns with low silanol (B1196071) activity are also recommended to reduce secondary interactions.[2][3]

  • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity between closely eluting isomers.

Q2: I'm observing significant peak tailing for my tert-butylphenol isomer peaks. What is the cause and how can I fix it?

A2: Peak tailing in the analysis of phenolic compounds is often attributed to secondary interactions with the stationary phase.[4] Here’s how to troubleshoot this issue:

  • Secondary Silanol Interactions: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with residual silanol groups on silica-based columns, causing tailing.[4]

    • Use a Base-Deactivated Column: Employing a modern, high-purity silica (B1680970) column with end-capping can minimize these interactions.

    • Mobile Phase Modifiers: Adding a small amount of an acidic modifier, like phosphoric acid or formic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[4][5] Try diluting your sample and reinjecting.

  • Injection Solvent Mismatch: Ideally, your sample should be dissolved in the initial mobile phase.[5] If a stronger solvent is used, it can cause peak distortion. Keep the injection volume as small as possible in such cases.[5]

Q3: My peaks are splitting into two or more smaller peaks. What could be the reason?

A3: Peak splitting can arise from several factors related to the analytical method or the HPLC system itself.[6]

  • Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers. To confirm, try a smaller injection volume. If two distinct peaks emerge, you will need to optimize the separation method for better resolution.[6]

  • Blocked Column Frit: A blockage in the column inlet frit can disrupt the sample flow path, leading to peak splitting.[6] If all peaks in the chromatogram are split, this is a likely cause. Consider replacing the frit or the column.

  • Column Voids or Contamination: Voids or channels in the column packing material can create multiple paths for the analyte, resulting in split peaks.[6][7] Column contamination can also lead to this issue.[6] In these cases, the column may need to be replaced.

Gas Chromatography (GC) Troubleshooting

Q1: My tert-butylphenol peaks are tailing in my GC analysis. How can I improve the peak shape?

A1: Peak tailing in GC for polar compounds like phenols is often due to active sites within the system.

  • System Activity: The hydroxyl group of phenols can interact with active sites in the injection port liner, column, or detector connections.[8]

    • Inert Flow Path: Use deactivated liners and guard columns to minimize these interactions. Regularly replacing the septum and liner is also crucial.[8]

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.

  • Column Contamination: Buildup of non-volatile residues from the sample matrix on the column can create active sites.[9]

    • Sample Preparation: Employ a cleanup step, such as solid-phase extraction (SPE), to remove matrix components before injection.

    • Guard Column: Use a guard column to protect the analytical column from contamination.[10]

Q2: I am experiencing poor resolution between tert-butylphenol isomers in my GC method. What parameters can I adjust?

A2: Achieving baseline separation of closely related isomers by GC requires careful optimization of the temperature program and column selection.

  • Temperature Program: A slow oven temperature ramp rate (e.g., 1-2 °C/min) during the elution of the isomers can significantly improve resolution.[11]

  • Column Selection:

    • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For more challenging separations, consider a more polar stationary phase.

    • Column Dimensions: A longer column with a smaller internal diameter and a thicker film can enhance separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in separating tert-butylphenol isomers?

A1: The primary challenges stem from the structural similarities of the isomers. Positional isomers, such as 3-tert-butylphenol and 4-tert-butylphenol, have very similar physicochemical properties, making them difficult to resolve chromatographically. The bulky tert-butyl group can also influence the interaction of the molecule with the stationary phase, sometimes leading to peak shape issues.[12]

Q2: Which technique is better for separating tert-butylphenol isomers: HPLC or GC?

A2: Both HPLC and GC are effective for the analysis of tert-butylphenol isomers, and the choice often depends on the specific application, sample matrix, and desired sensitivity.[13]

  • HPLC is advantageous for less volatile isomers and can often be performed without derivatization. It is a robust technique for quantification.[2]

  • GC-MS offers excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The mass spectrometric data provides definitive identification of the isomers.[13]

Q3: How can I prepare my samples for the analysis of tert-butylphenol isomers?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • For HPLC: Samples should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[2] For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.[2]

  • For GC: A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to extract and concentrate the analytes from the sample matrix.[14]

Data Presentation

Table 1: HPLC Method Parameters for tert-Butylphenol Isomer Separation

ParameterCondition 1Condition 2
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[13]Newcrom R1 (low silanol activity)[3]
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[3]Methanol/Water gradient
Flow Rate 1.0 mL/min[13]1.0 mL/min
Detection UV at 280 nm[13]Diode Array Detector (DAD)
Temperature Ambient or controlled (e.g., 30 °C)25 °C

Table 2: GC-MS Method Parameters for tert-Butylphenol Isomer Separation

ParameterCondition 1[13]Condition 2[14]
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)5MS UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1 mL/minHelium at 1 mL/min
Injector Splitless at 250 °CSplitless at 260 °C
Oven Program 50°C, ramp to 300°C at 10°C/min, hold for 3 min50°C, ramp to 300°C at 10°C/min, hold for 3 min
MS Detector Electron Ionization (EI) at 70 eVSIM mode

Experimental Protocols

Detailed HPLC Protocol for the Separation of 2,4-di-tert-butylphenol (B135424)

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV or DAD detector.[13]

    • Reversed-phase C18 column (4.6 mm x 150 mm, 5 µm particle size).[13]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • 2,4-di-tert-butylphenol standard

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 60:40 (v/v) acetonitrile and water.

    • Add 0.1% phosphoric acid to the mobile phase and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2,4-di-tert-butylphenol in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution.

    • Dissolve or dilute your sample in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.[13]

    • Set the UV detector wavelength to 280 nm.[13]

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 2,4-di-tert-butylphenol in your samples by comparing their peak areas to the calibration curve.

Detailed GC-MS Protocol for the Separation of tert-Butylphenol Isomers

This protocol is adapted from a method for the determination of alkylphenols in wine and may need to be optimized.[14]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).[14]

    • 5MS UI capillary column (30 m x 0.25 mm x 0.25 µm).[14]

  • Reagents and Materials:

    • Helium (carrier gas)

    • tert-Butylphenol isomer standards

    • Ethanol (for stock solutions)

    • SPME fiber assembly

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of the tert-butylphenol isomers in ethanol.[14]

    • For SPME, place 10 mL of the sample in a 20 mL vial.[14]

  • GC-MS Conditions:

    • SPME Extraction: Expose the SPME fiber to the headspace of the sample for 20 minutes at 40 °C.[14]

    • Injection: Desorb the fiber in the injector at 260 °C in splitless mode.[14]

    • Carrier Gas Flow: Set the helium flow rate to 1.0 mL/min.[14]

    • Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.[14]

    • MS Parameters:

      • Transfer line temperature: 300 °C[14]

      • Source temperature: 250 °C[14]

      • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[14]

  • Data Analysis:

    • Identify the isomers based on their retention times and characteristic mass fragments.

    • Quantify the isomers using a calibration curve prepared from the standards.

Visualizations

Troubleshooting_Workflow start Peak Shape Problem Observed (Tailing, Splitting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely a System-Wide Issue check_all_peaks->system_issue Yes specific_peak_issue Likely an Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_connections Check for leaks and improper fittings system_issue->check_connections check_frit_blockage Inspect column for blockage (inlet frit) check_connections->check_frit_blockage flush_replace_column Backflush or replace column check_frit_blockage->flush_replace_column solution Improved Peak Shape flush_replace_column->solution optimize_method Optimize Chromatographic Method specific_peak_issue->optimize_method mobile_phase Adjust Mobile Phase: - Solvent Strength - Solvent Type - pH optimize_method->mobile_phase column_chem Change Column Chemistry: - Different Stationary Phase - Base-deactivated column optimize_method->column_chem sample_prep Review Sample Preparation: - Injection Solvent - Sample Concentration optimize_method->sample_prep mobile_phase->solution column_chem->solution sample_prep->solution

Caption: Troubleshooting workflow for common peak shape problems in chromatography.

References

impact of impurities on 2-tert-butylphenol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the reactivity of 2-tert-butylphenol (B146161). It is intended for researchers, scientists, and drug development professionals to help ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is the acid-catalyzed alkylation of phenol (B47542) with isobutene.[1][2] These impurities include:

Q2: How can these impurities affect the reactivity of this compound in my experiments?

A2: Impurities can have several adverse effects on subsequent reactions:

  • Reduced Yield: Impurities that can also react with the reagents intended for this compound will lead to a mixture of products and a lower yield of the desired compound. For example, residual phenol is more reactive than this compound in many electrophilic substitution reactions.

  • Side Reactions: Certain impurities can lead to the formation of unexpected byproducts, complicating the purification of the final product.

  • Catalyst Poisoning: Unreacted starting materials or other byproducts can sometimes inhibit or deactivate the catalyst used in a subsequent reaction.

  • Inconsistent Reaction Rates: The presence of varying levels of impurities between different batches of this compound can lead to poor reproducibility of your experimental results.

Q3: How can I identify the impurities in my this compound sample?

A3: The most common and effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.[5]

Q4: What are the recommended methods for purifying this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Fractional Distillation: Effective for separating isomers and other byproducts with different boiling points.

  • Recrystallization: A suitable method if the this compound is solid at room temperature or can be derivatized to a crystalline solid.

  • Column Chromatography: Useful for removing impurities with different polarities.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues encountered during reactions involving this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Presence of unreacted phenol. Analyze the starting material for the presence of phenol using GC-MS or NMR. If present, purify the this compound using fractional distillation.
Competition from isomeric impurities. 4-tert-butylphenol and other isomers may react alongside this compound, reducing the yield of the desired product. Purify the starting material to remove these isomers.
Incorrect reaction conditions. Optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Degradation of starting material or product. Ensure that the reaction conditions are not too harsh, which could lead to decomposition. Analyze the crude reaction mixture for degradation products.
Problem 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Reaction with over-alkylated impurities. Di- and tri-tert-butylphenols can undergo reactions to form their own set of byproducts. High-purity this compound is recommended.
Side reactions involving the solvent or other reagents. Review the reaction mechanism to identify potential side reactions. Consider using a different solvent or protecting groups to minimize unwanted reactivity.
Residual acid catalyst from the this compound synthesis. Neutralize any residual acid in the starting material by washing with a mild base, followed by drying.

Quantitative Data on Common Impurities

The following table summarizes common impurities and their physical properties, which can aid in their separation.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
PhenolC₆H₆O94.11181.740.5
This compoundC₁₀H₁₄O150.22224-7[6]
4-tert-ButylphenolC₁₀H₁₄O150.22236-23896-101
2,4-Di-tert-butylphenolC₁₄H₂₂O206.3226456-57
2,6-Di-tert-butylphenolC₁₄H₂₂O206.3225337-39
2,4,6-Tri-tert-butylphenolC₁₈H₃₀O262.43278131

Experimental Protocols

Protocol 1: Quantitative Analysis of Impurities in this compound by GC-MS

This protocol provides a general method for the analysis of common impurities in a this compound sample.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg and dissolving it in 10 mL of a suitable solvent such as ethanol (B145695) or dichloromethane.
  • Prepare a series of working standard solutions of known impurities (phenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, etc.) in the same solvent.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.
  • Injector Temperature: 250 °C
  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

3. Data Analysis:

  • Identify the impurities by comparing their retention times and mass spectra with those of the prepared standards.
  • Quantify the impurities by creating a calibration curve for each identified compound using the standard solutions.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound to remove less volatile and more volatile impurities.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus with a fractionating column. Ensure all joints are properly sealed.
  • Use a heating mantle with a magnetic stirrer to heat the distillation flask.

2. Distillation Procedure:

  • Place the impure this compound in the distillation flask.
  • Slowly apply vacuum to the system.
  • Begin heating the flask gently.
  • Collect the initial fraction, which will contain more volatile impurities like residual phenol.
  • Increase the temperature gradually and collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
  • Leave the less volatile, higher-boiling impurities (di- and tri-tert-butylphenols) as a residue in the distillation flask.

3. Product Analysis:

  • Analyze the purified fraction using GC-MS (as per Protocol 1) to confirm its purity.

Visualizations

experimental_workflow cluster_start Impurity Analysis cluster_purification Purification cluster_reaction Chemical Reaction start Impure this compound gcms GC-MS Analysis (Protocol 1) start->gcms Identify & Quantify Impurities purify Purification (e.g., Vacuum Distillation) gcms->purify Purity < 99% react Subsequent Reaction gcms->react Purity > 99% purify->gcms Re-analyze product Desired Product react->product

Caption: Experimental workflow for handling this compound.

troubleshooting_workflow start Reaction Issue Encountered (e.g., Low Yield) check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions High Purity purify Purify Starting Material check_purity->purify Impurities Detected optimize Optimize Conditions (Temp, Time, Catalyst) check_conditions->optimize Sub-optimal rerun Re-run Experiment check_conditions->rerun Optimal purify->rerun optimize->rerun success Problem Solved rerun->success

Caption: Troubleshooting decision tree for reactions.

reaction_pathway 2-TBP This compound Product Desired Product 2-TBP->Product + Reagent A Reagent Reagent A Phenol Phenol Side_Product_1 Side Product 1 Phenol->Side_Product_1 + Reagent A 4-TBP 4-tert-butylphenol Side_Product_2 Side Product 2 4-TBP->Side_Product_2 + Reagent A DTBP Di-tert-butylphenol Side_Product_3 Side Product 3 DTBP->Side_Product_3 + Reagent A

Caption: Impact of impurities on a hypothetical reaction pathway.

References

Technical Support Center: Optimization of Catalyst Loading for Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of catalyst loading in phenol (B47542) alkylation experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the optimization of catalyst loading for phenol alkylation.

Issue 1: Low or No Conversion of Phenol

  • Possible Cause: Inactive or Insufficient Catalyst

    • Troubleshooting Steps:

      • Verify Catalyst Activity: For Lewis acid catalysts like AlCl₃ or FeCl₃, ensure they are fresh and anhydrous, as moisture can cause deactivation.[1][2] For solid acid catalysts such as zeolites, deactivation can occur due to coking (carbonaceous deposits) or poisoning.[1][3] Regeneration through calcination might be necessary to restore activity.[1]

      • Optimize Catalyst Loading: The amount of catalyst may be insufficient. It has been observed that increasing the catalyst amount can increase phenol conversion up to an optimal point, after which the conversion may plateau or decrease.[4] Incrementally increase the catalyst loading (e.g., in steps of 5 wt%) to find the optimal concentration that maximizes conversion without promoting excessive side reactions.[4][5]

      • Check Catalyst Acidity/Basicity: The strength of the catalyst is crucial. For O-alkylation with alkyl halides, the base used must be strong enough to deprotonate the phenol effectively.[1] For C-alkylation using solid acids, strong acid sites are often required. Poisoning these strong acid sites, for instance by loading potassium onto a BEA zeolite, has been shown to significantly decrease catalyst activity.

  • Possible Cause: Suboptimal Reaction Conditions

    • Troubleshooting Steps:

      • Adjust Reaction Temperature: The temperature may be too low. Phenol conversion generally increases with higher temperatures. However, excessively high temperatures can lead to undesirable side reactions and catalyst deactivation.[1][6] A systematic optimization of the reaction temperature is recommended.

      • Evaluate Reactant Molar Ratio: The ratio of phenol to the alkylating agent can significantly impact conversion. For example, increasing the amount of the alkylating agent (e.g., 1-octene) can increase phenol conversion.

Issue 2: Poor Product Selectivity

  • Possible Cause: Unfavorable O-alkylation vs. C-alkylation Ratio

    • Troubleshooting Steps:

      • Modify Catalyst Properties: The type and properties of the catalyst play a key role. Weak acid sites may favor the formation of O-alkylated products (ethers), while stronger acid sites are often required for C-alkylation. The use of alkali-loaded silica (B1680970) has been shown to be highly selective for O-alkylation.[7]

      • Adjust Reaction Temperature: Temperature can influence the O-/C-alkylation ratio. In some systems, this ratio increases with temperature.

      • Consider Reaction Mechanism: O-alkylation can be a kinetically favored and reversible process, while C-alkylation products may be more thermodynamically stable.[8] Adjusting reaction time and temperature can help control the product distribution.

  • Possible Cause: Poor Regioselectivity (ortho- vs. para- C-alkylation)

    • Troubleshooting Steps:

      • Select Appropriate Catalyst: The catalyst choice can direct the position of alkylation. For instance, some rhenium-based catalysts exhibit high selectivity for ortho-alkylation.[9] The pore structure of zeolite catalysts can also influence the ortho-/para- ratio due to shape selectivity.

      • Optimize Temperature: The reaction temperature can affect the distribution of ortho- and para- isomers.[6] Typically, lower temperatures may favor the ortho-isomer, while higher temperatures can lead to the formation of the more thermodynamically stable para-isomer.[6]

      • Manage Steric Effects: The use of bulky alkylating agents or phenols with bulky substituents can favor alkylation at the less sterically hindered para- position.[1]

  • Possible Cause: Formation of Polyalkylated Products

    • Troubleshooting Steps:

      • Control Reactant Stoichiometry: Polyalkylation occurs when multiple alkyl groups are added to the phenol ring.[10] Using an excess of the aromatic reactant (phenol) can help to minimize this side reaction.[11]

      • Reduce Catalyst Loading: High catalyst loading can sometimes promote polyalkylation. Finding the minimum effective catalyst concentration is key.[5]

      • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of polyalkylation.[1] It is advisable to monitor the reaction progress closely and stop it when the desired mono-alkylated product is at its maximum concentration.[1]

Issue 3: Catalyst Deactivation Over Time

  • Possible Cause: Poisoning

    • Troubleshooting Steps:

      • Identify and Remove Poisons: Catalyst poisons are substances that chemically interact with the active sites.[3] Common poisons include sulfur and nitrogen compounds. Ensure the purity of reactants and solvents.

  • Possible Cause: Coking or Fouling

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Coke consists of carbonaceous deposits that block the catalyst's active sites and pores.[3][12] This can be mitigated by lowering the reaction temperature or adjusting the feed composition.[12]

      • Catalyst Regeneration: A coked catalyst can often be regenerated by controlled oxidation (burning off the coke) in a stream of air or oxygen, followed by reduction if necessary.[1][12]

  • Possible Cause: Thermal Degradation (Sintering)

    • Troubleshooting Steps:

      • Control Reaction Temperature: High temperatures can cause the small catalyst particles to agglomerate (sinter), leading to a loss of active surface area.[3] Operate within the catalyst's recommended temperature range to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting range for catalyst loading in phenol alkylation? A1: The optimal catalyst loading varies widely depending on the specific reaction, catalyst type, and reactants. For solid acid catalysts, loadings can range from 10 to 30 wt% relative to the reactants.[4] For Lewis acids in Friedel-Crafts reactions, a catalytic amount of 1-10 mol% is a common starting point, though in some cases a stoichiometric amount or even an excess may be required, especially if the substrate contains deactivating groups.[5] It is always recommended to start with a lower loading and gradually increase it.[5]

Q2: How does catalyst loading affect product selectivity? A2: Catalyst loading can influence selectivity in several ways. An increase in catalyst loading can lead to a higher conversion of intermediates, which may alter the product distribution. For example, in the alkylation of phenol with 1-octene, increasing catalyst loading leads to a rapid decrease in the unreacted 1-octene. However, excessive catalyst loading can also promote undesirable side reactions like polyalkylation or isomerization.[10]

Q3: Which type of catalyst is better for O-alkylation versus C-alkylation? A3: Generally, basic catalysts or catalysts with weak acid sites favor O-alkylation (ether formation).[7] For instance, alkali-loaded silica is highly selective for O-alkylation.[7] In contrast, strong acid catalysts, such as zeolites or Lewis acids (e.g., AlCl₃), are typically required for C-alkylation (attachment of the alkyl group to the aromatic ring).[10]

Q4: Can the catalyst be recovered and reused? A4: Heterogeneous catalysts, such as zeolites or supported ionic liquids, are preferred in industrial applications because they can be easily separated from the reaction mixture (e.g., by filtration) and potentially regenerated and reused.[13] Homogeneous catalysts, like AlCl₃, are more difficult to separate and often require a quenching step, which complicates their recovery.[2][11]

Q5: What is the role of the solvent in optimizing phenol alkylation? A5: The solvent can significantly influence the reaction pathway and selectivity. For O-alkylation reactions, polar aprotic solvents like DMF or acetone (B3395972) are often used.[1] For Friedel-Crafts C-alkylation, inert solvents are generally preferred to avoid reactions with the catalyst or intermediates.[1] In some cases, the reaction can be performed without a solvent.

Data Presentation

Table 1: Effect of Catalyst Loading on Phenol Conversion (Data derived from the alkylation of phenol with tert-butyl alcohol (TBA) using a supported ionic liquid catalyst at 110 °C and a 1:2 phenol to TBA molar ratio)[4]

Catalyst Loading (wt%)Phenol Conversion (%)
10~68
15~75
20~82
25~85
30~84

Table 2: Effect of K-Loading on BEA(15) Zeolite Activity for Phenol Alkylation with 1-Octene (Reaction Conditions: 373 K, 6 h, Phenol:1-Octene = 1:1 mole ratio)

K-Loading (mmol/g)Strong Acidity (meq/g)Phenol Conversion (%)
00.4437.3
0.10.3514.5
0.20.2513.5
0.40.109.3

Experimental Protocols

General Protocol for the Optimization of Solid Acid Catalyst Loading

This protocol provides a general framework for optimizing catalyst loading for the C-alkylation of phenol with an alkene (e.g., 1-octene) using a solid acid catalyst (e.g., zeolite).

  • Catalyst Activation: Activate the solid acid catalyst by heating it under a flow of dry air or nitrogen at a specified temperature (e.g., 500 °C for zeolites) for several hours to remove adsorbed water and other impurities. Cool the catalyst under an inert atmosphere before use.

  • Reaction Setup:

    • Set up a series of parallel reactions in glass reactors or a multi-well reactor block equipped with magnetic stirring and temperature control.

    • To each reactor, add phenol (1.0 eq.) and the desired solvent (if any).

  • Catalyst Addition:

    • Add varying amounts of the activated catalyst to each reactor. For example, for a 10 mmol scale reaction, you could test loadings of 10 wt%, 15 wt%, 20 wt%, and 25 wt% relative to the mass of phenol.

  • Reaction Initiation:

    • Heat the mixtures to the desired reaction temperature (e.g., 100-150 °C).

    • Once the temperature is stable, add the alkylating agent (e.g., 1-octene, 1.1 eq.) to each reactor to start the reaction.

  • Monitoring the Reaction:

    • Take small aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 6 hours).

    • Quench the reaction in the aliquot (e.g., by cooling and dilution).

    • Filter the catalyst from the aliquot.

    • Analyze the composition of the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity towards the desired products.

  • Data Analysis:

    • Plot the phenol conversion and product selectivity as a function of catalyst loading for each time point.

    • Identify the catalyst loading that provides the best combination of high conversion and high selectivity for the target product in a reasonable timeframe.

  • Work-up (for the optimal reaction):

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for potential regeneration and reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by methods such as distillation or column chromatography to isolate the desired alkylated phenol.

Visualizations

Troubleshooting_Workflow Start Low Phenol Conversion Check_Catalyst Check Catalyst Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Inactive Is Catalyst Inactive or Poisoned? Check_Catalyst->Inactive Temp_Low Is Temperature Too Low? Check_Conditions->Temp_Low Insufficient Is Catalyst Loading Sufficient? Inactive->Insufficient No Regenerate Regenerate or Replace Catalyst Inactive->Regenerate Yes Increase_Loading Increase Catalyst Loading Insufficient->Increase_Loading No Success Problem Resolved Insufficient->Success Yes Ratio_Wrong Is Reactant Ratio Optimal? Temp_Low->Ratio_Wrong No Increase_Temp Increase Temperature Temp_Low->Increase_Temp Yes Optimize_Ratio Optimize Molar Ratio Ratio_Wrong->Optimize_Ratio No Ratio_Wrong->Success Yes Regenerate->Success Increase_Loading->Success Increase_Temp->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low phenol conversion.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Phenol Phenol O_Alkylation O-Alkylated Product (Ether) Phenol->O_Alkylation C_Alkylation C-Alkylated Products Phenol->C_Alkylation Alkene Alkene (Alkylating Agent) Carbocation Carbocation Intermediate Alkene->Carbocation + H+ Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Carbocation Carbocation->O_Alkylation + Phenol (O-attack) Carbocation->C_Alkylation + Phenol (C-attack) Ortho ortho-Alkylphenol C_Alkylation->Ortho Para para-Alkylphenol C_Alkylation->Para

Caption: Simplified phenol alkylation reaction pathways.

Catalyst_Deactivation cluster_causes Causes of Deactivation Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Process Poisoning Poisoning (e.g., S, N compounds) Poisoning->Deactivated_Catalyst Blocks Active Sites Coking Coking/Fouling (Carbon Deposits) Coking->Deactivated_Catalyst Blocks Pores/Sites Sintering Sintering (Thermal Degradation) Sintering->Deactivated_Catalyst Reduces Surface Area

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 2-tert-Butylphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of 2-tert-butylphenol (B146161) and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct comparative studies on this compound are limited in the available literature, this report uses data on the structurally similar 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) as a surrogate for comparison with BHT, alongside a comprehensive overview of the methodologies used to assess their antioxidant potential.

Mechanism of Antioxidant Action: Free Radical Scavenging

Both this compound and BHT belong to the class of phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process terminates the chain reactions of oxidation that can lead to cellular damage. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and through steric hindrance provided by the bulky tert-butyl groups. This steric hindrance is crucial as it prevents the newly formed radical from initiating further oxidative reactions.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to scavenge 50% of free radicals in an in vitro assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the available IC50 values for 2,4-di-tert-butylphenol and BHT from common antioxidant assays. It is important to note that these values are compiled from different studies and are not from a direct, side-by-side comparison under identical experimental conditions. The IC50 values for BHT, in particular, show significant variation across different studies, which can be attributed to differences in experimental protocols, including solvent systems and reaction times.[1][2]

Antioxidant Assay2,4-Di-tert-butylphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)Standard Reference (IC50)
DPPH Radical Scavenging 60 µg/mL[1][3]23 - 202.35 µg/mL[1][4]Ascorbic Acid: ~5 µg/mL[1]
ABTS Radical Scavenging 17 µg/mL[1][3]13 µg/mL[4]Trolox: ~3 µg/mL[1]

Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice that of 2,4-DTBP.[5] This is attributed to the presence of two tert-butyl groups in BHT, which provide greater steric hindrance and protect the hydroxyl group, thereby enhancing its ability to donate a hydrogen atom to quench free radicals.[1]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727) or ethanol (B145695).

  • Preparation of Test Solutions: A series of concentrations of the test compound (this compound or BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.

  • Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only the solvent is also prepared.

  • Incubation: The mixtures are vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Solutions: A series of concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • Reaction: A small aliquot of the test or standard solution is added to the ABTS•+ working solution.

  • Incubation: The mixtures are incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from a plot of percentage inhibition versus concentration.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system such as a linoleic acid emulsion or biological membranes.

General Procedure:

  • Preparation of Lipid Substrate: A lipid substrate, such as a linoleic acid emulsion or liposomes, is prepared.

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or a Fenton reagent (Fe²⁺ + H₂O₂).

  • Treatment with Antioxidant: The test compounds (this compound or BHT) are added to the lipid substrate before or after the addition of the initiator.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of oxidation products, such as malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay, or by measuring the decay of a fluorescent probe incorporated into the lipid substrate.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the level of oxidation in the presence of the antioxidant to that in the control (without antioxidant).

Visualizing the Process

To aid in the conceptual understanding of the experimental and molecular processes, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compounds (this compound & BHT) D Mix Test Compounds with Radical Solution A->D B Prepare Radical Solution (e.g., DPPH or ABTS) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Experimental Workflow for Antioxidant Assays

G cluster_process Free Radical Scavenging Phenolic_Antioxidant Ar-OH Stable_Phenoxyl_Radical Ar-O• Phenolic_Antioxidant->Stable_Phenoxyl_Radical Donates H• Free_Radical R• Neutralized_Molecule R-H Free_Radical->Neutralized_Molecule Accepts H•

Free Radical Scavenging by Phenolic Antioxidants

References

A Comparative Guide to 2-tert-butylphenol and 4-tert-butylphenol as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and pharmaceutical chemistry, the selection of appropriate chemical intermediates is paramount to the success of a synthesis. Among the versatile building blocks available, alkylated phenols play a crucial role. This guide provides a comprehensive comparison of two structural isomers, 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320), focusing on their synthesis, performance as intermediates, and biological implications relevant to drug development.

Physicochemical Properties

Both this compound and 4-tert-butylphenol are produced through the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or its equivalents, such as tert-butanol. However, the position of the bulky tert-butyl group significantly influences their physical and chemical properties, which in turn dictates their primary applications.

PropertyThis compound4-tert-butylphenol
CAS Number 88-18-698-54-4
Molecular Formula C₁₀H₁₄OC₁₀H₁₄O
Molar Mass 150.22 g/mol 150.22 g/mol
Appearance Colorless to light yellow liquidWhite crystalline solid
Melting Point -7 °C96-101 °C
Boiling Point 224 °C236-238 °C
Solubility Soluble in organic solvents, sparingly soluble in waterSoluble in organic solvents, sparingly soluble in water

Synthesis and Selectivity

The synthesis of tert-butylphenols is a classic example of electrophilic aromatic substitution, where the regioselectivity (ortho vs. para substitution) is highly dependent on the choice of catalyst and reaction conditions.

The reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator. Steric hindrance from the bulky tert-butyl group plays a significant role in determining the product distribution.

dot

phenol Phenol 2TBP This compound phenol->2TBP ortho-alkylation 4TBP 4-tert-butylphenol phenol->4TBP para-alkylation isobutylene Isobutylene intermediate tert-butyl carbocation isobutylene->intermediate Protonation catalyst Acid Catalyst catalyst->intermediate intermediate->phenol Electrophilic Attack

General Synthesis Pathway for tert-butylphenols.
Catalytic Systems and Product Distribution

The choice of catalyst is the most critical factor in directing the alkylation towards the desired isomer.

CatalystPredominant ProductPhenol Conversion (%)Selectivity (%)Reaction Conditions
Aluminum Phenoxide This compoundHighHigh for ortho-alkylation100-150 °C
Zeolites (e.g., H-Y, H-Beta) 4-tert-butylphenol8657.6 for 4-TBP70 °C[1]
Sulfuric Acid Mixture, favors para at equilibriumVariableInitially ~1:1 ortho:para, shifts to para50-125 °C[2]
Ionic Liquids (e.g., [HIMA]OTs) 4-tert-butylphenol86 (phenol conversion)57.6 for 4-TBP70 °C[1]
Fe-bentonite 4-tert-butylphenol100 (TBA conversion)81 for 4-TBP80 °C[3]

Performance as Chemical Intermediates

The distinct substitution patterns of this compound and 4-tert-butylphenol lead to their use in different downstream applications.

This compound: Precursor to Sterically Hindered Antioxidants

The primary application of this compound is as a precursor to more complex, sterically hindered phenolic antioxidants. The ortho-tert-butyl group provides steric hindrance to the hydroxyl group, which is crucial for its antioxidant activity. A key derivative is 2,6-di-tert-butylphenol (B90309), formed by a second alkylation of this compound.

dot

2TBP This compound 26DTBP 2,6-di-tert-butylphenol 2TBP->26DTBP Further Alkylation isobutylene Isobutylene isobutylene->26DTBP catalyst Catalyst catalyst->26DTBP antioxidants Higher Molecular Weight Antioxidants (e.g., for polymers, fuels) 26DTBP->antioxidants Intermediate for

This compound as a key antioxidant intermediate.

The steric hindrance provided by the two ortho-tert-butyl groups in 2,6-di-tert-butylphenol and its derivatives is more effective at stabilizing the phenoxyl radical formed during the radical scavenging process compared to the single ortho-substituent in this compound or the para-substituted 4-tert-butylphenol. This enhanced stability prevents the antioxidant radical from initiating new oxidation chains, making 2,6-di-tert-butylphenol derivatives highly efficient primary antioxidants.

4-tert-butylphenol: Monomer for Polymers and Resins

4-tert-butylphenol is a key intermediate in the production of various polymers and resins. Its monofunctional nature (having only one hydroxyl group) allows it to act as a chain terminator in polymerization reactions, controlling the molecular weight of the resulting polymer.

Key applications include:

  • Polycarbonate Resins: Used as a chain stopper to control molecular weight.

  • Phenolic Resins: Incorporated to modify the properties of the resin.

  • Epoxy Resins: Used in the synthesis of epoxy resin curing agents.

Furthermore, 4-tert-butylphenol is utilized as a polymerization inhibitor for monomers like styrene, preventing premature polymerization during storage and transport. While both isomers can theoretically act as radical scavengers, the less sterically hindered hydroxyl group of 4-tert-butylphenol makes it a more accessible radical scavenger in the context of inhibiting polymerization.

Biological Activity and Implications for Drug Development

The interaction of small molecules with biological systems is a critical consideration for drug development professionals. Both this compound and 4-tert-butylphenol, as well as their derivatives, have been studied for their biological activities.

This compound:

  • Exhibits antagonistic effects on the androgen receptor (AR)[4].

  • Acts as an inverse agonist for the estrogen-related receptor gamma (ERRγ)[4].

  • Shows weak inhibitory effects on the progesterone (B1679170) receptor (PR)[4].

4-tert-butylphenol:

  • Demonstrates estrogenic activity by acting as an agonist for the estrogen receptor alpha (ERα)[1][5].

  • Exhibits anti-androgenic properties by antagonizing the androgen receptor[5].

  • Has been identified as an endocrine-disrupting chemical (EDC) due to its interference with hormonal pathways[1].

  • Recent studies suggest it can impact inflammation and glycogen (B147801) metabolism through the miR-363/PKCδ axis[6].

The endocrine-disrupting properties of 4-tert-butylphenol and its derivatives warrant careful consideration in applications where human exposure is possible. For drug development, the observed interactions with nuclear receptors could be a starting point for designing novel modulators, but also raise potential toxicity concerns.

dot

cluster_2TBP This compound cluster_4TBP 4-tert-butylphenol 2TBP_node This compound AR_antagonist Androgen Receptor (AR) Antagonist 2TBP_node->AR_antagonist ERRg_inverse Estrogen-Related Receptor γ (ERRγ) Inverse Agonist 2TBP_node->ERRg_inverse PR_inhibitor Progesterone Receptor (PR) Weak Inhibitor 2TBP_node->PR_inhibitor 4TBP_node 4-tert-butylphenol ERa_agonist Estrogen Receptor α (ERα) Agonist 4TBP_node->ERa_agonist AR_antagonist_4 Androgen Receptor (AR) Antagonist 4TBP_node->AR_antagonist_4 Inflammation Modulates Inflammation 4TBP_node->Inflammation Glycogen Impacts Glycogen Metabolism 4TBP_node->Glycogen

References

A Comparative Guide to Catalysts for Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of phenol (B47542) is a cornerstone of industrial organic synthesis, yielding a diverse array of valuable chemical intermediates. These products are integral to the manufacturing of antioxidants, stabilizers for plastics and rubbers, pharmaceuticals, and UV absorbers.[1] The selection of an appropriate catalyst is paramount, as it profoundly influences reaction efficiency, product selectivity, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for phenol alkylation, supported by experimental data, to aid researchers in navigating this critical decision-making process.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in phenol alkylation is a function of its intrinsic properties—such as acidity (Brønsted vs. Lewis), pore structure, and surface area—and the specific reaction conditions employed.[2][3] A variety of materials, including zeolites, metal oxides, and ionic liquids, have been investigated for this reaction. The following tables summarize the performance of representative catalysts in the alkylation of phenol with different alkylating agents.

Alkylation with Tert-Butanol (B103910) and Isobutylene (B52900)

tert-Butanol and isobutylene are common alkylating agents used to introduce a tert-butyl group to the phenol ring, producing valuable compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP).[1][4]

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity (%)Reference
Zr-containing Beta zeolitetert-butanol-7118.5 (for 2,4-DTBP)[4]
Sulfated SnO₂, TiO₂, ZrO₂tert-butyl alcohol120up to ~60 (yield)2:1 (2-TBP:4-TBP)[2]
HZSM-5tert-butyl alcohol6012.620.5 (o-TBP), 79.5 (p-TBP)[5]
H-βtert-butyl alcohol6031.50.7 (o-TBP), 99.3 (p-TBP)[5]
HPWtert-butyl alcohol6045.830.8 (o-TBP), 50.2 (p-TBP)[5]
Aluminum PhenoxideIsobutylene152-20251.855.6 (yield of o-tert-butylphenol)[6]
Magnesium PhenoxideIsobutylene100--[6]
Acid-supported AluminaIsobutylene120-180--[1]
Activated ClayIsobutylene---[1]
Ionic Liquid ([HIMA]OTs)tert-butyl alcohol708657.6 (4-tert-butylphenol)[1][7]
Alkylation with Methanol

Methanol is utilized for the methylation of phenol, leading to the formation of cresols and anisole, which are precursors for various chemicals and pharmaceuticals.[8][9]

CatalystTemperature (°C)Phenol Conversion (%)Anisole Selectivity (%)Other Major ProductsReference
H-MCM-22-High21o-cresol, p-cresol, 2,4-xylenol[8]
H-beta zeolite-5063o-cresol, p-cresol, 2,4-xylenol[8]
NaX zeolite3208193.9Cresols, xylenols[10]
NaY-I32016.793.4Cresols[10]
Cs loaded silica300-400~90100-[11]
Alkylation with Long-Chain Olefins

Long-chain olefins, such as 1-octene, are used to produce long-chain alkylphenols, which have applications as surfactants and lubricant additives.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Major ProductsReference
BEA(15)1-octene100~37Octyl phenyl ether, octyl phenol
FAU(15)1-octene100~20Octyl phenyl ether, octyl phenol
MOR(11)1-octene100~10Octyl phenyl ether, octyl phenol

Experimental Protocols

The following sections provide generalized methodologies for catalyst synthesis, characterization, and performance evaluation in phenol alkylation, based on protocols described in the cited literature.

Catalyst Synthesis and Characterization

A variety of methods are employed for catalyst preparation, including:

  • Zeolites: Typically obtained from commercial suppliers and may be used in their H-form after calcination.[8] Modification, such as metal-ion exchange, can be performed to alter acidity and catalytic activity.[12]

  • Sulfated Metal Oxides: Synthesized by treating a metal oxide (e.g., SnO₂, TiO₂, ZrO₂) with a sulfating agent like sulfuric acid or ammonium (B1175870) sulfate, followed by calcination.[2]

  • Supported Catalysts: Prepared by impregnating a support material (e.g., silica, alumina) with a solution containing the active catalytic species, followed by drying and calcination.[1][11]

Catalyst Characterization Techniques:

  • X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.

  • N₂ Adsorption-Desorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution.

  • Temperature Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total number and strength of acid sites.

  • Pyridine-FTIR Spectroscopy: To differentiate between Brønsted and Lewis acid sites.[3]

General Procedure for Phenol Alkylation

The alkylation of phenol is typically carried out in a batch or continuous flow reactor system.

Batch Reactor Protocol (example for liquid-phase alkylation):

  • Preparation: A specific amount of phenol and the catalyst are charged into a round-bottom flask or a high-pressure autoclave equipped with a magnetic stirrer and a reflux condenser.[1][13]

  • Solvent Addition (optional): An appropriate solvent can be added to facilitate mixing and heat transfer.[13]

  • Reaction Initiation: The reactor is sealed and heated to the desired reaction temperature. The alkylating agent (e.g., olefin, alcohol) is then introduced. For gaseous alkylating agents like isobutylene, it is injected to a specific pressure.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC).[1]

  • Work-up: Upon completion, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then purified, typically by distillation, to isolate the desired alkylated phenol products.[1][13]

Continuous Fixed-Bed Reactor Protocol (example for vapor-phase alkylation):

  • Catalyst Loading: A fixed amount of the catalyst is packed into a tubular reactor.

  • Pre-treatment: The catalyst is often pre-treated in situ by heating under a flow of inert gas to remove any adsorbed moisture.

  • Reaction: A feed mixture of phenol and the alkylating agent (e.g., methanol) is vaporized and passed through the catalyst bed at a specific temperature and flow rate (defined by the Weight Hourly Space Velocity, WHSV).[8]

  • Product Analysis: The products exiting the reactor are condensed and analyzed using GC to determine phenol conversion and product selectivity.[8]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in a comparative catalyst study, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Alkylation Reaction cluster_analysis Product Analysis & Data Evaluation Catalyst_Synthesis Catalyst Synthesis (e.g., Zeolite, Supported Metal Oxide) Characterization Characterization (XRD, BET, TPD, FTIR) Catalyst_Synthesis->Characterization Reactor_Setup Reactor Setup (Batch or Continuous) Characterization->Reactor_Setup Reactant_Loading Reactant Loading (Phenol, Alkylating Agent) Reactor_Setup->Reactant_Loading Reaction_Execution Reaction Execution (Temperature, Pressure, Time) Reactant_Loading->Reaction_Execution Sampling Product Sampling Reaction_Execution->Sampling Analysis Analysis (GC, GC-MS) Sampling->Analysis Data_Evaluation Data Evaluation (Conversion, Selectivity) Analysis->Data_Evaluation Catalyst_Comparison Catalyst Performance Comparison Data_Evaluation->Catalyst_Comparison

Caption: Generalized experimental workflow for the comparative study of catalysts in phenol alkylation.

Catalyst_Selection_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_performance Performance Metrics Acidity Acidity (Brønsted vs. Lewis) Selectivity Product Selectivity (e.g., o-, p-, di-alkylation) Acidity->Selectivity Porosity Porosity & Surface Area Conversion Phenol Conversion Porosity->Conversion Structure Structure & Composition Stability Catalyst Stability & Reusability Structure->Stability Temperature Temperature Temperature->Conversion Temperature->Selectivity Pressure Pressure Pressure->Conversion Reactant_Ratio Reactant Ratio Reactant_Ratio->Selectivity Optimal_Catalyst Optimal Catalyst Selection Conversion->Optimal_Catalyst Selectivity->Optimal_Catalyst Stability->Optimal_Catalyst

Caption: Key factors influencing the selection of a catalyst for phenol alkylation.

References

validation of analytical methods for 2-tert-butylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 2-tert-butylphenol (B146161) Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound is essential for various applications, including environmental monitoring, food safety, and pharmaceutical analysis. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance: A Comparative Analysis

The choice between HPLC and GC-MS for the analysis of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for volatile compounds like this compound.[1]

Table 1: Comparison of HPLC and GC-MS Performance Parameters

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1]> 0.99[1]
Accuracy (% Recovery) 95 - 105%[1]80 - 113%[1]
Precision (%RSD) < 5%[1]Intraday: < 15%, Interday: < 15%[1]
Limit of Detection (LOD) 0.006 - 0.05 mg/L (for similar phenols)[1]Typically in the low ng/mL range[1]
Limit of Quantitation (LOQ) 1 µg/L (for similar phenols)[1]1 µg/L[1]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[1]Very High; mass spectral data provides definitive identification.[1]
Sample Throughput Moderate to High[1]Moderate[1]
Instrument Cost Lower[1]Higher[1]
Operational Cost Higher (solvent consumption)[1]Lower (gas consumption)[1]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of phenolic compounds in various matrices.[2] A reverse-phase HPLC method with UV detection is a common approach for the quantification of tert-butylphenol derivatives.

Sample Preparation (for plant extracts): [2]

  • Weigh 1 gram of dried, powdered plant material.

  • Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more.

  • Pool the supernatants and evaporate to dryness.

  • Re-dissolve the extract in 5 mL of a methanol:water (1:1, v/v) solution.

  • Perform a liquid-liquid extraction with an equal volume of hexane (B92381) to remove nonpolar interfering compounds.

  • Filter the aqueous layer through a 0.45 µm syringe filter before injection.

Instrumentation: [1]

  • System: Standard HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex samples.[5]

Sample Preparation (Liquid-Liquid Extraction for aqueous samples): [5]

  • To a 10 mL aqueous sample, add a known amount of an internal standard (e.g., 4-tert-butylphenol-d13).

  • Add approximately 2 g of NaCl to facilitate phase separation.

  • Perform liquid-liquid extraction with a suitable organic solvent like dichloromethane (B109758) or hexane.

  • Vortex or shake the mixture vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer and repeat the extraction process twice more.

  • Combine the organic extracts and concentrate if necessary before injection.

Instrumentation: [1]

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500. For higher selectivity, Selected Ion Monitoring (SIM) can be used.[5]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC System (C18 Column) filtration->hplc Injection uv_detector UV Detector hplc->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition end Result data_acquisition->end Quantification

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Aqueous Sample add_is Add Internal Standard & NaCl start->add_is lle Liquid-Liquid Extraction add_is->lle collect_organic Collect Organic Layer lle->collect_organic gcms GC-MS System (Capillary Column) collect_organic->gcms Injection ei_source Electron Ionization gcms->ei_source mass_analyzer Mass Analyzer ei_source->mass_analyzer detector Detector mass_analyzer->detector end Result detector->end Data Analysis & Quantification

Caption: GC-MS experimental workflow for this compound analysis.

References

A Comparative Guide to the Synthesis of 2,6-di-tert-butylphenol: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-di-tert-butylphenol (B90309) (2,6-DTBP) is a critical sterically hindered phenolic compound widely utilized as an antioxidant and a key intermediate in the synthesis of pharmaceuticals and other complex molecules. The industrial production of 2,6-DTBP has traditionally relied on the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900), predominantly using aluminum-based catalysts. However, the quest for more sustainable, efficient, and selective synthetic methodologies has driven research into alternative routes. This guide provides an objective comparison of the conventional synthesis with emerging alternatives, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The performance of various catalytic systems for the synthesis of 2,6-di-tert-butylphenol is summarized below. The data highlights key metrics such as yield, selectivity, and reaction conditions, offering a comparative overview for process development and optimization.

Catalyst SystemStarting MaterialAlkylating AgentTemperature (°C)PressureReaction TimeYield of 2,6-DTBP (%)Selectivity for 2,6-DTBP (%)Key Byproducts
Aluminum Phenoxide PhenolIsobutylene100 - 150Atmospheric - 50 atm8 hours76 - 80.190.5 - 94.52-tert-butylphenol, 2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol[1]
Modified Aluminum Phenoxide This compoundIsobutylene0 - 800.1 - 11 barNot SpecifiedHigh ConversionHigh2,4,6-tri-tert-butylphenol[2]
Cation Exchange Resin (Amberlyst-15) PhenolIsobutylene60 - 130Atmospheric - 5 kg/cm ²2 hoursModerateModerate to High (ortho-selective)This compound, 4-tert-butylphenol, 2,4-di-tert-butylphenol
Zeolites (e.g., H-Y) Phenoltert-butanol~130~10 MPa (in scCO₂)4 hoursLow (Favors 2,4-DTBP)Low (Favors 2,4-DTBP)This compound, 4-tert-butylphenol, 2,4-di-tert-butylphenol[3]
Mesoporous Silica (Al-MCM-41) Phenoltert-butanolNot SpecifiedNot SpecifiedNot SpecifiedModerateGoodThis compound, 4-tert-butylphenol, 2,4-di-tert-butylphenol[4]

Reaction Pathways and Mechanisms

The synthesis of 2,6-di-tert-butylphenol primarily proceeds via electrophilic aromatic substitution. The choice of catalyst plays a crucial role in directing the regioselectivity of the alkylation reaction, favoring the formation of the ortho-substituted product.

G cluster_0 Conventional Route: Aluminum Phenoxide Catalysis cluster_1 Alternative Route: Solid Acid Catalysis phenol Phenol intermediate_Al Activated Complex phenol->intermediate_Al isobutylene Isobutylene isobutylene->intermediate_Al catalyst_Al Aluminum Phenoxide (Lewis Acid) catalyst_Al->intermediate_Al product_26DTBP_Al 2,6-di-tert-butylphenol intermediate_Al->product_26DTBP_Al Ortho-alkylation byproducts_Al Byproducts (2-TBP, 2,4-DTBP, 2,4,6-TTBP) intermediate_Al->byproducts_Al phenol_SA Phenol intermediate_SA Wheland Intermediate phenol_SA->intermediate_SA isobutylene_SA Isobutylene carbocation tert-butyl carbocation isobutylene_SA->carbocation Protonation catalyst_SA Solid Acid Catalyst (e.g., Zeolite, Resin) catalyst_SA->carbocation carbocation->intermediate_SA Electrophilic Attack product_26DTBP_SA 2,6-di-tert-butylphenol intermediate_SA->product_26DTBP_SA Deprotonation byproducts_SA Byproducts (para and other isomers) intermediate_SA->byproducts_SA

Reaction pathways for 2,6-di-tert-butylphenol synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,6-di-tert-butylphenol using Aluminum Phenoxide Catalyst

This protocol describes the conventional industrial method for the synthesis of 2,6-di-tert-butylphenol.

Materials:

  • Phenol

  • Isobutylene

  • Aluminum pellets or turnings

  • Dry Toluene (or other inert solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube

  • Heating mantle

  • Gas cylinder with a flowmeter for isobutylene

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add phenol and aluminum pellets/turnings. Heat the mixture to initiate the reaction, which is evidenced by hydrogen evolution. Continue heating until the aluminum has completely dissolved to form aluminum phenoxide.

  • Alkylation Reaction: Cool the catalyst mixture to the desired reaction temperature (typically 100-110 °C). Begin bubbling isobutylene gas through the stirred solution at a controlled rate.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the consumption of phenol and the formation of 2,6-di-tert-butylphenol and other alkylated products. The reaction is typically run for several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding dilute hydrochloric acid to decompose the aluminum catalyst.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to isolate 2,6-di-tert-butylphenol.

Protocol 2: Synthesis of Alkylated Phenols using a Solid Acid Catalyst (e.g., Zeolite)

This protocol outlines a general procedure for the alkylation of phenol using a solid acid catalyst, which offers advantages in terms of catalyst separation and reusability.

Materials:

  • Phenol

  • tert-butanol or isobutylene

  • Solid acid catalyst (e.g., H-Y Zeolite, pre-activated)

  • Solvent (e.g., a high-boiling alkane or supercritical CO₂)[3]

  • Acetone or ethanol (B145695) (for product recovery)

Equipment:

  • High-pressure autoclave reactor with a magnetic stirrer (if using elevated pressure) or a standard reflux setup

  • Filtration apparatus

  • Gas chromatograph for analysis

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum or in a stream of dry air at a high temperature (specific conditions depend on the catalyst) to remove adsorbed water.

  • Reaction Setup: In the reactor, combine phenol and the activated solid acid catalyst.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 130 °C).[3] If using isobutylene, introduce it as a gas. If using tert-butanol, it can be added directly to the reaction mixture.

  • Reaction: Maintain the reaction at the set temperature with vigorous stirring for the desired duration (e.g., 4 hours).[3]

  • Product Recovery: After the reaction, cool the reactor and depressurize if necessary. Dilute the reaction mixture with a suitable solvent (e.g., acetone) and separate the solid catalyst by filtration.

  • Analysis and Purification: The liquid product can be analyzed by GC to determine conversion and selectivity. Further purification can be achieved by distillation.

Logical Workflow for Catalyst Selection

The choice of a synthetic route for 2,6-di-tert-butylphenol depends on several factors, including the desired scale of production, selectivity requirements, and environmental considerations. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.

G start Start: Define Synthesis Goals scale Scale of Production? start->scale selectivity High Ortho-Selectivity Critical? scale->selectivity Large Scale scale->selectivity Lab/Pilot Scale green_chem Green Chemistry Principles Important? selectivity->green_chem Yes al_phenoxide Aluminum Phenoxide selectivity->al_phenoxide No (para-isomers acceptable) solid_acid Solid Acid Catalyst (Zeolite, Resin) green_chem->solid_acid Yes mod_al_phenoxide Modified Aluminum Phenoxide green_chem->mod_al_phenoxide No

Decision workflow for catalyst selection in 2,6-DTBP synthesis.

Conclusion

The synthesis of 2,6-di-tert-butylphenol remains a significant area of research, with a growing emphasis on developing more sustainable and efficient processes. While the conventional aluminum phenoxide-catalyzed route is well-established for industrial production, alternative methods using solid acid catalysts like zeolites and ion-exchange resins present promising avenues for greener synthesis. These alternatives offer advantages such as easier catalyst separation and potential for regeneration, although challenges in achieving high ortho-selectivity remain. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as production scale, desired product purity, and environmental impact. Further research into novel catalytic systems will continue to refine and improve the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Efficacy of 2-tert-Butylphenol Derivatives as UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV Stabilizer Performance with Supporting Experimental Data

The selection of an appropriate UV stabilizer is critical in preventing the photodegradation of polymeric materials, a process that can lead to discoloration, loss of mechanical strength, and overall product failure. Among the various classes of UV stabilizers, derivatives of 2-tert-butylphenol (B146161), particularly those belonging to the benzotriazole (B28993) family, are widely utilized for their high efficacy. This guide provides a comprehensive comparison of this compound derivatives with other common UV stabilizers, supported by quantitative performance data and detailed experimental protocols.

Performance Comparison of UV Stabilizers

The efficacy of a UV stabilizer is evaluated based on several key performance indicators, including its ability to absorb UV radiation, its long-term stability, and its effectiveness in preserving the physical properties of the polymer matrix. This section compares this compound-derived benzotriazoles with other classes of UV stabilizers, such as benzophenones and Hindered Amine Light Stabilizers (HALS).

Table 1: UV-Vis Absorption Characteristics of Different UV Stabilizer Classes

Stabilizer ClassSpecific ExampleMaximum Absorption (λmax)Molar Absorption Coefficient (ε)
Benzotriazoles (this compound derivative)Tinuvin P~300 nm and ~340 nm[1]> 15,000 L·mol⁻¹·cm⁻¹[1]
BenzophenonesChimassorb 81260 - 350 nm[2]Not specified
Hydroxyphenyl-s-triazinesTinuvin 1600~300 nm and ~340 nm[1][3]> 15,000 L·mol⁻¹·cm⁻¹[1]

Table 2: Performance in Polymer Systems after Accelerated Weathering

PolymerUV StabilizerTest MethodPerformance MetricResult
Polypropylene (PP)Benzotriazole-typeXenon Arc (1000h)Change in Yellowness Index (ΔYI)< 3.0[1]
Polypropylene (PP)HALSAccelerated WeatheringMass LossSignificantly less than unstabilized PP[4]
Low-Density Polyethylene (LDPE)Tinuvin 770 (HALS)Accelerated WeatheringMechanical PropertiesBetter retention than Chimassorb 81[5]
Mixed Plastic Blend (LDPE, PS, PET)Chimassorb 81 (Benzophenone)Accelerated WeatheringMechanical PropertiesLess effective than Tinuvin 770[5]
Epoxy CoatingCycloaliphatic Epoxy SystemQUV-A (2000 hours)Gloss Retention>50%[6]
Epoxy CoatingAromatic Epoxy SystemQUV-A (500 hours)Yellowness Index26.09[6]

Table 3: Oxidative Stability of Polyolefins

PolymerStabilizerTest MethodOIT @ 200°C (minutes)
Polypropylene (PP)Benzotriazole-typeASTM D3895> 60[1]
Polypropylene (PP)4,4'-bis(2,6-di-tert-butylphenol)ISO 11357-1Higher than commercial antioxidants like Irganox 1098[7]

Mechanisms of UV Stabilization

The primary mechanism by which this compound-derived benzotriazoles protect polymers is through the absorption of harmful UV radiation and its dissipation as harmless thermal energy.[1] This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is highly efficient and allows the stabilizer to undergo numerous cycles without significant degradation.[8]

In contrast, Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[8][9] This mechanism provides long-lasting protection, as the HALS are regenerated during the process.[9] Benzophenones, another class of UV absorbers, function similarly to benzotriazoles by absorbing UV radiation.[2]

cluster_degradation Polymer Degradation Pathway cluster_stabilization UV Stabilizer Intervention UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Initiation Photo_Oxidation Photo-oxidation Polymer->Photo_Oxidation Free_Radicals Free Radicals Photo_Oxidation->Free_Radicals Propagation Degradation Degradation (Discoloration, Embrittlement) Free_Radicals->Degradation Benzotriazoles This compound Derivatives (Benzotriazoles) Benzotriazoles->UV_Radiation Absorbs & Dissipates Energy HALS HALS HALS->Free_Radicals Scavenges Start Start: Polymer & Stabilizer Selection Preparation Sample Preparation (e.g., Film Extrusion, Molding) Start->Preparation Characterization Initial Characterization (Color, Gloss, Mechanical Properties) Preparation->Characterization OIT Oxidative Induction Time (ASTM D3895) Preparation->OIT UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Exposure Accelerated Weathering (ASTM G155 / ISO 4892-2) Characterization->Exposure Evaluation Periodic Evaluation Exposure->Evaluation During & After Exposure Analysis Data Analysis & Comparison Evaluation->Analysis OIT->Analysis UV_Vis->Analysis End End: Performance Assessment Analysis->End

References

A Comparative Guide to the Biological Effects of tert-Butylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of different tert-butylphenol isomers, focusing on their endocrine-disrupting potential, cytotoxicity, antioxidant and anti-inflammatory activities, and dermal effects. The information is supported by experimental data to aid in research and development involving these compounds.

Introduction

Tert-butylphenols are a class of alkylphenols with various industrial applications, including their use as antioxidants and intermediates in the synthesis of resins and other polymers.[1] Their widespread use has led to concerns about their potential impact on human health and the environment. The position of the tert-butyl group on the phenol (B47542) ring significantly influences their biological activity. This guide focuses on a comparative analysis of 2-tert-butylphenol (B146161) (2-TBP), 3-tert-butylphenol (B181075) (3-TBP), 4-tert-butylphenol (B1678320) (4-TBP), and the disubstituted isomer 2,4-di-tert-butylphenol (B135424) (2,4-DTBP).

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the various biological effects of tert-butylphenol isomers. Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Endocrine Disrupting Effects: Estrogen and Androgen Receptor Activity

Tert-butylphenol isomers have been shown to interact with nuclear hormone receptors, exhibiting both estrogenic and antiandrogenic activities.

Table 1: Estrogenic and Androgenic Activity of tert-Butylphenol Isomers

IsomerAssayEndpointResultReference
This compound (2-TBP) Human recombinant two-hybrid yeast bioassayERα AntagonismModerate[2]
Human recombinant two-hybrid yeast bioassayAR AntagonismModerate[2]
3-tert-butylphenol (3-TBP) --Data not available-
4-tert-butylphenol (4-TBP) Yeast Estrogen Screen (YES)Estrogenic ActivityWeak agonist[3]
Androgen Receptor (AR) AssayAntiandrogenic ActivityIC50: ~5 µM[4]
2,4-di-tert-butylphenol (2,4-DTBP) Human recombinant two-hybrid yeast bioassayERα AntagonismModerate[2]
Human recombinant two-hybrid yeast bioassayAR AntagonismModerate[2]
Human mesenchymal stem cell adipogenesis assayRXRα ActivationActivator[5]
Cytotoxicity

The cytotoxic potential of tert-butylphenol isomers has been evaluated in various cell lines.

Table 2: Cytotoxicity of tert-Butylphenol Isomers

IsomerCell LineAssayEndpointResultReference
2,4-di-tert-butylphenol (2,4-DTBP) HeLa (human cervical cancer)MTTIC5010 µg/mL[6]
MCF-7 (human breast cancer)MTTIC5011.0 µg/mL[6]
VERO (monkey kidney epithelial)MTTIC50116.8 µg/mL[6]
Human pulp fibroblastsHoechst 33258IC50-[7]
Phenol (for comparison) Human pulp fibroblastsHoechst 33258IC504.5 mM[7]
Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group in tert-butylphenols contributes to their antioxidant properties. Some isomers have also demonstrated anti-inflammatory effects.

Table 3: Antioxidant and Anti-inflammatory Activity of tert-Butylphenol Isomers

IsomerAssayEndpointResultReference
2,4-di-tert-butylphenol (2,4-DTBP) DPPH radical scavengingIC5060 µg/mL[3]
ABTS radical scavengingIC5017 µg/mL[3]
LPS-stimulated RAW264.7 cellsGene ExpressionDecrease in TNF-α, IL-6, IL-1β[8]
2,4,6-tri-tert-butylphenol (B181104) (TBP) LPS-stimulated RAW264.7 cellsGene ExpressionNo significant effect alone[9]

Note: Comparative quantitative antioxidant and anti-inflammatory data for 2-TBP, 3-TBP, and 4-TBP were limited in the searched literature.

Dermal and Other Toxicities

Certain tert-butylphenol derivatives are known to cause skin irritation and sensitization.

Table 4: Dermal and Other Toxicities of tert-Butylphenol Isomers

IsomerEffectSpeciesEndpointResultReference
4-tert-butylphenol (4-TBP) Skin SensitizationHumanPatch TestPositive reactions[10]
2,4-di-tert-butylphenol (2,4-DTBP) Skin SensitizationHumanPatch TestPositive reactions[10]
2,4-di-tert-butylphenol (2,4-DTBP) Repeated Dose Oral ToxicityRatNOAEL (28-day)Male: 75 mg/kg/day, Female: 20 mg/kg/day[11]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

Principle: This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[12] When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of an enzyme (e.g., β-galactosidase) that metabolizes a chromogenic substrate, resulting in a measurable color change.[12]

Methodology:

  • Yeast Culture: A recombinant yeast strain is cultured in a suitable medium to a logarithmic growth phase.[12]

  • Assay Setup: Serial dilutions of the test compounds and a positive control (e.g., 17β-estradiol) are added to a 96-well plate.[13]

  • Incubation: The yeast culture, mixed with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to the wells. The plate is incubated for a defined period (e.g., 18-48 hours) at a controlled temperature (e.g., 30°C).[13][14]

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.[12]

Androgen Receptor (AR) Transcriptional Activation Assay

Principle: This assay employs mammalian cell lines (e.g., 22Rv1/MMTV_GR-KO) that are stably transfected with the human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to androgen response elements (AREs).[15][16] Binding of an androgen agonist to the AR activates transcription of the reporter gene, leading to a measurable signal (e.g., luminescence). Antagonists are identified by their ability to inhibit the response induced by a known AR agonist.[17]

Methodology:

  • Cell Culture and Seeding: The transfected cells are cultured and seeded into 96-well plates.[4]

  • Compound Exposure: Cells are treated with various concentrations of the test compounds, a positive control (e.g., dihydrotestosterone (B1667394) for agonist testing), and/or a known androgen in combination with the test compound for antagonist testing.[4]

  • Incubation: The plates are incubated for a specific duration (e.g., 24 hours) to allow for receptor binding and reporter gene expression.[4]

  • Signal Detection: After incubation, the cells are lysed, and the reporter gene product's activity (e.g., luciferase activity) is measured using a luminometer.[4]

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.[6]

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for a set period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[6]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[6]

Mandatory Visualization

Endocrine Disruption Signaling Pathway

The following diagram illustrates the general mechanism of endocrine disruption by tert-butylphenol isomers through interaction with estrogen and androgen receptors.

cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBP tert-Butylphenol Isomer ER Estrogen Receptor (ER) TBP->ER Binds (Agonist/ Antagonist) AR Androgen Receptor (AR) TBP->AR Binds (Antagonist) ERE Estrogen Response Element ER->ERE Binds to DNA ARE Androgen Response Element AR->ARE Binds to DNA Gene_E Estrogen-responsive Gene Transcription ERE->Gene_E Alters Gene_A Androgen-responsive Gene Transcription ARE->Gene_A Blocks

Caption: Endocrine disruption by tert-butylphenol isomers.

Experimental Workflow for Endocrine Disruptor Screening

This diagram outlines a typical workflow for screening chemicals for their potential to disrupt endocrine signaling pathways.

cluster_workflow Screening Workflow start Test Compound (tert-Butylphenol Isomer) in_vitro In Vitro Assays (e.g., YES, AR Transactivation) start->in_vitro data_analysis Data Analysis (IC50 / EC50 Determination) in_vitro->data_analysis pathway Signaling Pathway Investigation data_analysis->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo risk_assessment Risk Assessment in_vivo->risk_assessment

Caption: Workflow for endocrine disruptor screening.

Logical Relationship: Structure and Biological Activity

The position of the tert-butyl group on the phenol ring is a key determinant of the biological activity of these isomers. This diagram illustrates the relationship between structure and the observed effects.

cluster_relationship Structure-Activity Relationship structure Isomer Structure (Position of tert-butyl group) steric Steric Hindrance structure->steric electronic Electronic Effects (Electron-donating) structure->electronic receptor Receptor Binding Affinity (ER, AR, RXR) steric->receptor antioxidant Antioxidant Capacity (Radical Scavenging) electronic->antioxidant biological_effect Observed Biological Effect (e.g., Endocrine Disruption, Cytotoxicity) receptor->biological_effect antioxidant->biological_effect

Caption: Structure-activity relationship of isomers.

References

Unmasking the Endocrine Disrupting Potential of 2-tert-butylphenol: A Comparative Analysis of its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available in vitro data reveals that 2-tert-butylphenol (B146161) (2-TBP), a chemical intermediate used in the synthesis of various industrial products, exhibits cross-reactivity with multiple nuclear receptors, raising questions about its potential as an endocrine-disrupting chemical (EDC). This guide provides a comparative analysis of the biological activity of 2-TBP and related alkylphenols, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their assessments.

Quantitative Comparison of Alkylphenol Activity on Nuclear Receptors

The endocrine-disrupting activity of this compound and its structural isomers has been evaluated in various biological assays. The following tables summarize the available quantitative and qualitative data on their interaction with key nuclear receptors.

Table 1: Comparative Activity of this compound and Related Compounds on Estrogen Receptor Alpha (ERα)

CompoundAssay TypeSpeciesEndpointResultReference
This compoundRecombinant Yeast AssayHumanAgonist/AntagonistNo Activity[1]
4-tert-butylphenolE-screen (MCF-7 cell proliferation)HumanEstrogenic ActivityWeak Agonist[2]
4-tert-butylphenolCompetitive ER Binding AssayHumanBinding AffinityWeak Binder[2]
2,4-di-tert-butylphenolNot specifiedNot specifiedNot specifiedNo data available

Table 2: Comparative Activity of this compound and Related Compounds on Androgen Receptor (AR)

CompoundAssay TypeSpeciesEndpointResultReference
This compoundRecombinant Yeast AssayHumanAntagonist ActivityAntagonist[1]
4-tert-butylphenolNot specifiedNot specifiedNot specifiedNo data available
2,4-di-tert-butylphenolRecombinant Yeast Two-HybridHumanAntagonist ActivityModerate Antagonist[3]

Table 3: Comparative Activity of this compound on Other Nuclear Receptors

CompoundReceptorAssay TypeSpeciesEndpointResultReference
This compoundProgesterone (B1679170) Receptor (PR)Recombinant Yeast AssayHumanInhibitory ActivityWeak Inhibitor[1]
This compoundEstrogen-Related Receptor γ (ERRγ)Recombinant Yeast AssayHumanInverse Agonist ActivityInverse Agonist[1]
2,4-di-tert-butylphenolRetinoid X Receptor (RXR)Reporter Gene AssayHumanAgonist ActivityActivator[4]

Experimental Methodologies

Detailed protocols for key in vitro assays are provided below to facilitate the replication and further investigation of the cross-reactivity of this compound.

Yeast Two-Hybrid Assay for Nuclear Receptor Interaction

The yeast two-hybrid (Y2H) system is a powerful genetic method to study protein-protein interactions, including the interaction of chemicals with nuclear receptors.

Principle: This assay utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the nuclear receptor of interest (e.g., AR, ER) is fused to the DBD (the "bait"), and a coactivator protein that interacts with the receptor in a ligand-dependent manner is fused to the AD (the "prey"). When the bait and prey proteins interact in the presence of a ligand (the test chemical), the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This transcription factor then activates a reporter gene (e.g., lacZ, HIS3), leading to a measurable output (e.g., color change, growth on selective media).

Simplified Protocol:

  • Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is used that has a reporter gene under the control of a promoter with binding sites for the DBD.

  • Plasmids: Two plasmids are introduced into the yeast: one expressing the bait fusion protein and another expressing the prey fusion protein.

  • Culture and Exposure: The yeast cells are cultured in a medium containing the test chemical (e.g., this compound) at various concentrations.

  • Reporter Gene Assay: The activity of the reporter gene is measured. For a lacZ reporter, a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) can be performed to quantify β-galactosidase activity. For a HIS3 reporter, cell growth on a histidine-deficient medium is assessed.

  • Data Analysis: The dose-response curve is plotted to determine the agonistic or antagonistic activity of the test chemical. For antagonists, the assay is performed in the presence of a known agonist, and the ability of the test chemical to inhibit the agonist's effect is measured.

Androgen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to bind to the androgen receptor.

Principle: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR). The test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioligand is then measured, and a decrease in radioactivity indicates that the test compound has displaced the radioligand from the AR.

Simplified Protocol:

  • Receptor Preparation: Prepare cytosol from the ventral prostate of castrated rats or use a purified recombinant AR.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or a known competitor (e.g., unlabeled R1881 for the standard curve).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from the competition curve. The relative binding affinity (RBA) can then be determined by comparing the IC50 of the test compound to that of a reference compound.

Estrogen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.

Principle: A human cell line (e.g., HeLa-9903, MCF-7) that stably or transiently expresses the human estrogen receptor α (hERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE) is used. When an estrogenic compound binds to and activates the ER, the receptor-ligand complex binds to the ERE and drives the transcription of the reporter gene. The resulting reporter protein activity is then quantified.

Simplified Protocol:

  • Cell Culture: Culture the selected cell line in appropriate media. For the assay, cells are typically plated in multi-well plates.

  • Chemical Exposure: The cells are exposed to various concentrations of the test chemical. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

  • Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonistic activity, cells are co-treated with a fixed concentration of an ER agonist and varying concentrations of the test compound.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental process, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Test_Compound Test Compound (this compound) Exposure Exposure/ Incubation Test_Compound->Exposure Assay_System Biological Assay System (e.g., Yeast, Cells, Receptor Prep) Assay_System->Exposure Measurement Measurement of Endpoint Exposure->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response Parameter_Calc Calculation of IC50/EC50 Dose_Response->Parameter_Calc Activity_Assess Assessment of Agonist/Antagonist Activity Parameter_Calc->Activity_Assess

Caption: A generalized workflow for assessing the cross-reactivity of a test compound in a biological assay.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) HSPs Heat Shock Proteins (HSPs) AR_Androgen AR-Androgen Complex AR_HSP_complex->AR_Androgen Dissociation of HSPs ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Dimerization Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response TBP This compound (Antagonist) TBP->AR_HSP_complex Binds & Inhibits Androgen Binding

Caption: Simplified signaling pathway of the androgen receptor and the antagonistic action of this compound.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER_HSP_complex ER-HSP Complex Estrogen->ER_HSP_complex Binds ER Estrogen Receptor (ER) HSPs Heat Shock Proteins (HSPs) ER_Estrogen ER-Estrogen Complex ER_HSP_complex->ER_Estrogen Dissociation of HSPs ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Translocation & Dimerization Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Simplified signaling pathway of the estrogen receptor. This compound shows no significant activity.

Conclusion

The available data indicates that this compound has the potential to act as an endocrine disruptor through multiple pathways. It demonstrates clear antagonistic activity towards the androgen receptor and inverse agonist activity towards the estrogen-related receptor γ.[1] Furthermore, it acts as a weak inhibitor of the progesterone receptor.[1] In contrast, it does not appear to interact significantly with the estrogen receptor α.[1] The cross-reactivity profile of this compound, particularly its anti-androgenic properties, warrants further investigation to fully understand its potential impact on human health and the environment. The provided experimental protocols and comparative data serve as a valuable resource for researchers to build upon these findings.

References

A Comparative Guide to the Spectroscopic Analysis of Tert-butylated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butylated phenols are a critical class of compounds widely utilized as antioxidants and stabilizers in various industries, including pharmaceuticals, food, and polymers. Accurate structural elucidation and purity assessment are paramount for their application. This guide provides a comparative spectroscopic analysis of common tert-butylated phenols, offering key data, detailed experimental protocols, and workflow visualizations to aid in their characterization.

Comparative Spectroscopic Data

The structural characterization of tert-butylated phenols relies on a combination of spectroscopic techniques. The following tables summarize key quantitative data for several common examples, facilitating a direct comparison of their spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The chemical shifts (δ) are highly sensitive to the substitution pattern on the aromatic ring.

Compoundtert-Butyl Protons (δ, ppm)Aromatic Protons (δ, ppm)OH Proton (δ, ppm)Other Protons (δ, ppm)
2,4-Di-tert-butylphenol 1.32 (s, 9H), 1.44 (s, 9H)7.28 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H)~4.8 (s, 1H)-
2,6-Di-tert-butylphenol 1.45 (s, 18H)7.08 (d, 2H), 6.81 (t, 1H)~5.1 (s, 1H)-
2,4,6-Tri-tert-butylphenol 1.30 (s, 9H, 4-position), 1.45 (s, 18H, 2,6-positions)[1]7.21 (s, 2H)[1]5.02 (s, 1H)[1]-
Butylated Hydroxytoluene (BHT) 1.46 (s, 18H)6.98 (s, 2H)~4.9 (s, 1H)2.27 (s, 3H, -CH₃)
4-tert-Butylphenol 1.29 (s, 9H)7.27 (d, 2H), 6.80 (d, 2H)~4.7 (s, 1H)-

Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule.

CompoundC-OH (δ, ppm)Aromatic CH (δ, ppm)Quaternary Aromatic C (δ, ppm)C(CH₃)₃ (δ, ppm)C(CH₃)₃ (δ, ppm)Other (δ, ppm)
2,4-Di-tert-butylphenol 149.8124.1, 123.5, 115.0141.2, 135.534.8, 34.231.7, 29.6-
2,6-Di-tert-butylphenol 151.8126.3, 118.5135.934.430.3-
2,4,6-Tri-tert-butylphenol 151.3121.8141.4, 134.934.5, 31.730.4-[2]
Butylated Hydroxytoluene (BHT) 151.7125.4135.8, 128.934.230.420.9 (-CH₃)
4-tert-Butylphenol 152.9126.1, 114.6143.134.131.6-

Data compiled from various sources including SpectraBase.[3][4][5] Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

CompoundO-H Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C-H Aliphatic (cm⁻¹)C=C Aromatic (cm⁻¹)
2,4-Di-tert-butylphenol ~3640 (sharp, free), ~3500 (broad, H-bonded)~3050~2960~1600, 1480
2,6-Di-tert-butylphenol ~3650 (sharp, sterically hindered)[6]~3060~2960~1600, 1485
2,4,6-Tri-tert-butylphenol ~3645 (sharp, sterically hindered)~3070~2955~1600, 1475
Butylated Hydroxytoluene (BHT) ~3630 (sharp, sterically hindered)[7]~3071[7]~2953[7]~1431[7]
4-tert-Butylphenol ~3610 (sharp, free), ~3300 (broad, H-bonded)~3040~2960~1610, 1510

Frequencies are approximate. The O-H stretch is particularly sensitive to concentration and hydrogen bonding.[8][9]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is reported.

Compoundλmax (nm)Solvent
Butylated Hydroxytoluene (BHT) 204, ~278[10][11]Ethanol / Methanol
4-tert-Butylphenol ~225, 277, 283Various
2,4-Di-tert-butylphenol ~275Various
2,4,6-Tri-tert-butylphenol ~277Various[12]

λmax values can shift based on the solvent used.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.

CompoundMolecular Weight ( g/mol )Molecular Ion [M]⁺ (m/z)Key Fragment [M-15]⁺ (m/z)Key Fragment [M-57]⁺ (m/z)
2,4-Di-tert-butylphenol 206.33206191149
2,6-Di-tert-butylphenol 206.33206[14]191149
2,4,6-Tri-tert-butylphenol 262.43[12]262247205
Butylated Hydroxytoluene (BHT) 220.35220205163
4-tert-Butylphenol 150.22[15][16]15013593

Fragmentation patterns correspond to the loss of a methyl group ([M-15]⁺) or a tert-butyl group ([M-57]⁺), which are characteristic of these compounds.[17]

Detailed Experimental Protocols

Reproducible data is contingent on consistent experimental methodology. The following are standard protocols for the spectroscopic analysis of tert-butylated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the phenol (B47542) sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17][18] Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).[17]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.[17]

    • Parameters : Acquire spectra using a standard 30° or 45° pulse angle. Set the relaxation delay to 1-5 seconds to ensure full proton relaxation.[1][18] The spectral width should typically cover -2 to 16 ppm.[17]

  • ¹³C NMR Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.[18]

    • Parameters : Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[17][18]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal at 0.00 ppm.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method (Solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) (Solids/Liquids) : Place a small amount of the sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[18] This method requires minimal sample preparation.

  • Data Acquisition :

    • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.[1]

    • Procedure : Record a background spectrum of the empty sample holder or pure KBr pellet. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[17][18]

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the phenol in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax.

  • Data Acquisition :

    • Instrument : A dual-beam UV-Vis spectrophotometer.

    • Procedure : Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline. Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Mass Spectrometry (MS) via GC-MS
  • Sample Preparation : Dissolve the phenol sample in a volatile solvent like dichloromethane (B109758) or methanol.[1]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used.[18]

  • GC Parameters :

    • Column : Use a non-polar capillary column (e.g., HP-5MS).[18]

    • Temperature Program : Start at a low oven temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[18]

  • MS Parameters :

    • Ionization : Electron Ionization (EI) at a standard energy of 70 eV.[18]

    • Mass Range : Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40 to 550).[18]

  • Data Analysis : Identify the compound based on its retention time and by comparing its fragmentation pattern to spectral libraries (e.g., NIST).[18]

Visualized Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a tert-butylated phenol sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Characterization Sample Tert-butylated Phenol Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrometer Prep_UV->Acq_UV Acq_MS GC-MS System Prep_MS->Acq_MS Analysis Spectral Interpretation & Library Comparison Acq_NMR->Analysis Acq_IR->Analysis Acq_UV->Analysis Acq_MS->Analysis Result Structural Elucidation & Purity Assessment Analysis->Result

Caption: General experimental workflow for spectroscopic analysis.

Antioxidant Mechanism of Hindered Phenols

Many tert-butylated phenols, like BHT, function as radical scavengers. The bulky tert-butyl groups sterically hinder the hydroxyl group, which enhances its stability and allows it to donate a hydrogen atom to quench free radicals, thereby terminating oxidative chain reactions.

Caption: Antioxidant mechanism of a hindered phenol.

References

Comparative Cost Analysis of 2-tert-Butylphenol Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Industrial Synthesis Routes

The industrial synthesis of 2-tert-butylphenol (B146161), a key intermediate in the production of antioxidants, fragrances, and pharmaceuticals, is primarily achieved through the Friedel-Crafts alkylation of phenol (B47542).[1] This guide provides a comparative cost analysis of the principal methods, focusing on the choice of alkylating agent and catalyst, which are the primary determinants of the overall process economics and environmental impact.

Executive Summary

The synthesis of this compound predominantly involves the reaction of phenol with either isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst. The selection of the catalyst, ranging from homogeneous liquid acids to heterogeneous solid acids, significantly influences raw material costs, energy consumption, product yield and selectivity, and waste disposal requirements. While homogeneous catalysts like sulfuric acid and phosphoric acid are traditional choices, heterogeneous catalysts such as zeolites, activated clays, and ion-exchange resins are gaining prominence due to their ease of separation, potential for regeneration, and reduced environmental footprint.

Comparative Cost Analysis

The following tables provide a detailed breakdown of the estimated costs associated with different synthesis methods for this compound. Prices for raw materials and catalysts are based on recent market data and may be subject to fluctuation.

Table 1: Raw Material Cost Comparison

Raw MaterialAlkylating AgentPrice (USD/metric ton)
Phenol-~$943 - $1120[2]
IsobutyleneIsobutylene~$1120 - $1540[3]
tert-Butanoltert-Butanol~$710 - $1210[4]

Table 2: Catalyst Cost Comparison

Catalyst TypeSpecific CatalystPrice (USD/kg)Key Considerations
Homogeneous
Liquid Mineral AcidSulfuric Acid (93%)~$0.11 - $0.15[5][6]Corrosive, significant waste treatment costs, difficult to recycle.[7][8]
Phosphoric Acid~$0.84 - $1.44[9]Less corrosive than sulfuric acid, but still presents disposal challenges.
Lewis AcidAluminum Trichloride~$21.12/100g (Reagent Grade)[10]Highly reactive, generates corrosive HCl gas, and requires stringent moisture control.[10]
OrganometallicAluminum PhenoxidePrice not readily available; prepared in-situ.Often prepared from aluminum and phenol; catalyst deactivation and waste disposal are concerns.[11]
Heterogeneous
ZeolitesVaries (e.g., Zeolite Beta)~$0.20 - $1.50 (Industrial Grade)[12]High selectivity, regenerable, but can be prone to deactivation.[12]
Activated ClaysAcid-activated Montmorillonite~$0.05 - $0.50[2][6]Low cost, but may have lower activity and selectivity compared to zeolites.[12]
Ion-Exchange ResinsSulfonated PolystyreneVaries widely based on type and grade.Easy to handle and separate, but have temperature limitations and potential for degradation.[13]

Table 3: Comparative Performance and Process Parameters

Catalyst TypeAlkylating AgentTypical Temperature (°C)Typical Pressure (bar)Selectivity for 2-TBPYield (%)Catalyst Lifespan/Regeneration
Sulfuric AcidIsobutylene50-125[14]Atmospheric to moderateModerateVariesNot typically regenerated; neutralization and disposal required.
Phosphoric AcidIsobutylene/tert-Butanol80-230[15]Atmospheric to moderateModerateVariesNot typically regenerated; neutralization and disposal required.
Aluminum PhenoxideIsobutylene100-120[11]Up to 25[11]High ortho-selectivityUp to 80[7]Deactivated and disposed of after reaction.[11]
ZeolitesIsobutylene/tert-Butanol100-2001-20HighUp to 90+Regenerable through calcination to remove coke deposits.[12]
Activated ClaysIsobutylene/tert-Butanol80-1801-10ModerateVariesCan be regenerated, but lifespan may be limited.
Ion-Exchange ResinsIsobutylene/tert-Butanol60-120AtmosphericGoodVariesRegenerable with acid wash, but thermal stability is a concern.[13]

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory or plant conditions.

Method 1: Sulfuric Acid Catalyzed Alkylation with Isobutylene

Materials:

  • Phenol

  • Isobutylene

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Organic solvent (e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge phenol and the organic solvent.

  • Slowly add concentrated sulfuric acid to the stirred mixture while maintaining the temperature below 30°C.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Bubble isobutylene gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and quench by slowly adding it to a stirred solution of sodium hydroxide to neutralize the acid catalyst.

  • Separate the organic layer, wash with water, and dry over a drying agent.

  • Remove the solvent by distillation and purify the crude this compound by fractional distillation under reduced pressure.

Method 2: Zeolite (H-BEA) Catalyzed Alkylation with tert-Butanol

Materials:

  • Phenol

  • tert-Butanol

  • H-BEA Zeolite catalyst

  • Organic solvent (e.g., dodecane)

Procedure:

  • Activate the H-BEA zeolite catalyst by heating at a high temperature (e.g., 500°C) under a flow of dry air for several hours.

  • In a batch reactor, add the activated catalyst, phenol, and the organic solvent.

  • Heat the mixture to the reaction temperature (e.g., 150°C) under stirring.

  • Add tert-butanol to the reactor, either all at once or in a dropwise manner.

  • Maintain the reaction at the desired temperature and pressure, monitoring the progress by GC.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The liquid product can be purified by fractional distillation.

  • The recovered catalyst can be regenerated for subsequent runs by calcination to burn off any coke deposits.

Process Logic and Workflow

The general workflow for the synthesis of this compound via Friedel-Crafts alkylation can be visualized as a series of logical steps, from raw material selection to final product purification. The choice of catalyst (homogeneous vs. heterogeneous) introduces a key branching point in the process, particularly concerning catalyst separation and waste treatment.

SynthesisWorkflow cluster_input Raw Materials cluster_catalyst Catalyst Selection cluster_downstream Downstream Processing Phenol Phenol Reaction Alkylation Reaction Phenol->Reaction Alkylating_Agent Alkylating Agent (Isobutylene or tert-Butanol) Alkylating_Agent->Reaction Homogeneous Homogeneous (e.g., H2SO4, AlCl3) Homogeneous->Reaction Homogeneous Route Heterogeneous Heterogeneous (e.g., Zeolites, Clays) Heterogeneous->Reaction Heterogeneous Route Homogeneous_Separation Neutralization & Liquid-Liquid Separation Reaction->Homogeneous_Separation Heterogeneous_Separation Filtration/ Decantation Reaction->Heterogeneous_Separation Purification Distillation Homogeneous_Separation->Purification Waste_Treatment Waste Treatment Homogeneous_Separation->Waste_Treatment Heterogeneous_Separation->Purification Catalyst_Regeneration Catalyst Regeneration Heterogeneous_Separation->Catalyst_Regeneration Final_Product This compound Purification->Final_Product Catalyst_Regeneration->Heterogeneous Recycle

Caption: Logical workflow for this compound synthesis.

Signaling Pathway of Catalytic Action

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst, whether homogeneous or heterogeneous, plays a crucial role in generating the tert-butyl carbocation electrophile.

CatalyticPathway cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkylating_Agent Alkylating Agent (Isobutylene or tert-Butanol) Carbocation tert-Butyl Carbocation ((CH3)3C+) Alkylating_Agent->Carbocation Protonation/ Dehydration Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Alkylating_Agent Intermediate Wheland Intermediate (Sigma Complex) Carbocation->Intermediate Phenol Phenol Phenol->Intermediate Product This compound Intermediate->Product Loss of H+ Product->Acid_Catalyst Catalyst Regeneration

References

2-tert-butylphenol: A Non-Toxic Intermediate? A Comparative Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the toxicological profile of 2-tert-butylphenol (B146161) against its common structural isomers, 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), supported by experimental data and detailed methodologies.

The selection of chemical intermediates with low toxicity is a critical consideration in modern drug development and chemical synthesis to ensure the safety of personnel and the environment. This compound is frequently utilized as an intermediate in the synthesis of various compounds. This guide provides a comparative analysis of its toxicity profile against two common alternatives, 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol, to validate its standing as a potentially non-toxic intermediate.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its selected alternatives. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to potential differences in experimental conditions.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteLD50/LC50Reference
This compound LD50RatOral440 mg/kg[1]
LD50RatDermal705 mg/kg
LD50RabbitDermal1373 - 7450 mg/kg[2]
LC50RatInhalation1070 mg/m³/4h[3]
2,4-di-tert-butylphenol LD50RatOral~1762.4 - 2000 mg/kg[4]
LD50RabbitDermal2200 mg/kg[5]
2,6-di-tert-butylphenol LD50RatOral> 5000 mg/kg[6]
LD50MouseOral800 - 2995 mg/kg[7][8]
LD50RabbitDermal> 10 g/kg[7]

Table 2: In Vitro Genotoxicity Data

CompoundAssayTest SystemMetabolic ActivationResultReference
This compound Ames TestS. typhimuriumWith & WithoutNegative[9]
Chromosomal AberrationMammalian CellsWith & WithoutPositive (Polyploidy)[9]
2,4-di-tert-butylphenol Ames TestS. typhimurium & E. coliWith & WithoutNegative[4]
Chromosomal AberrationCHL/IU CellsWithPositive[4]
2,6-di-tert-butylphenol Ames TestS. typhimuriumNot specifiedNegative[6]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines.

Acute Oral Toxicity (Adapted from OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in 96-well plates.

  • Compound Exposure: Cells are exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured spectrophotometrically.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's cytotoxicity.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[10][11]

In Vitro Genotoxicity: Chromosomal Aberration Test (OECD Guideline 473)
  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary cells) are cultured.

  • Compound Exposure: Cells are exposed to the test compound at various concentrations, with and without a metabolic activation system.

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations.

  • Endpoint: The frequency of cells with chromosomal aberrations is determined. A significant, dose-dependent increase indicates clastogenic potential.[12][13]

Visualizing the Validation Process

To provide a clearer understanding of the toxicological evaluation process, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway of cellular response to a toxic substance.

G Experimental Workflow for Toxicity Validation cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Testing cluster_2 Mechanism of Action & Risk Assessment QSAR/ToxCast QSAR/ToxCast (Initial Hazard Prediction) High-Throughput\nScreening High-Throughput Screening (e.g., Cytotoxicity Assays) QSAR/ToxCast->High-Throughput\nScreening Genotoxicity\nScreening Genotoxicity Screening (e.g., Ames Test) High-Throughput\nScreening->Genotoxicity\nScreening Acute Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) Genotoxicity\nScreening->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity (28-day repeated dose) Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity/ Carcinogenicity Sub-chronic Toxicity->Chronic Toxicity Mechanistic Studies Mechanistic Studies (e.g., Signaling Pathways) Sub-chronic Toxicity->Mechanistic Studies Risk Assessment Risk Assessment (NOAEL, Hazard Identification) Chronic Toxicity->Risk Assessment Mechanistic Studies->Risk Assessment

Caption: A typical workflow for assessing the toxicity of a chemical intermediate.

G Generalized Cellular Response to Toxic Insult Toxic_Compound Toxic Compound Cell_Membrane Cell Membrane Interaction Toxic_Compound->Cell_Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Membrane->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_Generation->DNA_Damage Stress_Response Cellular Stress Response (e.g., Nrf2, p53 activation) ROS_Generation->Stress_Response Mitochondrial_Dysfunction->ROS_Generation Mitochondrial_Dysfunction->Stress_Response DNA_Damage->Stress_Response Apoptosis Apoptosis (Programmed Cell Death) Stress_Response->Apoptosis Cell_Repair Cellular Repair Mechanisms Stress_Response->Cell_Repair Necrosis Necrosis Stress_Response->Necrosis

Caption: A simplified signaling pathway illustrating cellular responses to a toxic compound.

Conclusion

Based on the available acute toxicity data, this compound exhibits a higher level of acute oral and dermal toxicity in rats compared to its 2,4- and 2,6-di-substituted counterparts. Specifically, the oral LD50 in rats for this compound is significantly lower than that of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.

In terms of genotoxicity, all three compounds show negative results in the Ames test, suggesting they are not bacterial mutagens. However, both this compound and 2,4-di-tert-butylphenol have shown some evidence of inducing chromosomal aberrations in mammalian cells in vitro.

While this compound is a widely used intermediate, this comparative analysis suggests that from an acute toxicity perspective, 2,6-di-tert-butylphenol may be considered a less toxic alternative. The positive findings in the in vitro chromosomal aberration tests for both this compound and 2,4-di-tert-butylphenol warrant further investigation to determine their in vivo relevance. For researchers and drug development professionals, this guide underscores the importance of a thorough toxicological evaluation when selecting chemical intermediates. While "non-toxic" is a relative term, a comprehensive understanding of the comparative toxicity of alternatives is crucial for informed decision-making in the pursuit of safer chemical processes and products.

References

A Comparative Guide to the Applications and Limitations of 2-tert-butylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2-tert-butylphenol (B146161) (2-TBP) and its key derivatives, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). It objectively compares their performance in various applications with alternative compounds, supported by experimental data. The guide also delves into the limitations of these compounds, particularly concerning their toxicological and environmental profiles.

Synthesis and Key Applications

This compound and its di-substituted analogs are primarily synthesized via the Friedel-Crafts alkylation of phenol (B47542) with isobutene. The selectivity of the substitution pattern (ortho, para, or di-substitution) is controlled by the choice of catalyst and reaction conditions. These compounds serve as crucial intermediates in the production of a wide range of commercially important chemicals.

dot

Synthesis_Pathways General Synthesis Pathways of tert-Butylphenols cluster_applications Key Applications phenol Phenol TBP This compound (2-TBP) & 4-tert-Butylphenol (p-TBP) phenol->TBP Friedel-Crafts Alkylation isobutene Isobutene isobutene->TBP DTBP 2,4-Di-tert-butylphenol (2,4-DTBP) isobutene->DTBP DTBP_26 2,6-Di-tert-butylphenol (2,6-DTBP) isobutene->DTBP_26 acid_catalyst Acid Catalyst (e.g., H₂SO₄, Zeolites) acid_catalyst->TBP acid_catalyst->DTBP lewis_acid Lewis Acid (e.g., Al(OPh)₃) lewis_acid->DTBP_26 TBP->DTBP Further Alkylation Fragrance Fragrances (cis-2-tert-butylcyclohexyl acetate) TBP->Fragrance Hydrogenation & Acetylation Resins Phenolic & Epoxy Resins TBP->Resins Monomer Antioxidants_UV Antioxidants & UV Stabilizers (e.g., BHT, Antioxidant 168) DTBP->Antioxidants_UV Intermediate Agrochemicals Agrochemicals DTBP->Agrochemicals Intermediate TBP_ortho This compound TBP_ortho->DTBP_26 ortho-Alkylation DTBP_26->Antioxidants_UV Intermediate DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow start Start prep_solutions Prepare DPPH and Test Compound Solutions start->prep_solutions reaction_setup Mix DPPH and Test Compounds in Microplate prep_solutions->reaction_setup incubation Incubate in Dark (30 min) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end Environmental_Fate Environmental Fate of 2,4-Di-tert-butylphenol release Release into Environment adsorption adsorption release->adsorption High log Kow adsorption_soil adsorption_soil release->adsorption_soil Low Water Solubility biodegradation_water biodegradation_water release->biodegradation_water abiotic Insignificant Abiotic Degradation (Hydrolysis, Photolysis) release->abiotic bioaccumulation bioaccumulation adsorption->bioaccumulation biodegradation_soil biodegradation_soil adsorption_soil->biodegradation_soil

A Head-to-Head Comparison of Hindered Phenolic Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of common hindered phenolic antioxidants, complete with experimental data and detailed protocols.

Hindered phenolic antioxidants are a cornerstone in the stabilization of a wide range of materials, from plastics and elastomers to pharmaceutical formulations. Their ability to scavenge free radicals makes them indispensable in preventing oxidative degradation, thereby extending the shelf life and maintaining the integrity of products. This guide provides a head-to-head comparison of several widely used hindered phenolic antioxidants, presenting key performance data to aid researchers, scientists, and drug development professionals in selecting the optimal antioxidant for their specific application.

Mechanism of Action: Free Radical Scavenging

Hindered phenolic antioxidants operate through a free radical scavenging mechanism. The core of this function lies in the phenolic hydroxyl group, which can donate a hydrogen atom to a reactive free radical (R•), neutralizing it and terminating the oxidative chain reaction. The presence of bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group provides steric hindrance. This structural feature is crucial as it stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

Below is a diagram illustrating the general mechanism of action for a hindered phenolic antioxidant.

Hindered Phenolic Antioxidant Mechanism cluster_propagation Oxidative Propagation Cycle cluster_termination Termination by Hindered Phenol R Substrate (RH) R_radical Alkyl Radical (R•) R->R_radical Initiation ROO Peroxy Radical (ROO•) ROO->R_radical + RH (forms ROOH) ROO_in Peroxy Radical (ROO•) ROO->ROO_in Propagation Interrupted R_radical->ROO + O2 O2 Oxygen (O2) HP Hindered Phenol (ArOH) HP_radical Stable Phenoxyl Radical (ArO•) HP->HP_radical Donates H• ROOH_stable Stable Hydroperoxide (ROOH) ROO_in->ROOH_stable + ArOH

Caption: Mechanism of free radical scavenging by a hindered phenolic antioxidant.

Performance Data: A Comparative Analysis

The efficacy of a hindered phenolic antioxidant is determined by several factors, including its radical scavenging ability, thermal stability, and volatility. The following tables summarize key performance indicators for a selection of commercially available hindered phenolic antioxidants.

Thermal Stability and Oxidative Induction Time (OIT)

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the antioxidants themselves, indicating the temperature at which they begin to decompose. The Oxidation Induction Time (OIT) is a measure of the antioxidant's ability to resist thermo-oxidative degradation when incorporated into a polymer matrix. A longer OIT indicates a higher level of stabilization.

AntioxidantTypeMolecular Weight ( g/mol )Onset Decomposition Temp. (Ti) from TGA (°C)[1]Max. Decomposition Temp. (Tmax) from TGA (°C)[1]OIT in HDPE (minutes at 200°C)[1]
Irganox 1010 Polyphenolic1177.631035289.73
Irganox 1330 Polyphenolic784.131537097.25
Irganox 1076 Monophenolic530.9---
Irganox 1024 Bisphenolic638.8263319-
Irganox 3114 Polyphenolic784.1295345-
BHT Monophenolic220.4---

Note: TGA and OIT data are highly dependent on the specific experimental conditions and the polymer matrix used. The data presented here is from a comparative study on High-Density Polyethylene (HDPE)[1]. Direct comparisons should be made under identical test conditions.

Antioxidant Activity

It is important to note that the performance of an antioxidant in a specific formulation can be influenced by its solubility, mobility, and potential synergistic or antagonistic interactions with other components.

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of antioxidant performance. Below are summaries of the methodologies for the key experiments cited in this guide.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a hindered phenolic antioxidant.

Antioxidant Evaluation Workflow cluster_prep Sample Preparation cluster_thermal Thermal & Oxidative Stability cluster_activity Antioxidant Activity Assays cluster_analysis Data Analysis & Comparison A1 Select Hindered Phenolic Antioxidants A2 Prepare Polymer/ Formulation Blends A1->A2 C1 DPPH Radical Scavenging Assay A1->C1 C2 ABTS Radical Cation Decolorization Assay A1->C2 C3 Oxygen Radical Absorbance Capacity (ORAC) Assay A1->C3 B1 Thermogravimetric Analysis (TGA) A2->B1 B2 Oxidation Induction Time (OIT) by DSC A2->B2 D1 Tabulate Quantitative Data B1->D1 B2->D1 C1->D1 C2->D1 C3->D1 D2 Generate Performance Curves D1->D2 D3 Head-to-Head Comparison D2->D3

Caption: A typical experimental workflow for evaluating hindered phenolic antioxidants.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the pure antioxidant.

  • Methodology: A small, precisely weighed sample of the antioxidant is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The change in mass of the sample is recorded as a function of temperature. The onset temperature of decomposition (Ti) and the temperature of maximum decomposition rate (Tmax) are key parameters obtained from the TGA curve.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
  • Objective: To assess the effectiveness of an antioxidant in preventing the thermal-oxidative degradation of a polymer.

  • Methodology: A small sample of the polymer containing the antioxidant is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen). Once the temperature is stable, the atmosphere is switched to an oxidative one (e.g., oxygen or air). The time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation of the polymer is measured as the OIT. The test is typically performed according to standards such as ASTM D3895 or ISO 11357-6.

DPPH Radical Scavenging Assay
  • Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Methodology: A solution of the antioxidant at various concentrations is mixed with a solution of DPPH, which has a deep violet color. The ability of the antioxidant to donate a hydrogen atom to the DPPH radical results in a color change to pale yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay
  • Objective: To determine the antioxidant's ability to scavenge the ABTS radical cation (ABTS•+).

  • Methodology: The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This results in a blue-green solution. The antioxidant solution is then added, and the reduction of the ABTS•+ by the antioxidant leads to a decolorization of the solution. The change in absorbance at a specific wavelength (around 734 nm) is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Objective: To measure the antioxidant's capacity to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Methodology: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. Peroxyl radicals are generated by a radical initiator (e.g., AAPH). The antioxidant protects the fluorescent probe from being damaged by the radicals. The fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve and is typically expressed as Trolox Equivalents.

Conclusion and Recommendations

The selection of an appropriate hindered phenolic antioxidant requires a careful consideration of the specific application, processing conditions, and long-term stability requirements.

  • For high-temperature applications , antioxidants with higher thermal stability, such as Irganox 1010 and Irganox 1330 , are generally preferred.

  • Polyphenolic antioxidants are theoretically more efficient on a weight basis due to the presence of multiple active sites per molecule.

  • The choice of antioxidant should also consider its physical form, solubility, and compatibility with the matrix it is intended to stabilize.

  • It is often beneficial to use a synergistic blend of a primary hindered phenolic antioxidant with a secondary antioxidant (e.g., phosphites or thioesters) to provide comprehensive protection against both processing-induced and long-term thermal degradation.

For critical applications, it is strongly recommended that researchers conduct their own head-to-head comparisons of candidate antioxidants under conditions that closely mimic the intended use. This will ensure the selection of the most effective and reliable stabilization system.

References

Assessing the Environmental Impact of 2-tert-Butylphenol and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of 2-tert-butylphenol (B146161) and its common alternatives. Due to the limited availability of specific environmental data for this compound, this guide utilizes data from its closely related and industrially significant isomers, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), as well as the more substituted 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP). These compounds are synthetic phenolic antioxidants widely used as stabilizers in plastics, fuels, and personal care products.[1] This guide also evaluates the environmental profiles of two common alternatives, Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

Environmental Fate of tert-Butylphenols

The environmental fate of tert-butylated phenols is largely dictated by their physicochemical properties. With high octanol-water partition coefficients (Log Kow), these compounds are expected to be largely immobile in soil, adsorbing to suspended solids and sediment in aquatic environments.[2] Their low water solubility further encourages their partitioning into organic matter.[2] Abiotic degradation processes like hydrolysis and direct photolysis are generally not considered significant dissipation pathways for these compounds.[2] Biodegradation, particularly under aerobic conditions, is a primary mechanism for their removal from the environment.[2]

Comparative Environmental Impact Data

The following tables summarize key quantitative data to facilitate a comparison between tert-butylated phenols and their alternatives.

Table 1: Physicochemical Properties and Bioaccumulation Potential
ChemicalMolecular FormulaLog KowBioaccumulation Potential
2,4-Di-tert-butylphenol (2,4-DTBP) C14H22O4.8 - 5.19High, expected to adsorb to suspended solids and sediment.[2]
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) C18H30ONot specifiedHigh, identified as a bioaccumulative (B) substance with experimental bioconcentration factors (BCF) in fish ranging from 4320 to 23200 L/kg.[3]
Butylated Hydroxytoluene (BHT) C15H24ONot specifiedModerate to high potential for bioaccumulation in aquatic species.[4]
Butylated Hydroxyanisole (BHA) C11H16O2Not specifiedPotential to bioaccumulate, listed as a chemical of potential concern due to this and its toxicity to aquatic organisms.[4]
Table 2: Aquatic Toxicity
ChemicalTest SpeciesEndpointDurationValue (mg/L)
2,4-Di-tert-butylphenol (2,4-DTBP) Desmodesmus subspicatus (green algae)ErC5072 h9.85
Desmodesmus subspicatus (green algae)NOEC72 h2.2
2,6-Di-tert-butylphenol (2,6-DTBP) Daphnia magna (water flea)EC5048 h0.45[5]
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) Pimephales promelas (Fathead minnow)LC5096 h0.0609[3]
Daphnia magna (water flea)EC5048 h0.11[3]
Pseudokirchneriella subcapitata (Green algae)EC5072 h> 0.32[3]
Butylated Hydroxytoluene (BHT) Zebrafish (Danio rerio) embryosLC5096 h4.388[6]
Zebrafish (Danio rerio) embryosEC50Not specified1.375[6]
Table 3: Biodegradability
ChemicalMicroorganism(s)Degradation RateIncubation Time
2,4-Di-tert-butylphenol (2,4-DTBP) Pandoraea sp.82.24%7 days[7]
Lysinibacillus sp.89.31%7 days[7]
Serratia sp.80.42%7 days[7]
Bacillus sp.74.13%7 days[7]
2,6-Di-tert-butylphenol (2,6-DTBP) Pseudomonas aeruginosa san ai85% (at 100 mg/L)7 days[8]
Alcaligenes sp. F-3-462.4% (at 100 mg/L)11 days[9]
Butylated Hydroxytoluene (BHT) Aquatic microorganisms~67% mineralization (with BHT)19 weeks[10]
Butylated Hydroxyanisole (BHA) Environmental microbesDegrades to tert-butylhydroquinone (B1681946) (TBHQ). Up to 41% may be removed by biodegradation.[11]Not specified

Experimental Protocols

Aerobic Biodegradation of 2,4-Di-tert-butylphenol

This protocol is based on studies investigating the degradation of 2,4-DTBP by bacterial isolates from industrial wastewater.[7][12]

  • Isolation and Identification of Bacteria: Bacterial strains capable of degrading 2,4-DTBP are isolated from industrial wastewater samples. Identification is carried out through morphological and biochemical characterization, followed by 16S rRNA gene sequence analysis.[12]

  • Culture Preparation: The isolated bacterial strains are cultured in a suitable medium.

  • Degradation Assay: The degradation of 2,4-DTBP is initiated by inoculating a mineral salt medium containing a specific concentration of 2,4-DTBP (e.g., 10 ppm) with the bacterial isolates.[7]

  • Incubation: The cultures are incubated under controlled conditions (e.g., specific temperature and agitation) for a set period (e.g., 7 days).[7]

  • Analysis: The concentration of 2,4-DTBP is measured at different time intervals using High-Performance Liquid Chromatography (HPLC) to determine the degradation rate.[7]

  • Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) analysis is performed to identify potential degradation metabolites.[12]

UV/Persulfate Oxidation of 2,4-Di-tert-butylphenol

This protocol describes an advanced oxidation process for the degradation of 2,4-DTBP in contaminated water.[2]

  • Reactor Setup: A photochemical reactor equipped with a low- or medium-pressure mercury lamp and a magnetic stirrer for continuous mixing is used.[2]

  • Reaction Mixture: A solution of 2,4-DTBP of a known initial concentration is prepared in the reactor. A specific concentration of persulfate (S₂O₈²⁻) is added to the solution.[2]

  • Initiation of Reaction: The UV lamp is turned on to activate the persulfate ions, generating sulfate (B86663) radicals (SO₄•⁻) which then oxidize 2,4-DTBP.[2]

  • Monitoring: The degradation of 2,4-DTBP is monitored over time by taking samples at regular intervals and analyzing the concentration of the compound. The degradation is expected to follow pseudo-first-order kinetics.[2]

  • Parameter Influence: The effects of various parameters such as initial concentrations of 2,4-DTBP and persulfate, pH, and the presence of other water constituents are investigated to optimize the degradation process.[2]

Visualizations

Environmental_Impact_Assessment_Workflow cluster_input Input cluster_assessment Environmental Impact Assessment cluster_output Output Chemical Chemical Substance (e.g., this compound) Physicochemical Physicochemical Properties (Log Kow, Solubility) Chemical->Physicochemical Toxicity Ecotoxicity Testing (Aquatic, Terrestrial) Chemical->Toxicity Alternatives Alternatives (e.g., BHT, BHA) Alternatives->Physicochemical Alternatives->Toxicity Fate Environmental Fate (Biodegradability, Persistence) Physicochemical->Fate Data Quantitative Data (LC50, Degradation %) Toxicity->Data Fate->Data Risk Risk Characterization (PBT Assessment) Data->Risk

Caption: Workflow for assessing the environmental impact of a chemical and its alternatives.

Environmental_Fate_of_tert_Butylphenol cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Fate Processes Release Industrial & Consumer Use Release to Water & Soil Water Water Column Release->Water Sediment Sediment & Soil Release->Sediment Biodegradation Microbial Biodegradation (Aerobic) Water->Biodegradation Bioaccumulation Bioaccumulation (Aquatic Organisms) Water->Bioaccumulation Adsorption Adsorption to Organic Matter Water->Adsorption High Log Kow Sediment->Biodegradation Transformation Formation of Transformation Products Biodegradation->Transformation Adsorption->Sediment

Caption: Conceptual model of the environmental fate of tert-butylphenols.

References

Safety Operating Guide

Proper Disposal of 2-Tert-Butylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-tert-butylphenol (B146161) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

This compound is a combustible, corrosive, and toxic compound that poses significant health and environmental risks.[1] It is harmful if swallowed or inhaled and causes severe skin and eye damage.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore mandatory to mitigate these risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and to take appropriate safety measures.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1] Specific recommendations are detailed in the table below. In case of inadequate ventilation, use an approved respirator.

Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.[2]

Spill Management: In the event of a spill, immediately evacuate the area.[3] Remove all ignition sources.[3] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable, labeled container for disposal. Prevent the spill from entering drains or waterways.[4]

Waste Segregation and Collection

Proper segregation of waste is the first step in the disposal process.

  • Organic Waste: Place any organic solutions containing this compound in a designated "Non-Halogenated Organic Hazardous Waste" container.

  • Solid Waste: Collect any solid byproducts or contaminated materials (e.g., filter paper, absorbent pads) in a "Solid Hazardous Waste" container.[5]

  • Aqueous Waste: Aqueous layers from extractions containing this compound should be disposed of in a designated "Aqueous Hazardous Waste" container.[5]

  • Contaminated Labware: Decontaminate all glassware and equipment that has come into contact with this compound using a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous organic waste.[5]

All waste containers must be clearly and accurately labeled with their contents and securely capped.[5] Store waste in a designated satellite accumulation area until it can be collected by the institution's environmental health and safety department or a licensed waste disposal contractor.[5]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is classified as a hazardous waste and must be handled by an approved waste disposal facility.[6]

Key Disposal Principles:

  • Do not dispose of this compound down the drain.[4][6]

  • Do not mix with other incompatible wastes.

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Consult with your institution's environmental health and safety (EHS) office for specific guidance and to arrange for professional disposal.

Quantitative Data Summary

ParameterValueSource
Toxicity
Oral LD50 (Rat)440 mg/kg
Inhalation LC50 (Rat)1070 mg/m3/4H
Dermal LD50 (Rabbit)7450 mg/kg
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]
Transport Information
US DOT Shipping NameCORROSIVE LIQUIDS, TOXIC, N.O.S.
Hazard Class8
UN NumberUN2922
Packing GroupIII

Experimental Protocol: Spill Decontamination

This protocol outlines the steps for cleaning a minor spill of this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE) as specified in the table above.

  • Inert absorbent material (e.g., vermiculite, sand, chemical absorbent pads).

  • Two pairs of chemical-resistant gloves.

  • Waste container labeled "Solid Hazardous Waste".

  • Decontamination solution (e.g., a suitable solvent like ethanol (B145695) or isopropanol).

  • Waste container labeled "Non-Halogenated Organic Hazardous Waste".

Procedure:

  • Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Remove all ignition sources. Don appropriate PPE.

  • Containment: If the spill is liquid, contain it by surrounding the area with absorbent material.

  • Absorption: Carefully cover the spill with an inert absorbent material. Start from the outside and work inwards to minimize the spread of the chemical.

  • Collection: Once the material is fully absorbed, carefully scoop the contaminated absorbent into a designated "Solid Hazardous Waste" container.

  • Decontamination: Wipe down the spill area with a cloth soaked in a suitable solvent. Place the used cloth in the "Solid Hazardous Waste" container.

  • Rinsate Collection: All solvent used for decontamination should be collected and placed in a "Non-Halogenated Organic Hazardous Waste" container.

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Seal and label all waste containers. Arrange for pickup by your institution's EHS department.

  • Hygiene: Remove and dispose of contaminated gloves and clothing appropriately. Wash hands thoroughly with soap and water.

This compound Disposal Workflow

This compound Disposal Workflow A This compound Waste Generated B Segregate Waste at Source A->B C Organic Waste (e.g., solutions) B->C D Solid Waste (e.g., contaminated materials) B->D E Aqueous Waste (e.g., from extractions) B->E F Place in Labeled, Sealed 'Non-Halogenated Organic Hazardous Waste' Container C->F G Place in Labeled, Sealed 'Solid Hazardous Waste' Container D->G H Place in Labeled, Sealed 'Aqueous Hazardous Waste' Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Professional Disposal (Contact EHS) I->J K Transport to Approved Hazardous Waste Facility J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Tert-butylphenol (B146161)

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 88-18-6). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Summary

This compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, inhaled, or absorbed through the skin. The substance causes severe skin, eye, digestive, and respiratory tract burns.[1] Chronic exposure may lead to liver and kidney damage. It is also toxic to aquatic life with long-lasting effects.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 88-18-6
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Appearance Clear, light yellow liquid
Boiling Point 224 °C (435.2 °F) at 760 mmHg
Melting Point -7 °C (19.4 °F)
Flash Point 102 °C (215.6 °F)[1]
Density 0.978 g/cm³
Water Solubility 2.3 g/L at 20 °C[1]
Vapor Pressure 0.00015 mmHg at 25 °C
Toxicological Data
Exposure RouteSpeciesValue
Oral LD50 Rat440 mg/kg
Dermal LD50 Rat705 mg/kg
Inhalation LC50 Rat1070 mg/m³/4H

Operational and Disposal Plans

Adherence to the following procedural guidance is mandatory for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound.

Body PartEquipmentSpecifications
Eyes/Face Chemical Splash Goggles & Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in addition to goggles where splashing is a risk.[3]
Hands Chemical-Resistant GlovesWear appropriate protective gloves (e.g., Nitrile, Neoprene) to prevent skin contact.[4]
Body Laboratory Coat / Protective ClothingWear a lab coat or other appropriate protective clothing to prevent skin exposure.[4]
Respiratory Fume Hood or Approved RespiratorAll handling should occur in a chemical fume hood.[4] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[2]
Handling and Storage Protocol

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

Handling Procedures:

  • Avoid all personal contact, including the inhalation of vapors or mists.[6]

  • Do not get the substance in eyes, on skin, or on clothing.

  • Keep the container tightly closed when not in use.

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse; discard contaminated shoes.

Storage Requirements:

  • Store in a cool, dry, well-ventilated area designated for corrosive materials.

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as oxidizing agents, brass, copper, steel, acid anhydrides, and acid chlorides.

  • Keep away from heat, sparks, and open flames.[2]

Emergency Protocols

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Prevent the spill from entering drains or waterways.

First Aid Measures:

ExposureFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[7]
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of waste down the drain or into the environment.[3][8] Waste should be managed by a licensed waste disposal company.[3]

Safe Handling Workflow

The following diagram illustrates the essential step-by-step process for safely working with this compound.

G A 1. Risk Assessment B 2. Don Required PPE A->B C 3. Prepare Work Area (Chemical Fume Hood) B->C D 4. Handle Chemical C->D E 5. Decontaminate Surfaces & Glassware D->E F 6. Segregate & Label Hazardous Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.